1,4-Diphenylbutadiene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5808-05-9 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |
InChI Key |
JFLKFZNIIQFQBS-MFUUIURDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
physical_description |
Cream odorless crystalline powder; [Alfa Aesar MSDS] |
vapor_pressure |
0.000354 [mmHg] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Dance of Molecules: A Technical Guide to the Cis-Trans Photoisomerization of 1,4-Diphenylbutadiene
For Researchers, Scientists, and Drug Development Professionals
The light-induced cis-trans isomerization of 1,4-diphenyl-1,3-butadiene (DPB) serves as a fundamental model for understanding the intricate photophysical and photochemical processes that govern molecular switching. This technical guide provides an in-depth exploration of the core mechanisms, experimental methodologies used to probe these dynamics, and the key quantitative data that underpin our current understanding. The insights derived from studying DPB have significant implications for the rational design of photoswitchable drugs, molecular machines, and advanced materials.
The Core Mechanism: A Journey Through Excited States
The photoisomerization of DPB is a complex process that involves the absorption of light, transition to an electronically excited state, and subsequent structural rearrangement back to the ground state. The specific pathway and efficiency of this process are highly dependent on the starting isomer (trans,trans-, cis,trans-, or cis,cis-DPB) and the surrounding solvent environment.
Upon photoexcitation, the DPB molecule is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁), which has been identified as the 1Bᵤ state. From this excited state, the molecule undergoes a torsional motion, or twisting, around one of the carbon-carbon double bonds. This leads to the formation of a transient, high-energy intermediate known as the perpendicular state (P), where the two halves of the molecule are orthogonal to each other.[1][2] This P-state is a critical juncture in the isomerization process.
The perpendicular intermediate is highly polar, a characteristic that makes its formation and decay sensitive to the polarity of the solvent.[1][2] From the P-state, the molecule can decay back to the ground state, resulting in either the original isomer or the photoisomerized product. The branching ratio between these two pathways determines the quantum yield of the photoisomerization.
For the cis,cis-isomer, particularly in constrained environments like glassy media or the solid state, an alternative "bicycle-pedal" mechanism has been proposed. This concerted mechanism involves the simultaneous rotation around two double bonds, allowing for isomerization with minimal overall molecular motion.[3][4]
Quantitative Insights into Isomerization Dynamics
The efficiency and speed of DPB photoisomerization have been quantified through various spectroscopic techniques. The following tables summarize key quantitative data, offering a comparative view of how different isomers behave in different solvent environments.
| Isomer | Solvent | Photoisomerization Product | Quantum Yield (Φ) | Isomerization Time (τᵢ) |
| trans,trans | n-hexane | cis,trans | 0.1 | 829 ps |
| trans,trans | acetonitrile | cis,trans | 0.4 | 27 ps |
| cis,trans | acetonitrile | trans,trans | - | - |
| cis,cis | n-hexane | cis,trans | - | 5 ps (P → S₀ decay) |
| cis,cis | acetonitrile | cis,trans | - | 1.6 ps (P → S₀ decay) |
Table 1: Photoisomerization Quantum Yields and Times for DPB Isomers. Data compiled from transient absorption spectroscopy studies.[1][2] The isomerization time for trans,trans-DPB reflects the overall process, while for cis,cis-DPB, it represents the decay of the perpendicular intermediate. A dash (-) indicates data not explicitly reported in the cited sources.
Experimental Protocols: Probing the Ultrafast Dynamics
The study of DPB photoisomerization relies on sophisticated experimental techniques capable of resolving events on the femtosecond to nanosecond timescale. Below are detailed methodologies for two key experiments.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to observe the evolution of excited states and transient intermediates.
Methodology:
-
Sample Preparation: Solutions of the specific DPB isomer (e.g., trans,trans-DPB) are prepared in the desired solvent (e.g., n-hexane or acetonitrile) at a concentration that yields an optical density of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.
-
Laser Setup: A femtosecond laser system is employed, typically a Ti:Sapphire laser generating pulses of ~100 fs duration. The output is split into two beams: the pump and the probe.
-
Excitation (Pump): The pump beam is tuned to a wavelength that is strongly absorbed by the DPB isomer (e.g., 351 nm for trans,trans-DPB or 320 nm for the cis isomers).[5] This pulse excites a fraction of the molecules to the S₁ state.
-
Probing: The probe beam is passed through a nonlinear crystal (e.g., CaF₂) to generate a white light continuum, covering a broad spectral range. This probe pulse is delayed in time relative to the pump pulse using a motorized delay stage.
-
Data Acquisition: The probe pulse passes through the sample and is then directed to a spectrometer equipped with a CCD detector. The change in absorbance of the sample as a function of wavelength and time delay is recorded.
-
Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the excited state (S₁), the perpendicular intermediate (P), and the ground state recovery. Kinetic analysis of the rise and decay of these signals provides the lifetimes of the transient species and the isomerization times.
Quantum Yield Measurement
The photoisomerization quantum yield (Φ) quantifies the efficiency of the photochemical reaction. It is defined as the number of molecules isomerized per photon absorbed.
Methodology:
-
Actinometry: The photon flux of the light source is determined using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution and measuring the amount of photochemical product formed, which is directly proportional to the number of absorbed photons.
-
Sample Irradiation: A solution of the DPB isomer of known concentration is irradiated at a specific wavelength for a set period. The absorbance of the solution is monitored at regular intervals using a UV-Vis spectrophotometer.
-
Concentration Analysis: The change in concentration of the starting isomer and the formation of the photoisomer are quantified. This is often done by analyzing the full absorption spectrum and using multicomponent analysis or by using High-Performance Liquid Chromatography (HPLC) to separate and quantify the different isomers.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed) The number of photons absorbed is determined from the actinometry experiment and the absorbance of the sample.
Visualizing the Process: Pathways and Workflows
To further elucidate the complex processes involved in DPB photoisomerization, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Photoisomerization pathway of trans,trans-DPB.
Caption: Experimental workflow for studying DPB photoisomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoisomerization Paths of α,ω-Diphenylpolyenes: Reaction Rate Dependence on Temperature, Excitation Wavelength, and Deuteration - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,4-Diphenyl-1,3-Butadiene via the Wittig Reaction: An In-depth Technical Guide
Introduction
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon double bonds. Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[1] For this groundbreaking work, Wittig was awarded the Nobel Prize in Chemistry in 1979.[1] This guide provides a comprehensive overview of the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene, a conjugated diene with applications in materials science and as a synthetic intermediate, through the Wittig reaction of cinnamaldehyde (B126680) and benzyltriphenylphosphonium (B107652) chloride.
The overall reaction involves the formation of a resonance-stabilized phosphorus ylide from benzyltriphenylphosphonium chloride, which then reacts with cinnamaldehyde to yield the desired diene and triphenylphosphine (B44618) oxide as a byproduct.[2][3] The high thermodynamic stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction.[4]
Reaction Mechanism
The synthesis of 1,4-diphenyl-1,3-butadiene via the Wittig reaction proceeds through a well-established multi-step mechanism:
-
Ylide Formation: The process begins with the deprotonation of the phosphonium (B103445) salt, benzyltriphenylphosphonium chloride, by a base to form a phosphorus ylide.[5][6] The ylide is a neutral molecule with adjacent positive and negative charges and is stabilized by resonance.[2][6]
-
Nucleophilic Attack and Betaine (B1666868) Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cinnamaldehyde. This nucleophilic addition leads to the formation of a dipolar intermediate known as a betaine.
-
Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[7][8]
-
Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a concerted process to yield the final products: the alkene (1,4-diphenyl-1,3-butadiene) and the highly stable triphenylphosphine oxide.[7]
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, generally lead to the formation of the more thermodynamically stable (E)-alkene.[2][5] In this synthesis, the major product is the (E,E)-1,4-diphenyl-1,3-butadiene isomer due to its greater stability.[2][4]
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of 1,4-diphenyl-1,3-butadiene via the Wittig reaction.
References
- 1. webassign.net [webassign.net]
- 2. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 3. unwisdom.org [unwisdom.org]
- 4. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 5. homework.study.com [homework.study.com]
- 6. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
- 7. homework.study.com [homework.study.com]
- 8. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Molecular Structure of trans,trans-1,4-Diphenyl-1,3-butadiene
This guide provides a comprehensive technical overview of the molecular structure of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (DPB), tailored for researchers, scientists, and professionals in drug development. It encompasses crystallographic data, spectroscopic analysis, and detailed experimental protocols.
Core Molecular Structure and Properties
trans,trans-1,4-Diphenyl-1,3-butadiene is a conjugated polyene hydrocarbon with the chemical formula C₁₆H₁₄. Its structure consists of a 1,3-butadiene (B125203) backbone with phenyl groups attached to the terminal carbons in a trans,trans configuration. This extended π-system is responsible for its characteristic spectroscopic properties and its use as a fluorochrome.
Physical Properties
| Property | Value | Source |
| Molecular Weight | 206.28 g/mol | [1][2][3] |
| Melting Point | 150-152 °C | [3] |
| Boiling Point | 350 °C (at 760 mmHg) | [1][3] |
| Appearance | Light yellow crystalline powder | [4] |
| Solubility | Slightly soluble in water, soluble in hot glacial acetic acid, ether, chloroform, benzene (B151609), and petroleum ether. | [1][4] |
Crystallographic Data
The precise bond lengths and angles of trans,trans-1,4-diphenyl-1,3-butadiene have been determined by X-ray crystallography. The molecule is nearly planar, with slight torsion angles in the butadiene chain and between the phenyl rings and the chain. The following table summarizes key geometric parameters from a representative crystal structure determination.
| Bond/Angle | Atoms Involved | Length (Å) / Angle (°) |
| Bond Lengths | ||
| C=C (butadiene) | C1=C2, C3=C4 | ~1.35 |
| C-C (butadiene) | C2-C3 | ~1.46 |
| C-C (phenyl-butadiene) | C(phenyl)-C1, C(phenyl)-C4 | ~1.48 |
| C-C (aromatic) | Average | ~1.39 |
| Bond Angles | ||
| C=C-C (butadiene) | C1=C2-C3, C2-C3=C4 | ~124° |
| C(phenyl)-C=C | C(phenyl)-C1=C2 | ~122° |
| Torsion Angles | ||
| C=C-C=C | C1=C2-C3=C4 | ~175° (s-trans) |
Note: The exact values can vary slightly depending on the specific crystal packing and experimental conditions. The data presented is a representative summary from typical crystallographic findings.
Spectroscopic Data
The extended conjugation of trans,trans-1,4-diphenyl-1,3-butadiene gives rise to distinct spectroscopic signatures.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by signals from both the aromatic protons of the phenyl rings and the vinylic protons of the butadiene chain. Due to the molecule's symmetry, the spectrum is relatively simple.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~7.2-7.5 | Multiplet | Phenyl protons | - |
| ~6.9-7.1 | Multiplet | α,α' vinylic protons | - |
| ~6.6-6.8 | Multiplet | β,β' vinylic protons | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows signals for the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | Quaternary phenyl carbon |
| ~133 | α,α' vinylic carbons |
| ~129 | β,β' vinylic carbons |
| ~128.7 | ortho-Phenyl carbons |
| ~127.6 | meta-Phenyl carbons |
| ~126.4 | para-Phenyl carbons |
UV-Visible Spectroscopy
The π → π* electronic transitions in the conjugated system result in strong absorption in the UV region.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Hexane | 330 | 33,000 |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic vibrational modes for the aromatic rings and the trans-alkene linkages.
| Wavenumber (cm⁻¹) | Assignment |
| ~3014 | C-H stretch (aromatic and vinylic) |
| ~1500-1600 | C=C stretch (aromatic and alkene) |
| ~990 | =C-H bend (trans-alkene out-of-plane) |
| ~750 and ~690 | C-H bend (monosubstituted benzene out-of-plane) |
Experimental Protocols
Synthesis via Wittig Reaction
A common and effective method for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene is the Wittig reaction.[5] This procedure involves the reaction of a phosphorus ylide with an aldehyde.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethanol (95%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Ylide Formation: In a round-bottom flask, combine benzyltriphenylphosphonium chloride and cinnamaldehyde in dichloromethane.
-
Add a magnetic stir bar and, while stirring vigorously, introduce a 50% aqueous solution of sodium hydroxide to the flask.
-
Attach a condenser and allow the mixture to reflux at room temperature with vigorous stirring for approximately 30 minutes. The formation of the phosphorus ylide is often indicated by a color change.
-
Reaction with Aldehyde: The in-situ generated ylide reacts with cinnamaldehyde to form a mixture of isomers of 1,4-diphenyl-1,3-butadiene and triphenylphosphine (B44618) oxide.
-
Workup and Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water to remove sodium hydroxide and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and evaporate the dichloromethane solvent under reduced pressure.
-
Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent such as 95% ethanol. The trans,trans isomer is typically less soluble and will crystallize out upon cooling, allowing for its separation from the cis,trans isomer and triphenylphosphine oxide.[5]
-
Collect the crystalline product by vacuum filtration and dry.
Characterization Protocols
-
¹H NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent such as deuterochloroform (CDCl₃).[5] Acquire the spectrum using a standard NMR spectrometer.
-
UV-Visible Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent like hexane.[6] Record the absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.[7][8]
Visualizations
The synthesis of trans,trans-1,4-diphenyl-1,3-butadiene via the Wittig reaction can be visualized as a multi-step process.
References
- 1. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 2. trans,trans-1,4-Diphenyl-1,3-butadiene | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans,trans-1,4-ジフェニル-1,3-ブタジエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE | 538-81-8 [chemicalbook.com]
- 5. unwisdom.org [unwisdom.org]
- 6. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 7. sim4t.com [sim4t.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Unveiling the Photophysical Profile of 1,4-Diphenylbutadiene: An In-depth Spectroscopic Guide
For Immediate Release
This technical guide provides a comprehensive overview of the absorption and emission spectral properties of 1,4-diphenylbutadiene, a fluorescent compound of significant interest in various scientific and drug development applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the spectroscopic workflow.
Core Spectroscopic Data
The photophysical characteristics of this compound are summarized in the table below. These values, collated from various studies, provide a quantitative snapshot of its behavior in solution, highlighting its absorption and fluorescence properties.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 330 nm | Hexane | [1] |
| Molar Absorptivity (ε) | 33,000 cm⁻¹/M | Hexane | [1] |
| Excitation Maximum | 330 nm | Not Specified | [2] |
| Emission Maximum (λem) | 373 nm | Not Specified | [2] |
| Fluorescence Quantum Yield (Φ) | 0.42 | Hexane | [1][3] |
Experimental Protocols
Accurate determination of the absorption and emission spectra of this compound requires meticulous experimental procedures. The following sections detail the methodologies employed in the cited literature.
Absorption Spectroscopy
The measurement of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is crucial for determining its absorption maxima and molar absorptivity.
Instrumentation and Parameters: A Cary 3 spectrophotometer was utilized for the optical absorption measurements.[3] The key parameters for data collection were a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 seconds, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.[3]
Sample Preparation: For accurate measurements, samples of this compound were prepared in a 1 cm pathlength quartz cuvette. The concentration of the solution was adjusted to ensure that the absorbance at the excitation and all emission wavelengths was less than 0.1.[3] This precaution is taken to ensure uniform illumination across the sample and to mitigate the inner-filter effect. The measurements were scaled to a molar extinction coefficient of 33,000 cm⁻¹/M at 330 nm.[3]
Emission Spectroscopy
Fluorescence spectroscopy is employed to characterize the emission properties of this compound, including its emission maximum and quantum yield.
Instrumentation and Parameters: A Spex FluoroMax spectrofluorometer was used to collect the fluorescence emission spectrum.[3] The excitation wavelength was set to 320 nm.[3] Both the excitation and emission monochromators were set to a 1 mm slit width, corresponding to a spectral bandwidth of 4.25 nm.[3] The data was collected with a data interval of 0.5 nm and an integration time of 2.0 seconds.[3]
Sample Preparation and Data Correction: Similar to absorption measurements, the samples were prepared in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation wavelength.[3] To ensure accuracy, the recorded spectra were corrected for dark counts and the wavelength-dependent sensitivity of the instrument.[3]
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of the experimental procedures for determining the absorption and emission spectra of this compound.
Caption: Experimental workflow for spectroscopic analysis of this compound.
Energy Level Transitions
The absorption and emission of light by this compound are governed by electronic transitions between different energy levels. The process can be visualized as follows:
Caption: Jablonski diagram illustrating the absorption and emission processes.
References
An In-depth Technical Guide to the Electronic Excited States of 1,4-Diphenylbutadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiene (DPB) is a fluorescent molecule that serves as a cornerstone model for understanding the photophysics of linear polyenes, a class of compounds relevant in various fields, including materials science and biological imaging. The arrangement of its electronic excited states and the dynamics of its de-excitation pathways are of fundamental interest. This guide provides a comprehensive overview of the electronic excited states of the trans,trans isomer of 1,4-diphenyl-1,3-butadiene, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core concepts.
Photophysical Properties
The photophysics of this compound are governed by the relative energies and interactions of its low-lying electronic excited states. Upon absorption of ultraviolet light, the molecule is promoted from its ground state (S₀, of 1Ag symmetry) to an electronically excited singlet state. The nature and ordering of these excited states dictate the subsequent de-excitation processes, which include fluorescence, internal conversion, and photoisomerization.
A key feature of DPB and other diphenylpolyenes is the presence of two low-lying excited singlet states: the one-photon allowed 1Bu state (S₂) and the one-photon forbidden, two-photon allowed 2Ag state (S₁). The energy ordering of these two states is a critical determinant of the molecule's photophysical behavior and is sensitive to the solvent environment. In nonpolar solvents like n-hexane, the 2Ag state is believed to be located slightly above the 1Bu state.
Quantitative Photophysical Data
The following tables summarize the key quantitative data for trans,trans-1,4-diphenyl-1,3-butadiene (B188828) in various solvents.
Table 1: Spectroscopic Properties of trans,trans-1,4-Diphenyl-1,3-butadiene
| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Emission λmax (nm) |
| Hexane | 330[1][2] | 33,000 at 330 nm[2] | 373[1] |
| Cyclohexane | - | - | - |
| Acetonitrile | - | - | - |
Table 2: Photophysical Dynamics of trans,trans-1,4-Diphenyl-1,3-butadiene
| Solvent | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τf) | Isomerization Quantum Yield (Φiso) | Isomerization Time (τi) |
| Hexane | 0.42[2][3] | - | tt → ct: 0.1[4] | 829 ps[4] |
| Acetonitrile | - | - | tt → ct: 0.4[4] | 27 ps[4] |
Signaling Pathways and Electronic Transitions
The interplay between the different electronic states and their deactivation pathways can be visualized through a Jablonski diagram.
Caption: Jablonski diagram for this compound illustrating key electronic transitions.
Experimental Protocols
The study of the electronic excited states of this compound relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
Synthesis and Purification of trans,trans-1,4-Diphenyl-1,3-butadiene
A common method for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene is the Wittig reaction.[5][6]
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Cinnamaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
60% aqueous ethanol
Procedure:
-
Combine cinnamaldehyde, benzyltriphenylphosphonium chloride, and dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
While stirring vigorously, add 50% aqueous NaOH to the mixture.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
After the reaction is complete, the organic layer is separated, dried, and the solvent is evaporated to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent, such as 60% aqueous ethanol, to yield the pure trans,trans isomer. The purity can be confirmed by melting point determination and spectroscopic methods like NMR.[5]
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.
Instrumentation:
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., hexane) in 1 cm pathlength quartz cuvettes. For fluorescence measurements, the absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3]
-
Absorption Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). The molar extinction coefficient can be calculated using the Beer-Lambert law.
-
Fluorescence Measurement: Excite the sample at a wavelength where it absorbs strongly (e.g., 330 nm).[1] Record the emission spectrum. The spectra should be corrected for the wavelength-dependent sensitivity of the instrument.
-
Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a standard with a known quantum yield.[3]
Femtosecond Transient Absorption Spectroscopy
Objective: To investigate the dynamics of the excited states on ultrafast timescales, including excited-state absorption, stimulated emission, and ground-state bleach.
Instrumentation: A typical pump-probe transient absorption setup includes:
-
An amplified Ti:Sapphire laser system generating femtosecond pulses.
-
An optical parametric amplifier (OPA) to generate tunable pump pulses.
-
A mechanism to generate a white-light continuum probe pulse.
-
A motorized delay stage to control the time delay between the pump and probe pulses.
-
A detection system (e.g., a spectrometer with a CCD camera).[7][8][9]
Procedure:
-
Sample Preparation: The sample is placed in a cuvette or a flow cell to prevent photodegradation. The concentration is adjusted to have an optimal optical density at the pump wavelength.
-
Data Acquisition: The sample is excited by an ultrashort pump pulse, and the resulting changes in the absorption of the probe pulse are monitored as a function of time delay and wavelength.
-
Data Analysis: The transient absorption data (ΔA) is plotted as a function of time and wavelength to generate a 2D map. Kinetic traces at specific wavelengths can be fitted to exponential decay models to extract excited-state lifetimes.
Caption: A generalized workflow for a femtosecond transient absorption spectroscopy experiment.
Relationship Between Electronic Excited States
The photophysical behavior of this compound is intricately linked to the relative positioning and coupling of its S₁ (1Bu) and S₂ (2Ag) excited states.
Caption: The relationship between the key electronic states of this compound and their deactivation pathways.
Conclusion
The electronic excited states of this compound present a fascinating case study in molecular photophysics. The close proximity of the 1Bu and 2Ag excited states leads to complex deactivation dynamics that are highly sensitive to the molecular environment. A thorough understanding of these properties, facilitated by the experimental and theoretical approaches outlined in this guide, is crucial for the rational design of novel materials and probes with tailored photophysical characteristics. The provided data and protocols offer a solid foundation for researchers and professionals delving into the intricate world of polyene photochemistry.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. This compound [omlc.org]
- 4. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 6. unwisdom.org [unwisdom.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. OPG [opg.optica.org]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1,4-Diphenylbutadiene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-diphenylbutadiene, a conjugated hydrocarbon of significant interest in materials science and as a fluorescent probe. Due to a scarcity of precise quantitative solubility data in publicly available literature, this document focuses on collating qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination.
Solubility Profile of this compound
This compound exists as different isomers, with the trans,trans-isomer being the most common and stable. The solubility can vary between isomers. The data presented below primarily pertains to the trans,trans-isomer, which is a crystalline solid at room temperature.
The solubility of this compound is dictated by its nonpolar hydrocarbon structure. Following the principle of "like dissolves like," it exhibits good solubility in nonpolar and some polar aprotic organic solvents, while its solubility in polar protic solvents, especially water, is limited.
Table 1: Qualitative Solubility of trans,trans-1,4-Diphenyl-1,3-butadiene in Common Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Reference |
| Ethers | Diethyl Ether | Soluble, Sparingly Soluble | |
| Halogenated | Chloroform | Soluble | |
| Aromatics | Benzene | Soluble | |
| Toluene | Soluble (implied)¹ | ||
| o-Xylene | Soluble (implied)¹ | ||
| Mesitylene | Soluble (implied)¹ | ||
| Alkanes | Petroleum Ether | Soluble | |
| Hexane | Soluble (used for recrystallization)[1] | ||
| Esters | Ethyl Acetate | Soluble (implied)¹ | |
| Ketones | Cyclohexanone | Soluble (implied)¹ | |
| Alcohols | Ethanol | Soluble[2], Slightly Soluble | |
| Carboxylic Acids | Glacial Acetic Acid | Soluble (in hot solvent) | |
| Amides | Dimethylformamide | Soluble | |
| Nitriles | Acetonitrile | Soluble (implied)¹ | |
| Ethers (cyclic) | Dioxane | Soluble (implied)¹ | |
| Halogenated (alkane) | 1,2-Dichloroethane | Soluble (implied)¹ | |
| Aqueous | Water | Slightly Soluble[1][3][4] |
¹Implied solubility from its use as a solvent in a Diels-Alder reaction study involving trans,trans-1,4-diphenyl-1,3-butadiene. The study did not report solubility limits.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of this compound in a given organic solvent. This method can be adapted to various temperatures to construct a solubility curve.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.2 µm pore size)
-
Drying oven
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Accurately pipette a known volume of the selected solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrated, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.
-
Quickly attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step must be performed rapidly to avoid cooling and precipitation of the solute.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of inert gas can be used to accelerate evaporation.
-
Once all the solvent has evaporated and a constant weight is achieved, reweigh the vial containing the dry this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed handling and disposal information.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of an organic compound.
References
- 1. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE | 538-81-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE CAS#: 538-81-8 [m.chemicalbook.com]
A Technical Guide to the Fluorescence Quantum Yield of 1,4-Diphenylbutadiene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of 1,4-diphenylbutadiene (DPB), a molecule of significant interest in photophysical and photochemical studies. This document details quantitative data, experimental methodologies for its measurement, and the underlying photophysical processes.
Quantitative Data on Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of this compound is notably sensitive to its solvent environment. In non-polar hydrocarbon solvents, the quantum yield is moderate, while it is known to have a significant, though less consistently quantified, fluorescence in alcoholic solvents. The competition between fluorescence and photoisomerization is a key factor governing its emissive properties.[1][2]
Below is a summary of the reported fluorescence quantum yield values for trans,trans-1,4-diphenyl-1,3-butadiene (B188828) in various solvents.
| Solvent | Quantum Yield (Φf) | Excitation Wavelength (λex) | Emission Wavelength (λem, max) | Reference |
| Hexane | 0.42 | 320 nm | ~350-450 nm | [3] |
| Cyclohexane (B81311) | 0.42 | 330 nm | Not Specified | [4] |
| Benzene | Low | Not Specified | Not Specified | [1][5] |
| Methylcyclohexane | Low | Not Specified | Not Specified | [1][5] |
| Perfluorohexane | Low | Not Specified | Not Specified | [1][5] |
| Ethanol | Significant | Not Specified | Not Specified |
Note on Solvent Effects: The fluorescence quantum yield of trans,trans-DPB is influenced by the polarity and viscosity of the solvent. In hydrocarbon solvents, where the molecule is less solvated, non-radiative decay pathways such as photoisomerization can be more prevalent, leading to lower quantum yields.[1][5] In contrast, in more polar or viscous solvents like alcohols, the energy barrier for isomerization may increase, resulting in a higher fluorescence quantum yield.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The determination of the fluorescence quantum yield of this compound is most commonly and accurately performed using the relative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation
-
This compound (DPB): High purity, preferably recrystallized.
-
Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to DPB. For an excitation around 320-330 nm, a suitable standard could be Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) or 9,10-diphenylanthracene (B110198) in cyclohexane (Φf ≈ 0.90).
-
Solvents: Spectroscopic grade solvents (e.g., hexane, cyclohexane, ethanol).
-
Spectrophotometer: A UV-Vis spectrophotometer for measuring absorbance.
-
Spectrofluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra (e.g., Spex FluoroMax).[3]
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
Solution Preparation
-
Stock Solutions: Prepare stock solutions of both DPB and the chosen fluorescence standard in the desired solvent.
-
Working Solutions: Prepare a series of dilute working solutions of both the DPB and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
Measurement Procedure
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all working solutions (DPB and standard) and a solvent blank. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 320 nm).
-
Record the corrected fluorescence emission spectrum for each of the working solutions of the standard and DPB.
-
Record the fluorescence spectrum of the solvent blank.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.
-
Integrate the area under each corrected fluorescence emission spectrum.
-
Calculation of Quantum Yield
The relative fluorescence quantum yield (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φf,std is the known quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).
A plot of integrated fluorescence intensity versus absorbance should be linear, and the gradient of this line is used in the calculation.
Visualization of Experimental Workflow and Photophysical Pathways
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Photophysical Deactivation Pathways of this compound
Upon absorption of a photon, an excited singlet state (S₁) of this compound is formed. This excited state can then decay back to the ground state (S₀) through several competing pathways:
-
Fluorescence: Radiative decay by emission of a photon.
-
Internal Conversion (IC): Non-radiative decay to the ground state, often involving vibrational relaxation.
-
Intersystem Crossing (ISC): A non-radiative transition to the triplet state (T₁).
-
Photoisomerization: A significant non-radiative pathway for DPB, involving rotation around the carbon-carbon double bonds, leading to cis-trans isomerization.
Caption: Photophysical deactivation pathways for this compound.
References
An In-depth Technical Guide to Identifying Isomers of 1,4-Diphenylbutadiene: The cis,cis and cis,trans Configurations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of the cis,cis and cis,trans isomers of 1,4-diphenylbutadiene. A foundational understanding of these stereoisomers is critical in various research and development applications, including materials science and as potential scaffolds in medicinal chemistry. This document outlines common synthetic routes, detailed experimental protocols for characterization, and key quantitative data to differentiate between the isomers.
Synthesis of this compound Isomers
The most prevalent method for synthesizing this compound is the Wittig reaction.[1][2][3] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. Specifically, the reaction of benzyltriphenylphosphonium (B107652) chloride with cinnamaldehyde (B126680) can yield a mixture of 1,4-diphenyl-1,3-butadiene isomers.[1][4] The stereochemical outcome of the Wittig reaction can be influenced by the stability of the ylide and the reaction conditions, often producing a mixture of (E,E) and (E,Z) isomers.[1] The Horner-Wadsworth-Emmons reaction is an alternative method that typically favors the formation of (E)-alkenes.[5][6]
Photochemical isomerization can also be employed to interconvert between the different isomers of this compound.[7][8] Irradiation of the cis,cis isomer can lead to the formation of the trans,trans and cis,trans isomers.[7]
Experimental Protocols for Isomer Identification
The identification of the cis,cis and cis,trans isomers of this compound relies on a combination of chromatographic and spectroscopic techniques.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a rapid and effective method for the initial assessment of isomer separation and purity.[1][4] Due to differences in polarity and molecular shape, the various isomers will exhibit different retention factors (Rf) on a TLC plate.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the isolated product in a suitable solvent such as acetone (B3395972) or dichloromethane.[4]
-
TLC Plate Spotting: Spot the dissolved sample onto a silica (B1680970) gel TLC plate.[4]
-
Development: Develop the TLC plate in a chamber containing an appropriate solvent system, such as petroleum ether.[4]
-
Visualization: Visualize the separated spots under a UV lamp.[4] The different isomers should appear as distinct spots with different Rf values. While one source reported nearly identical Rf values of 0.21 for cis,trans and 0.22 for trans,trans, variance is generally expected due to their differing chemical properties.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for the definitive identification of the cis and trans configurations of the double bonds in this compound. The key diagnostic feature is the coupling constant (J-value) between the vinylic protons.
Experimental Protocol:
-
Sample Preparation: Dissolve the purified isomer in a deuterated solvent, such as deuterochloroform (CDCl₃).[7][9]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Spectral Analysis: Analyze the region corresponding to the vinylic protons (typically in the range of 6.0-7.5 ppm). The coupling constant between adjacent vinylic protons is indicative of the double bond geometry. A coupling constant greater than 10 Hz is characteristic of a trans configuration, while a smaller coupling constant is indicative of a cis configuration.[1] For instance, a reported ¹H NMR spectrum of the cis,trans-isomer showed a doublet with a coupling constant of 15.55 Hz for the trans portion and another doublet with a J value of 11.55 Hz for the cis part in a related deuterated compound.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to distinguish between the isomers based on their different absorption maxima (λmax). The extended conjugation in the trans isomers generally leads to a red-shift (longer wavelength) in the λmax compared to the cis isomers.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified isomer in a UV-transparent solvent, such as hexane (B92381) or cyclohexane.[8][10]
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Determine the λmax for each isomer. For example, the trans,trans-1,4-diphenyl-1,3-butadiene (B188828) in hexane has a reported absorption maximum at 330 nm.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the isomers of this compound, aiding in their identification and characterization.
| Isomer | Melting Point (°C) |
| (E,E)-1,4-diphenyl-1,3-butadiene | 150-153[1][2] |
| (E,Z)-1,4-diphenyl-1,3-butadiene | 88[1] |
Table 1: Melting Points of this compound Isomers
| Isomer | Spectroscopic Data | Solvent |
| (E,E)-1,4-diphenyl-1,3-butadiene | λmax = 330 nm, ε = 33000 M⁻¹cm⁻¹[10][11] | Hexane |
| (E,E)-1,4-diphenyl-1,3-butadiene | ¹H NMR: Multiplet centered at δ 6.97 (benzylic vinyl Hs)[7] | CDCl₃ |
| (E,Z)-1,4-diphenyl-1,3-butadiene | ¹H NMR: Signals in the δ 6.32−6.72 region[7] | CDCl₃ |
Table 2: Spectroscopic Data for this compound Isomers
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for identifying the isomers of this compound and the photochemical relationship between them.
Caption: Experimental workflow for the synthesis, separation, and identification of this compound isomers.
Caption: Photochemical isomerization pathways of this compound (DPB).
References
- 1. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 2. unwisdom.org [unwisdom.org]
- 3. webassign.net [webassign.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. PhotochemCAD | this compound [photochemcad.com]
- 11. This compound [omlc.org]
Methodological & Application
Application Notes: Using 1,4-Diphenylbutadiene as a Fluorescent Probe in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluidity of lipid bilayers is a critical parameter that governs the function of cellular membranes, influencing protein activity, signaling, and transport. The ability to accurately measure membrane fluidity is essential in biophysical research and drug development. Fluorescent probes offer a sensitive method to investigate the microenvironment of lipid bilayers.
While 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is the most widely characterized and utilized probe for membrane fluidity studies, its structural analog, trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (DPB), presents as a potential alternative.[1][2] DPB is a hydrophobic, rod-shaped molecule that aligns within the acyl chain region of the lipid bilayer. Its fluorescence properties, particularly its fluorescence anisotropy, are sensitive to the rotational mobility of the probe, which is directly influenced by the viscosity and order of the surrounding lipid environment.[3][4] A decrease in membrane fluidity restricts the probe's rotation, leading to a higher fluorescence anisotropy value. Conversely, in a more fluid membrane, the probe rotates more freely, resulting in lower anisotropy.[2]
This document provides a detailed protocol for utilizing 1,4-diphenylbutadiene (DPB) to measure the steady-state fluorescence anisotropy in model lipid bilayer systems, such as liposomes.
Principle of the Method: Fluorescence Anisotropy
Fluorescence anisotropy measures the extent of polarization of emitted light after excitation with polarized light. When a fluorescent molecule is excited by vertically polarized light, only those molecules with their absorption dipole oriented parallel to the light's polarization vector will be excited (photoselection).
If the molecule remains stationary between absorption and emission, the emitted light will also be polarized. However, if the molecule rotates during the fluorescence lifetime, the emitted light will be depolarized. The degree of this depolarization is inversely related to the local environmental viscosity, or "microviscosity".
In a lipid bilayer:
-
High Anisotropy (Low Fluidity): In a tightly packed, gel-phase bilayer, the rotational motion of the DPB probe is highly restricted. The emitted fluorescence remains largely polarized, resulting in a high anisotropy value (r).
-
Low Anisotropy (High Fluidity): In a loosely packed, liquid-disordered phase bilayer, DPB can rotate more freely. This rotational diffusion leads to significant depolarization of the emitted fluorescence, resulting in a low anisotropy value (r).
The steady-state fluorescence anisotropy (r) is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light, corrected for instrument bias using a G-factor.
Formula for Anisotropy (r):
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where the G-factor (Grating factor) = IHV / IHH, correcting for the differential transmission of horizontally and vertically polarized light by the instrument.
Data Presentation
Photophysical Properties of Fluorescent Probes
The following table summarizes the known photophysical properties of this compound (DPB) in an organic solvent and provides a comparison with the more commonly used 1,6-diphenyl-1,3,5-hexatriene (DPH). Data for probes within lipid bilayers is highly dependent on the specific lipid composition and temperature.
| Property | This compound (DPB) | 1,6-Diphenyl-1,3,5-hexatriene (DPH) |
| Excitation Max (λex) | ~330 nm (in Hexane)[5] | ~350 nm (in POPC)[1] |
| Emission Max (λem) | ~373 nm (in Hexane)[5] | ~428 nm (in POPC)[1] |
| Quantum Yield (ΦF) | 0.42 (in Hexane)[6] | ~0.8 (in DPPC, 30°C) |
| Fluorescence Lifetime (τ) | Not widely reported in lipids | ~7-10 ns (in bilayers) |
| Typical Location | Deep within the hydrophobic core[7] | Deep within the hydrophobic core[7] |
Example Anisotropy Data
This table illustrates typical steady-state anisotropy (r) values that would be expected for a hydrophobic probe like DPB or DPH in different lipid phases. These values should be determined experimentally for each specific system.
| Lipid Bilayer System | Phase | Expected Fluidity | Expected Anisotropy (r) |
| DPPC (Dipalmitoylphosphatidylcholine) at 25°C | Gel (Lβ') | Low | High (> 0.3) |
| DPPC (Dipalmitoylphosphatidylcholine) at 50°C | Liquid Crystalline (Lα) | High | Low (< 0.15) |
| DOPC (Dioleoylphosphatidylcholine) at 25°C | Liquid Crystalline (Lα) | High | Low (~0.1) |
| DPPC:Cholesterol (1:1) at 25°C | Liquid Ordered (Lo) | Intermediate | Intermediate (~0.25-0.3) |
Experimental Protocols & Visualizations
Workflow for Membrane Fluidity Measurement
The overall process involves preparing the lipid vesicles, incorporating the fluorescent probe, performing the fluorescence measurements, and finally, calculating the anisotropy to determine membrane fluidity.
Caption: Experimental workflow for measuring membrane fluidity.
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
-
Lipid Stock Preparation: Prepare a stock solution of the desired lipid(s) (e.g., 10 mg/mL DPPC) in a volatile organic solvent like chloroform (B151607) or a chloroform:methanol mixture.
-
Thin Film Formation: In a round-bottom flask, add the required volume of lipid stock solution. Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask to achieve the final lipid concentration (e.g., 1-5 mM). Hydrate the film by vortexing vigorously above the lipid's main phase transition temperature (Tm). For DPPC, this is >41°C. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To create uniformly sized LUVs (e.g., 100 nm), pass the MLV suspension through a polycarbonate membrane with a defined pore size using a mini-extruder apparatus. This should also be performed at a temperature above the Tm of the lipid. Typically, 11-21 passes are sufficient.
Protocol 2: Incorporation of DPB and Anisotropy Measurement
-
Probe Stock Solution: Prepare a stock solution of this compound (DPB) at approximately 0.1-0.5 mM in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF). Store protected from light.
-
Probe Incorporation: Add a small volume of the DPB stock solution to the prepared LUV suspension while vortexing. The final probe-to-lipid molar ratio should be low, typically between 1:200 and 1:1000, to avoid probe aggregation and self-quenching. The final solvent concentration (e.g., ethanol) should be less than 1% (v/v) to minimize its effect on the bilayer.
-
Incubation: Incubate the mixture for 30-60 minutes at a temperature above the lipid Tm in the dark to ensure complete partitioning of the DPB into the lipid bilayers.
-
Fluorometer Setup:
-
Set the excitation wavelength to 330 nm and the emission wavelength to 373 nm . Note: These wavelengths may need optimization for your specific lipid system as they are based on measurements in organic solvent.[5]
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Equilibrate the sample cuvette holder to the desired experimental temperature.
-
-
Measurement:
-
Place the DPB-labeled liposome (B1194612) sample in a quartz cuvette.
-
Measure the four fluorescence intensities required for calculation:
-
IVV : Excitation polarizer at Vertical (0°), Emission polarizer at Vertical (0°).
-
IVH : Excitation polarizer at Vertical (0°), Emission polarizer at Horizontal (90°).
-
IHV : Excitation polarizer at Horizontal (90°), Emission polarizer at Vertical (0°).
-
IHH : Excitation polarizer at Horizontal (90°), Emission polarizer at Horizontal (90°).
-
-
Record the intensity from a "blank" sample (unlabeled liposomes) to check for background signal.
-
Protocol 3: Data Analysis
-
Calculate the G-Factor: The G-factor corrects for instrumental bias.
-
G = IHV / IHH
-
-
Calculate Anisotropy (r): Use the G-factor to calculate the corrected anisotropy value.
-
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
-
Interpret the Data: Compare the calculated r values between different samples or experimental conditions. A higher r value indicates lower membrane fluidity, while a lower r value indicates higher membrane fluidity.
Visualization: Principle of Fluorescence Anisotropy in Membranes
Caption: Effect of membrane fluidity on probe rotation and anisotropy.
References
- 1. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. This compound [omlc.org]
- 7. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Witt-ig Synthesis of 1,4-Diphenyl-1,3-Butadiene
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This protocol details the synthesis of 1,4-diphenyl-1,3-butadiene, a conjugated diene, via the Wittig reaction between cinnamaldehyde (B126680) and benzyltriphenylphosphonium (B107652) chloride. The procedure is robust and illustrates a key synthetic transformation for researchers in organic chemistry and drug development. The (E,E)-isomer is the major product due to the stability of the intermediate ylide.[1]
Reaction Principle
The synthesis is a two-step process. First, a phosphonium (B103445) salt, benzyltriphenylphosphonium chloride, is prepared from the reaction of triphenylphosphine (B44618) with benzyl (B1604629) chloride.[2] In the second step, a strong base is used to deprotonate the phosphonium salt, forming a phosphorus ylide. This ylide then reacts with cinnamaldehyde in a nucleophilic addition to the carbonyl group, followed by a rearrangement and elimination sequence to yield the desired alkene, 1,4-diphenyl-1,3-butadiene, and triphenylphosphine oxide as a byproduct.[2][3] The strong phosphorus-oxygen double bond formed in the byproduct is a major driving force for this reaction.[4]
Experimental Protocol
This protocol is adapted from established laboratory procedures for the Wittig synthesis of 1,4-diphenyl-1,3-butadiene.[1][5]
Materials and Reagents:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Dichloromethane (B109758) (CH2Cl2)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Petroleum Ether
-
Ethanol (B145695) (95%)
Equipment:
-
Round-bottom flask (5 mL)
-
Magnetic stir bar and stir plate
-
Air condenser
-
Conical tube
-
Pipettes
-
Test tubes
-
Vacuum filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a 5 mL round-bottom flask, combine 0.394 g of benzyltriphenylphosphonium chloride, 0.13 mL of cinnamaldehyde, and 1.0 mL of dichloromethane.[1]
-
Ylide Formation and Wittig Reaction: Add a magnetic stir bar to the flask and, while stirring vigorously, add 0.50 mL of 50% aqueous sodium hydroxide.[1] Attach a long air condenser to the flask and wrap a cold, wet paper towel around it. Continue to stir the mixture vigorously at room temperature for 30 minutes.[1]
-
Work-up and Extraction: Transfer the reaction mixture to a conical tube. Rinse the reaction flask with 2.0 mL of dichloromethane followed by 1.5 mL of water and add these washings to the conical tube.[1] Gently mix the contents of the conical tube and allow the layers to separate. Remove the upper aqueous layer with a pipette and discard it.[1]
-
Drying the Organic Layer: Transfer the organic layer to a clean test tube and add a small amount of anhydrous sodium sulfate to dry the solution.[1]
-
Isolation of Crude Product: Pipette the dried dichloromethane solution into a pre-weighed sample vial. The solvent can be evaporated in a fume hood, possibly aided by a gentle stream of air or nitrogen.[5]
-
Purification by Recrystallization: To the crude product, add approximately 4 mL of boiling 95% ethanol and dissolve the solid.[5] Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[5]
-
Final Product Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 60% aqueous ethanol.[1] Allow the product to dry completely.
-
Characterization: Determine the mass of the dried product and calculate the percent yield. Measure the melting point of the purified 1,4-diphenyl-1,3-butadiene. The literature melting point for the (E,E) isomer is around 150-153°C.[6][7] Analyze the purity of the product using Thin Layer Chromatography (TLC) with petroleum ether as the eluent.[1]
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| Benzyltriphenylphosphonium Chloride | 388.87 | 0.394 g | ~1.01 | - | 323-332 | - |
| Cinnamaldehyde | 132.16 | 0.13 mL | ~0.99 | 1.05 | -7.5 | 248 |
| Dichloromethane (Solvent) | 84.93 | 1.0 mL (+ 2.0 mL for washing) | - | 1.33 | -97.7 | 39.6 |
| 50% aq. Sodium Hydroxide (Base) | 40.00 | 0.50 mL | - | ~1.52 | - | - |
| (E,E)-1,4-Diphenyl-1,3-butadiene | 206.28 | (Theoretical Yield: ~0.204 g) | ~0.99 | - | 150-153 | 350 |
| Triphenylphosphine Oxide (Byproduct) | 278.29 | - | - | - | 156 | 360 |
Data compiled from multiple sources.[1]
Experimental Workflow Diagram
Caption: Workflow for the Wittig synthesis of 1,4-diphenyl-1,3-butadiene.
References
Application Notes and Protocols for 1,4-Diphenylbutadiene and its Derivatives in Organic Electronics and OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiene (DPB) and its derivatives are conjugated molecules that have garnered significant interest in the field of organic electronics due to their unique photophysical properties and charge-carrying capabilities. These materials serve as crucial building blocks for various components of Organic Light-Emitting Diodes (OLEDs), including the emissive and charge transport layers. This document provides detailed application notes and experimental protocols for the utilization of a high-performance DPB derivative, N,N′-[(Diphenyl-N,N′-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine (BF-DPB), as a hole transport material (HTM) in state-of-the-art OLEDs. Additionally, the fundamental properties of the parent compound, this compound, are presented as a reference.
This compound (DPB): Photophysical Properties
This compound is a well-characterized fluorescent compound. Its key photophysical properties in solution are summarized below.
| Property | Value | Conditions |
| Excitation Peak | 330 nm | In hexane |
| Emission Peak | 373 nm | In hexane, upon 320 nm excitation[1][2] |
| Fluorescence Quantum Yield | 0.42 | In cyclohexane[2][3] |
| Molar Extinction Coefficient | 33,000 cm⁻¹/M | At 330 nm in hexane[2][3] |
These properties make DPB a potential candidate as a blue-emitting material in OLEDs or as a fluorescent probe.
Application of BF-DPB as a Hole Transport Material in High-Efficiency OLEDs
A derivative of this compound, N,N′-[(Diphenyl-N,N′-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine (BF-DPB), has demonstrated exceptional performance as a hole transport material in both red and green phosphorescent OLEDs. Its high thermal stability and suitable electronic properties lead to devices with low operating voltages and high efficiencies.
Material Properties of BF-DPB
| Property | Value |
| Glass Transition Temperature (Tg) | 160 °C |
| Ionization Potential (IP) | 5.23 eV |
| Hole Mobility (μh) | 5.7 × 10⁻⁵ cm²/(V·s) |
Performance of OLEDs Utilizing BF-DPB as the Hole Transport Layer
The following tables summarize the performance of red and green phosphorescent OLEDs fabricated with BF-DPB as the hole transport layer, doped with 4 wt.% F₆-TCNNQ. These devices exhibit impressive performance metrics without the use of light extraction structures.[4]
Red Phosphorescent OLED
| Parameter | Value at 1000 cd/m² |
| Luminous Efficacy (LE) | 35.1 lm/W |
| External Quantum Efficiency (EQE) | 18.9% |
| Driving Voltage | 2.6 V |
| Brightness at 3.2 V | 10,000 cd/m² |
Green Phosphorescent OLED
| Parameter | Value at 1000 cd/m² |
| Luminous Efficacy (LE) | 74.0 lm/W |
| Driving Voltage | 3.1 V |
| Brightness at 3.1 V | 10,000 cd/m² |
Experimental Protocols
Synthesis of N,N′-[(Diphenyl-N,N′-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine (BF-DPB)
A general synthetic route to BF-DPB involves a Buchwald-Hartwig amination reaction. A key intermediate, 2-bromofluorene, is first synthesized and then methylated to 9,9-dimethyl-2-bromofluorene. The final step is the palladium-catalyzed cross-coupling of 9,9-dimethyl-2-bromofluorene with N,N'-diphenylbenzidine. The product is then purified by sublimation for use in high-vacuum thermal evaporation.
Fabrication Protocol for High-Efficiency OLEDs using BF-DPB
This protocol details the fabrication of a multilayer phosphorescent OLED using thermal evaporation in a high-vacuum chamber.[4]
1. Substrate Preparation:
- Start with glass substrates pre-coated with a 90 nm thick layer of indium tin oxide (ITO) as the anode.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- Dry the substrates with nitrogen gas and treat them with oxygen plasma to enhance the work function of the ITO and remove any residual organic contaminants.
2. Organic and Metal Layer Deposition:
- Transfer the cleaned substrates into a high-vacuum chamber with a base pressure of 10⁻⁸ mbar.
- Deposit the following layers sequentially by thermal evaporation:
- Hole Transport Layer (HTL): 40 nm of BF-DPB doped with 4 wt.% of 2,2′-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F₆-TCNNQ).
- Electron Blocking Layer (EBL): 10 nm of N,N′-di(naphthalene-1-yl)-N,N′-diphenylbenzidine (NPB).
- Emissive Layer (EML): 20 nm of a host material, such as bis-(2-methyl-8-chinolinolato)–(4-phenyl-phenolato)-aluminium(III) (BAlq₂), doped with a phosphorescent emitter (e.g., Iridium(III)bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) for red emission).
- Hole Blocking Layer (HBL): 10 nm of 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen).
- Electron Transport Layer (ETL): 40 nm of BPhen doped with Cesium (Cs).
- Cathode: 100 nm of Aluminum (Al).
3. Encapsulation:
- After deposition, encapsulate the devices in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
Visualizations
OLED Fabrication Workflow
Caption: Workflow for the fabrication of a high-efficiency OLED device.
Energy Level Diagram of a BF-DPB based OLED
Caption: Energy level diagram of a multilayer OLED with BF-DPB as the HTL.
References
Application Notes and Protocols: 1,4-Diphenylbutadiene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated diene monomer that holds significant potential as a building block in polymer chemistry. Its rigid phenyl groups and conjugated backbone can impart unique thermal, mechanical, and optical properties to the resulting polymers. While the homopolymerization of DPB is not extensively documented in publicly available literature, its structural analogs, such as 2,3-diphenyl-1,3-butadiene (B1231347) and 1-phenyl-1,3-butadiene (B73350), provide valuable insights into its reactivity and the characteristics of the polymers that can be obtained. This document provides detailed application notes and protocols for the polymerization of DPB, drawing upon established methods for structurally similar monomers. The primary polymerization techniques discussed are anionic and Ziegler-Natta polymerization.
Anionic Polymerization of Diphenylbutadiene Analogs
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This method is particularly suitable for monomers with electron-withdrawing substituents, although it can be adapted for other vinyl monomers under controlled conditions. The living nature of anionic polymerization allows for the synthesis of block copolymers with unique architectures.
Application Notes:
Polymers derived from diphenylbutadiene analogs via anionic polymerization exhibit high thermal stability. For instance, poly(2,3-diphenyl-1,3-butadiene) has a glass transition temperature (Tg) of 98 °C and a melting point (Tm) of 170 °C, suggesting a semi-crystalline nature with a high degree of thermal stability.[1] The resulting polymers are typically produced with a high degree of stereoregularity, predominantly forming 1,4-addition products.[1] The living nature of the polymerization allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio.
Quantitative Data: Anionic Polymerization of 2,3-Diphenyl-1,3-butadiene
| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Tm (°C) | Microstructure |
| Cumylpotassium | THF | -78 | Controlled | < 1.1 | 98 | 170 | 1,4-addition (90% cis, 10% trans) |
| s-BuLi | THF | -78 | Controlled | < 1.1 | 98 | 170 | 1,4-addition (90% cis, 10% trans) |
| s-BuLi | Benzene | 40 | Controlled | < 1.1 | 98 | 170 | 1,4-addition |
Data sourced from the anionic polymerization of 2,3-diphenyl-1,3-butadiene, a structural isomer of 1,4-diphenylbutadiene.[1]
Experimental Protocol: Anionic Polymerization of this compound (Adapted from 2,3-Diphenyl-1,3-butadiene)[1]
Materials:
-
1,4-Diphenyl-1,3-butadiene (DPB) monomer, purified by recrystallization or sublimation.
-
Anhydrous tetrahydrofuran (B95107) (THF) or benzene, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
Initiator: sec-Butyllithium (s-BuLi) or cumylpotassium solution, titrated prior to use.
-
Methanol (B129727) (for termination).
-
Argon or nitrogen gas (high purity).
-
Standard high-vacuum glassware (Schlenk line or glovebox).
Procedure:
-
Purification: Rigorously purify all reagents and solvents to remove protic impurities that can terminate the living polymerization.
-
Apparatus Setup: Assemble the polymerization reactor under a high-vacuum line or in an inert atmosphere glovebox. The reactor should be equipped with a magnetic stirrer and ports for the addition of reagents.
-
Solvent and Monomer Addition: Introduce the desired amount of anhydrous solvent (THF or benzene) into the reactor via cannula transfer. Add the purified DPB monomer to the solvent.
-
Initiation: Cool the reactor to the desired temperature (-78 °C for THF, 40 °C for benzene). Add the calculated amount of initiator solution dropwise to the stirred monomer solution. The appearance of a characteristic color may indicate the formation of the living anionic chain ends.
-
Polymerization: Allow the polymerization to proceed for the desired time. The reaction is typically fast in polar solvents like THF.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, Nuclear Magnetic Resonance (NMR) for microstructure analysis, and Differential Scanning Calorimetry (DSC) for thermal properties (Tg and Tm).
Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of this compound.
Ziegler-Natta Polymerization of Phenyl-Substituted Butadienes
Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of olefins and dienes. These catalyst systems, typically composed of a transition metal compound and an organoaluminum co-catalyst, can produce polymers with high degrees of regio- and stereoselectivity.
Application Notes:
For phenyl-substituted butadienes like 1-phenyl-1,3-butadiene, Ziegler-Natta polymerization can yield highly stereoregular polymers. For example, using a titanium-based catalyst with methylaluminoxane (B55162) (MAO) as a co-catalyst results in poly(1-phenyl-1,3-butadiene) with high 3,4-regioselectivity and isotacticity.[2] The properties of the resulting polymers, such as the glass transition temperature, can be tuned by copolymerizing with other monomers. Post-polymerization hydrogenation can further modify the polymer properties by removing residual double bonds, which can improve flexibility.[2]
Quantitative Data: Ziegler-Natta Polymerization of 1-Phenyl-1,3-butadiene
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Isotacticity (mmmm) | Tg (°C) |
| Ti[OSSO]-type/MAO | Toluene (B28343) | 25 | - | >99% (3,4-insertion) | >99% | - |
| Ti[OSSO]-type/MAO | Toluene | 40 | - | >99% (3,4-insertion) | >99% | - |
| Ti[OSSO]-type/MAO | Toluene | 80 | 65 | >99% (3,4-insertion) | >99% | ~80 |
Data sourced from the polymerization of 1-phenyl-1,3-butadiene.[2]
Experimental Protocol: Ziegler-Natta Polymerization of this compound (Adapted from 1-Phenyl-1,3-butadiene)[2]
Materials:
-
1,4-Diphenyl-1,3-butadiene (DPB) monomer, purified.
-
Anhydrous toluene, freshly distilled.
-
Ziegler-Natta catalyst, e.g., Dichloro{1,4-dithiabutanediyl-2,2'-bis[4,6-bis(2-phenyl-2-propyl)phenoxy]}titanium complex.
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene.
-
Acidified methanol with an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT).
-
Argon or nitrogen gas (high purity).
-
Schlenk tubes or similar reaction vessels.
Procedure:
-
Catalyst Pre-activation: In a Schlenk tube under an inert atmosphere, dissolve the titanium complex in dry toluene. Add the MAO solution and stir for approximately 30 minutes to pre-activate the catalyst.
-
Monomer Addition: In a separate vessel, dissolve the DPB monomer in dry toluene.
-
Polymerization: Add the monomer solution to the pre-activated catalyst mixture. Place the reaction vessel in a thermostated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time.
-
Quenching: Quench the polymerization by adding an excess of acidified methanol containing BHT.
-
Polymer Isolation: The polymer will precipitate. Collect the polymer by filtration.
-
Purification and Drying: Wash the polymer several times with methanol to remove catalyst residues and unreacted monomer. Dry the polymer in a vacuum oven overnight.
-
Characterization: Analyze the polymer using GPC, NMR, and DSC to determine its molecular weight, microstructure, and thermal properties.
Ziegler-Natta Polymerization Signaling Pathway
Caption: General mechanism for Ziegler-Natta polymerization of DPB.
Copolymerization of Phenyl-Substituted Butadienes
Copolymerization of DPB with other monomers, such as 1,3-butadiene (B125203), is a promising strategy to tailor the properties of the final polymer. Introducing DPB units into a polybutadiene (B167195) backbone can enhance its thermal stability and modify its mechanical properties.
Application Notes:
Copolymerization of 1-phenyl-1,3-butadiene with 1,3-butadiene has been successfully achieved using a CpTiCl3/MAO catalyst system.[3][4] The incorporation of the phenyl-substituted monomer can be controlled by the comonomer feed ratio.[3][4] The resulting copolymers exhibit high 1,4-selectivity, and the glass transition temperature (Tg) increases with a higher content of the phenyl-substituted monomer, indicating reduced chain mobility due to the bulky phenyl groups.[3][4]
Quantitative Data: Copolymerization of 1,3-Butadiene with 1-Phenyl-1,3-butadiene (PBD)
| PBD in Feed (mol%) | PBD in Copolymer (mol%) | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) |
| 5.0 | 4.8 | 12,300 | 1.8 | -85.2 |
| 10.0 | 9.5 | 10,800 | 1.9 | -78.5 |
| 20.0 | 18.2 | 8,900 | 2.1 | -65.1 |
| 30.0 | 27.5 | 7,100 | 2.3 | -52.3 |
Data sourced from the copolymerization of 1,3-butadiene and 1-phenyl-1,3-butadiene.[3][4]
Experimental Protocol: Copolymerization of this compound with 1,3-Butadiene (Adapted from 1-Phenyl-1,3-butadiene)[3]
Materials:
-
1,4-Diphenyl-1,3-butadiene (DPB) monomer, purified.
-
1,3-Butadiene, purified.
-
Anhydrous toluene.
-
Catalyst: CpTiCl3.
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene.
-
Acidified ethanol (B145695) with BHT.
-
Ampules or a suitable polymerization reactor.
Procedure:
-
Monomer and Co-catalyst solution: In an ampule under an inert atmosphere, prepare a toluene solution containing the desired ratio of DPB and 1,3-butadiene. Add the MAO solution to this mixture.
-
Equilibration: Equilibrate the solution at the desired polymerization temperature.
-
Initiation: Start the polymerization by injecting a toluene solution of the CpTiCl3 catalyst.
-
Polymerization: Allow the reaction to proceed for the specified time (e.g., 5 hours).
-
Quenching and Isolation: Terminate the polymerization by adding acidified ethanol with BHT.
-
Purification and Drying: Wash the resulting copolymer with ethanol repeatedly and dry it under vacuum at 40 °C to a constant weight.
-
Characterization: Determine the copolymer composition, molecular weight, PDI, and thermal properties using NMR, GPC, and DSC.
Conclusion
This compound is a promising monomer for the synthesis of polymers with enhanced thermal and mechanical properties. While direct homopolymerization data is scarce, established anionic and Ziegler-Natta polymerization protocols for structurally similar monomers provide a strong foundation for future research. The ability to incorporate DPB into copolymers further expands its potential for creating novel materials with tailored properties for a range of applications, including high-performance elastomers and thermoplastics. Further research into the homopolymerization of DPB is warranted to fully explore the potential of this unique monomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Separation of Diphenylbutadiene Isomers by Thin-Layer Chromatography
Abstract
This application note details a standardized protocol for the separation of (E,E)-1,4-diphenyl-1,3-butadiene and (E,Z)-1,4-diphenyl-1,3-butadiene isomers using thin-layer chromatography (TLC). This method is crucial for monitoring reaction progress, assessing sample purity, and optimizing conditions for larger-scale separations in research, and drug development. The protocol outlines the use of silica (B1680970) gel as the stationary phase and a non-polar mobile phase system, leveraging the subtle differences in polarity and stereochemistry between the isomers for effective separation.
Introduction
1,4-Diphenyl-1,3-butadiene is a conjugated diene that exists as geometric isomers, primarily the (E,E) and (E,Z) forms. The synthesis of this compound, often via reactions like the Wittig reaction, can result in a mixture of these isomers.[1][2] Due to their different spatial arrangements, these isomers can exhibit distinct physical, chemical, and biological properties. Consequently, a reliable method for their separation and identification is essential. Thin-layer chromatography offers a rapid, simple, and cost-effective technique for the qualitative analysis of these isomer mixtures.[3]
The separation principle on a polar stationary phase like silica gel hinges on the difference in planarity and polarity of the isomers. The (E,E) isomer possesses a more planar and symmetrical structure, allowing for stronger adsorption to the polar silica gel surface.[4][5] Conversely, the (E,Z) isomer experiences steric hindrance between the phenyl groups, which disrupts its planarity.[5] This less-planar conformation reduces its interaction with the stationary phase, causing it to travel further up the TLC plate with the non-polar mobile phase.[4][5] Therefore, the (E,Z) isomer will exhibit a higher Retention Factor (Rf) value compared to the (E,E) isomer.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates
-
Mobile Phase (Eluent):
-
Hexane (B92381) (or Petroleum Ether)
-
Ethyl Acetate
-
-
Sample Solvent: Dichloromethane (B109758) or Acetone
-
Apparatus:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Forceps
-
Protocol for TLC Separation
-
Chamber Preparation: Pour a small amount (to a depth of about 0.5 cm) of the prepared mobile phase into the TLC developing chamber. To ensure the chamber atmosphere is saturated with solvent vapor, a piece of filter paper can be placed inside, wetting it with the mobile phase. Close the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.[6]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the diphenylbutadiene isomer mixture in a minimal volume (approximately 0.5-1 mL) of a volatile solvent like dichloromethane or acetone.[7]
-
Spotting the TLC Plate:
-
With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[8]
-
Using a capillary tube, carefully spot the dissolved sample onto the origin line. Aim for small, concentrated spots (1-2 mm in diameter) to achieve better separation.[8]
-
Allow the solvent to completely evaporate from the spot before developing the plate.
-
-
Developing the Chromatogram:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the level of the mobile phase.[6]
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[9]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[7]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Rf Value Calculation:
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front.
-
Calculate the Rf value for each isomer using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
The separation of diphenylbutadiene isomers is highly dependent on the composition of the mobile phase. A non-polar solvent like hexane or petroleum ether is generally effective. Small additions of a slightly more polar solvent, such as ethyl acetate, can be used to adjust the Rf values.[7] An ideal separation will have well-resolved spots with Rf values between 0.2 and 0.8.
| Isomer | Structure | Expected Relative Rf Value | Rationale for Elution Order |
| (E,Z)-1,4-diphenyl-1,3-butadiene | cis,trans isomer | Higher Rf | Less planar due to steric hindrance, leading to weaker interaction with the polar silica gel.[4][5] |
| (E,E)-1,4-diphenyl-1,3-butadiene | trans,trans isomer | Lower Rf | More planar and symmetrical structure allows for stronger adsorption to the silica gel.[4][5] |
Note: Absolute Rf values can vary depending on the specific experimental conditions (e.g., plate manufacturer, temperature, chamber saturation). The relative order of elution is the key identifier.
Visualization and Logical Workflow
The following diagrams illustrate the logical relationship in the separation and the experimental workflow.
Caption: Relationship between isomer structure and TLC mobility.
Caption: Experimental workflow for TLC separation.
Conclusion
Thin-layer chromatography is a highly effective and accessible method for the separation of (E,E)- and (E,Z)-1,4-diphenyl-1,3-butadiene isomers. By utilizing a silica gel stationary phase and a non-polar mobile phase, separation is achieved based on the greater planarity and stronger adsorption of the (E,E) isomer, which results in a lower Rf value compared to the less planar (E,Z) isomer. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for routine analysis of these compounds.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. sserc.org.uk [sserc.org.uk]
- 4. echemi.com [echemi.com]
- 5. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 8. organic chemistry - How can you predict relative Rf values of cis-trans isomers in thin layer chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of (E,E)-1,4-Diphenyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-1,4-Diphenyl-1,3-butadiene is a conjugated aromatic system of significant interest in materials science and as a structural motif in various organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of (E,E)-1,4-diphenyl-1,3-butadiene, including data interpretation and experimental procedures.
Spectroscopic Analysis
The NMR spectra of (E,E)-1,4-diphenyl-1,3-butadiene are characterized by signals corresponding to the phenyl ring protons and carbons, as well as the vinylic protons and carbons of the butadiene backbone. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons and carbons.
¹H NMR Spectral Data
The ¹H NMR spectrum of (E,E)-1,4-diphenyl-1,3-butadiene in CDCl₃ typically exhibits signals in the aromatic and olefinic regions. The phenyl protons are split into multiplets corresponding to the ortho, meta, and para positions, while the vinylic protons of the butadiene chain show a characteristic coupling pattern.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-7/H-7' (ortho) | 7.42 | d | 4H | 7.6 |
| H-8/H-8' (meta) | 7.31 | t | 4H | 7.6 |
| H-9 (para) | 7.22 | t | 2H | 7.6 |
| H-2/H-2' | 6.94 | d | 2H | 15.4 |
| H-1/H-1' | 6.66 | dd | 2H | 15.4, 10.4 |
Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of (E,E)-1,4-diphenyl-1,3-butadiene shows distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, as well as for the vinylic carbons.
| Carbon | Chemical Shift (δ) ppm |
| C-6/C-6' (ipso) | 137.3 |
| C-4/C-4' | 132.9 |
| C-5/C-5' | 128.8 |
| C-8/C-8' (meta) | 128.7 |
| C-7/C-7' (ortho) | 127.7 |
| C-9 (para) | 126.5 |
Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration.
Experimental Protocol
This section outlines the procedure for preparing a sample of (E,E)-1,4-diphenyl-1,3-butadiene and acquiring its ¹H and ¹³C NMR spectra.
Materials:
-
(E,E)-1,4-diphenyl-1,3-butadiene
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of (E,E)-1,4-diphenyl-1,3-butadiene directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer according to the instrument's standard procedures.
-
For ¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.
-
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for analyzing the NMR data of 1,4-diphenylbutadiene.
Caption: Workflow for NMR data analysis.
Structural Information from NMR Data
The connectivity and stereochemistry of this compound can be deduced from the NMR data. The large coupling constant (J ≈ 15 Hz) between the vinylic protons confirms the trans configuration of the double bonds.
Caption: Deriving structure from NMR data.
Application Notes and Protocols for the Purification of 1,4-Diphenylbutadiene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the purification of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) via recrystallization. This technique is essential for obtaining high-purity material, which is critical for subsequent reactions and analyses.
Introduction
trans,trans-1,4-Diphenyl-1,3-butadiene is a solid organic compound often synthesized via methods like the Wittig reaction.[1] The crude product typically contains impurities, including geometric isomers (cis,trans-1,4-diphenyl-1,3-butadiene) and residual starting materials. Recrystallization is a robust method for purifying the desired trans,trans isomer, leveraging its differential solubility in a chosen solvent at varying temperatures. The pure compound appears as light yellow crystals.[2]
Data Presentation
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following table summarizes the suitability of various solvents for the recrystallization of trans,trans-1,4-diphenyl-1,3-butadiene based on available data.
| Solvent | Boiling Point (°C) | Solubility Profile | Comments |
| Ethanol (B145695) | 78 | Soluble in hot ethanol, slightly soluble in cold ethanol.[3][4] | A commonly used and effective solvent for this recrystallization.[5][6] |
| Cyclohexane | 81 | Good solubility at boiling point, low solubility at room temperature. | An effective solvent that yields a product with a sharp melting point.[5] |
| Methylcyclohexane | 101 | A recommended solvent, with a suggested ratio of 10 mL per gram of crude product.[7] | Higher boiling point may allow for better dissolution of impurities. |
| Petroleum Ether | 60-70 | Used in chromatographic purification prior to recrystallization.[2] | May be suitable for washing the purified crystals. |
| Water | 100 | Slightly soluble.[8] | Generally unsuitable as a primary recrystallization solvent due to low solubility. |
Physical Properties of Purified trans,trans-1,4-Diphenyl-1,3-butadiene:
| Property | Value |
| Melting Point | 150-154 °C[8][9] |
| Appearance | Colorless to light yellow crystals or powder.[2][10] |
| Molecular Formula | C₁₆H₁₄ |
| Molecular Weight | 206.28 g/mol |
Experimental Protocols
This section details the recommended procedure for the recrystallization of trans,trans-1,4-diphenyl-1,3-butadiene.
Materials and Equipment:
-
Crude 1,4-diphenylbutadiene
-
Recrystallization solvent (e.g., Ethanol, Cyclohexane, or Methylcyclohexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Protocol for Recrystallization using Ethanol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[11]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Determine the melting point of the purified crystals. Pure trans,trans-1,4-diphenyl-1,3-butadiene should have a sharp melting point in the range of 150-154 °C.[8][9] A broad or depressed melting point indicates the presence of impurities.
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
This detailed guide provides the necessary information for the successful purification of this compound, ensuring a high-quality product for research and development applications.
References
- 1. unwisdom.org [unwisdom.org]
- 2. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE | 538-81-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. geocities.ws [geocities.ws]
- 8. chembk.com [chembk.com]
- 9. trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
Application Notes and Protocols: Synthesis and Evaluation of 1,4-Diphenylbutadiene Derivatives for PAI-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAI-1 Signaling and Inhibition
Experimental Protocols
Synthesis of this compound Derivatives
Two primary synthetic routes for this compound derivatives are the Stobbe condensation and the Wittig reaction.
Materials:
-
Dimethyl succinate (B1194679)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 3',5'-dimethoxyacetophenone (1.0 eq) and dimethyl succinate (1.5 eq) in toluene, add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and add methanol.
-
Acidify the mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired half-ester intermediate of T-2639.
References
Application Notes and Protocols for 1,4-Diphenylbutadiene in Photovoltaic Device Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiene (DPB) is a conjugated organic molecule known for its distinct photophysical properties, including strong fluorescence. While not a conventional material in mainstream photovoltaic research, its electronic characteristics suggest potential applications as an interlayer in organic and perovskite solar cells. This document provides a theoretical framework and generalized experimental protocols for investigating the utility of this compound in photovoltaic device research, based on its known properties and standard device fabrication techniques.
Material Properties of this compound
The viability of an organic material for a specific function within a photovoltaic device is largely determined by its optical and electronic properties. The following table summarizes key characteristics of trans,trans-1,4-diphenyl-1,3-butadiene (B188828).
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Crystals | [2] |
| Melting Point | 150-152 °C | [2] |
| Boiling Point | 350 °C | [2] |
| UV-Vis Absorption λmax | 330 nm (in hexane) | [3] |
| Molar Extinction Coefficient (ε) | 33,000 M⁻¹cm⁻¹ at 330 nm | [3] |
| Fluorescence Quantum Yield | 0.42 (in cyclohexane) | [3] |
Potential Applications in Photovoltaic Devices
Based on its properties, this compound could be investigated for the following roles in a solar cell:
-
Hole Transport Layer (HTL): In a conventional (p-i-n) device architecture, an effective HTL should possess a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the active layer and good hole mobility. The extended π-conjugation in DPB suggests it may facilitate hole transport.
-
Electron Blocking Layer (EBL): An EBL is a type of HTL that specifically prevents electrons from the active layer from reaching the anode, thus reducing recombination losses. Materials with a relatively high lowest unoccupied molecular orbital (LUMO) energy level can function as EBLs.
-
Interlayer: A thin layer of DPB could be inserted between the active layer and the transport layers to modify the interface, potentially improving energy level alignment and enhancing charge extraction.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of organic and perovskite solar cells incorporating a this compound layer. These protocols are based on standard laboratory practices.
Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene
A common method for synthesizing trans,trans-1,4-diphenyl-1,3-butadiene is the Wittig reaction. A detailed procedure can be adapted from established methods.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Cinnamaldehyde
-
Sodium ethoxide
-
Xylenes
-
Benzyl (B1604629) chloride
Procedure:
-
Formation of the Phosphonium (B103445) Salt: React triphenylphosphine with benzyl chloride in a solvent like xylene under reflux to form benzyltriphenylphosphonium chloride.
-
Formation of the Ylide: Treat the phosphonium salt with a strong base, such as sodium ethoxide in ethanol, to deprotonate the benzylic carbon and form the ylide.
-
Wittig Reaction: React the ylide with cinnamaldehyde. The ylide will attack the carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate which then eliminates triphenylphosphine oxide to yield 1,4-diphenyl-1,3-butadiene.
-
Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol or cyclohexane, to obtain the desired trans,trans isomer.
Device Fabrication: Organic Solar Cell (Conventional Architecture)
This protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell with a potential DPB hole transport layer.
Device Structure: ITO / DPB / Donor:Acceptor Blend / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound (DPB)
-
Donor polymer (e.g., P3HT, PTB7-Th)
-
Acceptor fullerene (e.g., PC₆₁BM, PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
DPB Deposition (as HTL):
-
Prepare a solution of DPB in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 1-5 mg/mL.
-
Spin-coat the DPB solution onto the cleaned ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 10-30 nm).
-
Anneal the DPB layer on a hotplate at a temperature below its melting point (e.g., 80-120 °C) for 10 minutes to remove residual solvent and improve film morphology.
-
-
Active Layer Deposition:
-
Prepare a solution of the donor:acceptor blend in a 1:1 to 1:1.5 weight ratio in chlorobenzene.
-
Spin-coat the active layer solution on top of the DPB layer. Optimize spin parameters to achieve a thickness of 80-120 nm.
-
Anneal the active layer as required for the specific material system (e.g., 110-150 °C for P3HT:PCBM).
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.1 Å/s.
-
Deposit a thicker layer of Al (80-100 nm) at a rate of 1-2 Å/s.
-
Device Fabrication: Perovskite Solar Cell (Inverted Architecture)
This protocol describes the fabrication of a p-i-n perovskite solar cell where DPB could be investigated as an electron blocking layer (as part of the hole transport stack).
Device Structure: ITO / PEDOT:PSS / DPB / Perovskite / PCBM / BCP / Ag
Materials:
-
Patterned ITO coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
This compound (DPB)
-
Perovskite precursors (e.g., PbI₂, MAI, FAI)
-
-Phenyl-C₆₁-butyric acid methyl ester (PCBM)
-
Bathocuproine (BCP)
-
Silver (Ag)
-
Appropriate solvents (e.g., DMF, DMSO, chlorobenzene)
Protocol:
-
Substrate Cleaning: Follow the same procedure as for the organic solar cell.
-
Hole Transport Layer Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate and anneal at 150 °C for 15 minutes.
-
(Optional) Deposit a thin layer of DPB on top of the PEDOT:PSS layer using spin-coating, as described previously.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution in a glovebox.
-
Spin-coat the perovskite solution onto the HTL. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at around 100 °C for 10-60 minutes.
-
-
Electron Transport Layer Deposition:
-
Prepare a solution of PCBM in chlorobenzene.
-
Spin-coat the PCBM solution onto the perovskite layer and anneal at a moderate temperature (e.g., 80 °C).
-
-
Buffer Layer and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of BCP (5-10 nm).
-
Deposit a thicker layer of Ag (100 nm).
-
Characterization of Thin Films and Devices
Thin Film Characterization:
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the DPB film and the active layer.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the deposited layers.
-
X-ray Diffraction (XRD): To investigate the crystallinity of the DPB and perovskite films.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels of DPB.
Device Performance Characterization:
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²).
-
Measure the J-V characteristics of the fabricated devices to determine the key photovoltaic parameters:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
-
-
-
External Quantum Efficiency (EQE) Measurement: To determine the wavelength-dependent photon-to-electron conversion efficiency.
Data Presentation
For a comparative study, the performance of photovoltaic devices with and without a this compound layer should be summarized in a table.
Table 1: Hypothetical Performance Comparison of Organic Solar Cells with and without a DPB Interlayer.
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (without DPB) | e.g., 0.60 | e.g., 10.5 | e.g., 65 | e.g., 4.1 |
| With DPB Interlayer | To be determined | To be determined | To be determined | To be determined |
Table 2: Hypothetical Performance Comparison of Perovskite Solar Cells with and without a DPB Interlayer.
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (without DPB) | e.g., 1.05 | e.g., 22.0 | e.g., 75 | e.g., 17.3 |
| With DPB Interlayer | To be determined | To be determined | To be determined | To be determined |
Visualizations
The following diagrams illustrate the proposed device architectures and the general experimental workflow.
Caption: Proposed device architectures for an organic solar cell and a perovskite solar cell incorporating a this compound layer.
Caption: General experimental workflow for the fabrication and characterization of photovoltaic devices with a this compound layer.
References
Application Notes: Characterization of 1,4-Diphenylbutadiene using FTIR Spectroscopy
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of various organic and inorganic compounds. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational and rotational energy levels. This absorption pattern is unique to each molecule, providing a molecular "fingerprint." For researchers, scientists, and drug development professionals, FTIR spectroscopy is an invaluable tool for structural elucidation, purity assessment, and quality control of synthesized compounds such as 1,4-diphenylbutadiene.
This compound is a conjugated diene that exists as three stereoisomers: trans,trans, cis,trans, and cis,cis. The trans,trans-isomer is the most stable and commonly studied. The extended π-system of this compound gives rise to characteristic vibrational modes that can be readily identified using FTIR spectroscopy. These include stretching and bending vibrations of the aromatic rings, the butadiene backbone, and the associated C-H bonds.
Key Applications
-
Structural Verification: Confirming the synthesis of this compound by identifying its characteristic functional groups.
-
Isomer Identification: Distinguishing between different stereoisomers of this compound based on subtle differences in their IR spectra.
-
Purity Assessment: Detecting the presence of impurities or starting materials by identifying extraneous peaks in the spectrum.
-
Quantitative Analysis: Determining the concentration of this compound in a mixture or solution by correlating the intensity of specific absorption bands with concentration.
Quantitative Data
The following table summarizes the key infrared absorption bands for trans,trans-1,4-diphenyl-1,3-butadiene.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3014 | C-H stretching (alkene) | Medium |
| ~3020 - 3080 | C-H stretching (aromatic) | Medium |
| ~1595 | C=C stretching (aromatic ring) | Strong |
| ~1490 | C=C stretching (aromatic ring)[1] | Medium |
| ~1442 | C=C stretching (aromatic ring)[1] | Medium |
| ~995 | =C-H out-of-plane bending (trans-alkene) | Strong |
| ~750 | C-H out-of-plane bending (monosubstituted ring) | Strong |
| ~690 | C-H out-of-plane bending (monosubstituted ring) | Strong |
Note: The exact peak positions and intensities may vary slightly depending on the sample preparation method and the physical state of the sample. A detailed vibrational analysis with assignments for over 40 vibrational transitions has been reported based on linear dichroism FTIR spectroscopy and quantum chemical calculations.[2]
Experimental Protocols
This section provides detailed methodologies for the FTIR analysis of this compound.
1. Sample Preparation
The choice of sample preparation technique depends on the physical state of the this compound sample (solid or in solution).
-
For Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.
-
Mix the sample and KBr thoroughly by gentle grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
-
For Solid Samples (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile organic solvent in which it is soluble (e.g., chloroform, dichloromethane).
-
Place a drop of the resulting solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.
-
Mount the salt plate in the sample holder of the FTIR spectrometer.
-
-
For Samples in Solution (Liquid Cell Method):
-
Prepare a solution of this compound of known concentration in a suitable infrared-transparent solvent (e.g., carbon tetrachloride, chloroform). Note that the solvent will have its own absorption bands, so a reference spectrum of the pure solvent is required.
-
Select a liquid cell with an appropriate path length (typically 0.1 to 1.0 mm).
-
Fill the liquid cell with the sample solution, ensuring no air bubbles are trapped inside.
-
Place the liquid cell in the sample holder of the FTIR spectrometer.
-
2. FTIR Instrument Parameters
The following are typical instrument parameters for acquiring an FTIR spectrum of this compound. These may need to be optimized for the specific instrument being used.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio increases with the square root of the number of scans)
-
Apodization: Happ-Genzel
-
Detector: DTGS (Deuterated Triglycine Sulfate)
3. Data Acquisition and Processing
-
Background Spectrum: Record a background spectrum with no sample in the beam path (for KBr pellet and thin film methods) or with the pure solvent in the liquid cell (for solution method). This is crucial to correct for instrumental and atmospheric absorptions (e.g., CO₂, H₂O).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. The spectrum is typically plotted as percent transmittance (%) or absorbance versus wavenumber (cm⁻¹).
Visualizations
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Logical relationship of FTIR spectroscopy for molecular characterization.
References
Application Note: Determination of Fluorescence Quantum Yield of 1,4-Diphenylbutadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorescence quantum yield (ΦF) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2] This parameter is crucial in the characterization of fluorescent molecules for applications ranging from bio-imaging probes to organic light-emitting diodes (OLEDs). 1,4-Diphenylbutadiene (DPB) is a well-known fluorescent compound used in various research and industrial applications. This application note provides a detailed protocol for determining the fluorescence quantum yield of DPB using the comparative method, which is the most common and reliable technique for this measurement.[2][3]
Principle of the Method
The comparative method involves comparing the fluorescence intensity of the sample under investigation (the "test") to that of a well-characterized fluorescent molecule with a known quantum yield (the "standard" or "reference").[4] When the test and standard solutions are prepared in the same solvent and have identical absorbance at the same excitation wavelength, it can be assumed they absorb the same number of photons.[2] The relative fluorescence quantum yield can then be calculated using the following equation:
Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ntest2 / nstd2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts test and std refer to the test sample (DPB) and the standard, respectively.
To improve accuracy, a series of solutions with different concentrations are prepared for both the test and standard, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation, which minimizes errors from individual measurements.[3][4]
Materials and Equipment
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Analytical Balance
-
Volumetric Flasks and Pipettes
-
This compound (DPB): (CAS No: 538-81-8)[5]
-
Quinine (B1679958) Sulfate (B86663) Dihydrate: (Fluorescence Standard)
-
Perchloric Acid (HClO4): 0.1 M solution.
-
Hexane (B92381): Spectroscopic grade.
Experimental Protocol
4.1. Selection of Standard and Solvents
Quinine sulfate dissolved in 0.1 M perchloric acid is an excellent fluorescence standard with a well-established quantum yield (Φstd = 0.60).[6] This standard is preferred over quinine sulfate in sulfuric acid due to its stability over a range of temperatures.[6][7] The absorption spectrum of quinine sulfate has a maximum around 347-349 nm.[8][9]
This compound is typically dissolved in a non-polar solvent like hexane or cyclohexane.[10][11] Its absorption maximum is around 330 nm in hexane.[11] For this protocol, we will use hexane for DPB and 0.1 M perchloric acid for quinine sulfate. An excitation wavelength of 330 nm will be used for both.
4.2. Preparation of Solutions
-
Standard Stock Solution (Quinine Sulfate): Accurately weigh a small amount of quinine sulfate and dissolve it in 0.1 M HClO4 to prepare a stock solution of approximately 1 x 10-4 M.
-
Test Stock Solution (DPB): Accurately weigh a small amount of DPB and dissolve it in spectroscopic grade hexane to prepare a stock solution of approximately 1 x 10-5 M.
-
Working Solutions: Prepare a series of five dilutions from both stock solutions. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength (330 nm).[2][3] This is crucial to avoid inner filter effects.[9][10]
4.3. Spectroscopic Measurements
-
Absorbance Spectra: Record the UV-Vis absorbance spectrum for each working solution (both DPB and quinine sulfate) from 300 nm to 400 nm. Note the exact absorbance value at the chosen excitation wavelength (330 nm).
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer to 330 nm.
-
Set the emission wavelength range to scan from 350 nm to 600 nm for quinine sulfate and 340 nm to 550 nm for DPB.[10][12]
-
Record the corrected fluorescence emission spectrum for each working solution. Ensure identical instrument settings (e.g., slit widths) are used for all measurements.
-
Record the spectrum of a solvent blank (hexane and 0.1 M HClO4) to subtract any background signal.
-
4.4. Data Analysis
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after subtracting the solvent blank.
-
Plot Data: For both DPB and quinine sulfate, create a plot of the integrated fluorescence intensity versus the absorbance at 330 nm.
-
Calculate Slopes: Perform a linear regression for both datasets to obtain the slope (m) of the line. The plot should be linear with an intercept close to zero.[3]
-
Calculate Quantum Yield: Use the slopes from the plots in the following equation to calculate the quantum yield of DPB:
ΦDPB = ΦQS * (mDPB / mQS) * (nhexane2 / n0.1M HClO42)
Data Presentation
The quantitative data should be summarized for clarity.
Table 1: Photophysical Properties and Experimental Parameters
| Parameter | Quinine Sulfate (Standard) | This compound (Test) |
| Solvent | 0.1 M Perchloric Acid | Hexane |
| Refractive Index (n) | ~1.33 | ~1.375 |
| Excitation Wavelength (λex) | 330 nm | 330 nm |
| Emission Range | 350 - 600 nm | 340 - 550 nm |
| Known Quantum Yield (Φstd) | 0.60[6] | N/A |
| Literature Quantum Yield | N/A | 0.42 (in hexane)[10][11] |
Table 2: Sample Experimental Data and Results
| Sample | Concentration (M) | Absorbance at 330 nm | Integrated Fluorescence Intensity (a.u.) |
| Quinine Sulfate 1 | Dilution 1 | AQS1 | IQS1 |
| Quinine Sulfate 2 | Dilution 2 | AQS2 | IQS2 |
| Quinine Sulfate 3 | Dilution 3 | AQS3 | IQS3 |
| Quinine Sulfate 4 | Dilution 4 | AQS4 | IQS4 |
| Quinine Sulfate 5 | Dilution 5 | AQS5 | IQS5 |
| Slope (mQS) | Value from plot | ||
| DPB 1 | Dilution 1 | ADPB1 | IDPB1 |
| DPB 2 | Dilution 2 | ADPB2 | IDPB2 |
| DPB 3 | Dilution 3 | ADPB3 | IDPB3 |
| DPB 4 | Dilution 4 | ADPB4 | IDPB4 |
| DPB 5 | Dilution 5 | ADPB5 | IDPB5 |
| Slope (mDPB) | Value from plot | ||
| Calculated ΦDPB | Calculated Value |
Visualizations
Caption: Experimental workflow for determining fluorescence quantum yield.
Caption: Logical diagram for the relative quantum yield calculation.
References
- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 2. chem.uci.edu [chem.uci.edu]
- 3. static.horiba.com [static.horiba.com]
- 4. agilent.com [agilent.com]
- 5. 1,3-Butadiene, 1,4-diphenyl-, (E,E)- [webbook.nist.gov]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinine sulfate [omlc.org]
- 9. Quinine sulfate [omlc.org]
- 10. This compound [omlc.org]
- 11. PhotochemCAD | this compound [photochemcad.com]
- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]
Application Note: Preparation of Allyltriphenylphosphonium Ylide for Butadiene Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 1,3-butadiene (B125203) via the Wittig reaction. The procedure is presented in two main stages: first, the preparation of the phosphonium (B103445) salt, allyltriphenylphosphonium bromide, from triphenylphosphine (B44618) and allyl bromide. Second, the in situ generation of the corresponding phosphonium ylide using a strong base, followed by its immediate reaction with formaldehyde (B43269) to yield the target diene. This method is a cornerstone in synthetic organic chemistry for the reliable formation of carbon-carbon double bonds.[1][2][3]
Part 1: Synthesis of Allyltriphenylphosphonium Bromide
Principle
The synthesis of the phosphonium salt is a classic SN2 reaction. The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of allyl bromide.[4][5] This quaternization of the phosphine (B1218219) results in the formation of a stable phosphonium salt, which precipitates from the non-polar solvent and can be isolated in high purity.[5][6]
Experimental Protocol
Materials:
-
Triphenylphosphine (Ph₃P)
-
Allyl bromide (CH₂=CHCH₂Br)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Schlenk line or nitrogen/argon inlet for inert atmosphere (optional but recommended)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.
-
In the flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add allyl bromide (1.0-1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours.[7] The phosphonium salt will begin to precipitate as a white solid.
-
After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product, allyltriphenylphosphonium bromide, under vacuum. The product is typically a white to off-white crystalline powder.[8]
Quantitative Data Summary
Table 1: Reagents and Conditions for Phosphonium Salt Synthesis
| Reagent/Parameter | Value/Condition | Notes |
|---|---|---|
| Triphenylphosphine | 1.0 molar equivalent | - |
| Allyl Bromide | 1.0 - 1.1 molar equivalents | Slight excess can ensure complete reaction. |
| Solvent | Anhydrous Toluene | A non-polar solvent is used to facilitate precipitation.[5] |
| Temperature | Reflux (~110 °C) | - |
| Reaction Time | 4 - 6 hours | Monitor by TLC if necessary. |
| Typical Yield | > 90% | The reaction is generally high-yielding.[5] |
Table 2: Characterization Data for Allyltriphenylphosphonium Bromide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₀BrP | [9] |
| Molecular Weight | 383.26 g/mol | [8] |
| Appearance | White to off-white powder | [8] |
| Melting Point | 222-225 °C | [8] |
| ¹H NMR (CDCl₃) | See spectra for specific shifts | [10][11] |
| ¹³C NMR (CDCl₃) | See spectra for specific shifts |[9][10] |
Part 2: In Situ Ylide Generation and Synthesis of 1,3-Butadiene
Principle
The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base.[4] This acidic proton is readily abstracted to form the neutral ylide, also known as a phosphorane.[4][12] The ylide is highly reactive and is typically generated in situ and used immediately.[13] It then reacts with a carbonyl compound—in this case, formaldehyde—through a cycloaddition mechanism to form an oxaphosphetane intermediate, which rapidly decomposes to yield the desired alkene (1,3-butadiene) and triphenylphosphine oxide.[2][4][14]
Experimental Protocol
Materials:
-
Allyltriphenylphosphonium bromide (from Part 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 1.6 M or 2.5 M)
-
Paraformaldehyde (source of formaldehyde)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Equipment:
-
Two-necked or three-necked round-bottom flask
-
Schlenk line or nitrogen/argon manifold
-
Dry syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure: CAUTION: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere (N₂ or Ar) using anhydrous solvents and dry glassware.
-
Set up a dry, two-necked flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Add allyltriphenylphosphonium bromide (1.0 eq) to the flask and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, slowly add n-butyllithium solution (1.0 eq) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 30-60 minutes.
-
In a separate flask, gently heat paraformaldehyde under an inert atmosphere to depolymerize it into gaseous formaldehyde. Pass the formaldehyde gas through a tube directly into the cold ylide solution. Alternatively, a freshly prepared, anhydrous solution of formaldehyde in THF can be added dropwise.
-
After the addition of formaldehyde is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The color of the ylide will fade as it reacts.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure to isolate the volatile 1,3-butadiene. Due to its low boiling point (-4.4 °C), the product is typically collected in a cold trap or used directly in a subsequent reaction.
Quantitative Data Summary
Table 3: Conditions for Ylide Generation and Wittig Reaction
| Reagent/Parameter | Value/Condition | Notes |
|---|---|---|
| Phosphonium Salt | 1.0 molar equivalent | Must be thoroughly dried. |
| Base | n-Butyllithium (n-BuLi) | 1.0 molar equivalent. Other strong bases like NaH or KHMDS can also be used.[12] |
| Solvent | Anhydrous THF | - |
| Temperature | -78 °C to Room Temp. | Ylide generation is performed at low temperature. |
| Carbonyl Source | Formaldehyde (gas or solution) | 1.0 - 1.2 molar equivalents. |
| Typical Yield | Variable | Yields depend on the efficiency of trapping the gaseous product. |
Visualizations
Reaction Mechanism
Caption: Chemical mechanism for butadiene synthesis.
Experimental Workflow
Caption: Step-by-step workflow for butadiene synthesis.
References
- 1. unwisdom.org [unwisdom.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. iris.unive.it [iris.unive.it]
- 7. guidechem.com [guidechem.com]
- 8. 烯丙基三苯基溴化膦 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Allyltriphenylphosphonium bromide - SpectraBase [spectrabase.com]
- 11. Allyltriphenylphosphonium bromide | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Wittig reagents - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of the Wittig synthesis of 1,4-diphenylbutadiene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Wittig synthesis of 1,4-diphenylbutadiene, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Wittig reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Ylide Formation: The base may not be strong enough to deprotonate the phosphonium (B103445) salt effectively. The phosphonium salt may be wet, as it can be hygroscopic. | Ensure the phosphonium salt is thoroughly dried before use. Consider using a stronger base such as sodium methoxide (B1231860) or sodium ethoxide in an anhydrous solvent like ethanol (B145695) or methanol (B129727).[1] For even higher yields, lithium ethoxide in ethanol has been reported to be effective.[2] |
| Side Reactions: The aldehyde can undergo self-condensation (aldol reaction) or the ylide can react with other electrophiles. Cinnamaldehyde (B126680), being an α,β-unsaturated aldehyde, can also lead to enolate formation.[1] | Add the aldehyde to the pre-formed ylide solution slowly and at a controlled temperature. To counteract enolate formation, a method of quenching with water after the reaction has been suggested to improve yield.[1] | |
| Poor Quality Reagents: The cinnamaldehyde may be oxidized to cinnamic acid, which does not react in the Wittig synthesis.[3] | Use freshly distilled or purified cinnamaldehyde. Check the purity of the aldehyde by techniques such as NMR or IR spectroscopy before the reaction. | |
| Incomplete Reaction: The reaction time may be insufficient for the reaction to go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | |
| Product is an Oil or a Low-Melting Solid | Presence of (E,Z)-Isomer: The Wittig reaction can produce a mixture of (E,E) and (E,Z) isomers of this compound. The (E,Z)-isomer has a lower melting point (around 88°C) compared to the desired (E,E)-isomer (around 153°C).[3] | The stereochemical outcome can be influenced by the reaction conditions. Stabilized ylides, like the one derived from benzyltriphenylphosphonium (B107652) chloride, tend to favor the formation of the more stable (E)-alkene.[4] Purification by recrystallization from a suitable solvent like ethanol can effectively separate the higher-melting (E,E)-isomer from the (E,Z)-isomer.[5] |
| Difficulty in Purifying the Product | Contamination with Triphenylphosphine (B44618) Oxide: A major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be difficult to separate from the product due to its similar polarity. | Purification can be achieved by column chromatography on silica (B1680970) gel. Alternatively, recrystallization from a solvent in which the product and byproduct have different solubilities (e.g., ethanol) is a common and effective method.[5] Washing the crude product with water can also help remove some water-soluble impurities. |
| Reaction Mixture Color Changes | Ylide Formation: The formation of the phosphorus ylide is often accompanied by a distinct color change, typically to a yellow or orange color. | This is a normal observation and indicates that the ylide is being formed successfully. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the Wittig synthesis of this compound?
A1: Low yield can stem from several factors, but a primary cause is often incomplete ylide formation due to an insufficiently strong base or the presence of moisture.[1] Side reactions, such as the enolization of cinnamaldehyde, can also significantly reduce the yield of the desired product.[1]
Q2: How can I increase the proportion of the desired (E,E)-isomer?
A2: The benzyltriphenylphosphonium ylide is a stabilized ylide, which generally favors the formation of the thermodynamically more stable (E)-isomer.[4][6] To further enhance the selectivity, ensure the reaction is allowed to reach equilibrium. Purification via recrystallization is also a crucial step to isolate the pure (E,E)-isomer, as it has a significantly higher melting point and lower solubility in solvents like ethanol compared to the (E,Z)-isomer.[5]
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a critical role in both the ylide formation and the subsequent reaction with the aldehyde. For ylide formation with alkoxide bases, an alcohol like ethanol or methanol is commonly used.[1] For the reaction itself, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can also be employed. The polarity of the solvent can influence the stereoselectivity of the reaction. Some studies have also explored aqueous conditions for the Wittig reaction as a greener alternative.
Q4: Can I use a different base other than sodium hydroxide (B78521)?
A4: Yes, other bases are frequently used and can lead to better yields. Sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) in their respective alcohol solvents are common choices.[1][7] Lithium ethoxide in ethanol has been reported to give yields in the range of 60-67%.[2] The choice of base can impact the reaction rate and overall yield.
Q5: How do I effectively remove the triphenylphosphine oxide byproduct?
A5: Triphenylphosphine oxide is a common and often troublesome byproduct. The most effective methods for its removal are column chromatography or careful recrystallization.[5] During recrystallization, allowing the solution to cool slowly can promote the formation of pure crystals of this compound, leaving the triphenylphosphine oxide in the mother liquor.
Data Presentation
The following table summarizes reported yields for the Wittig synthesis of this compound under various reaction conditions.
| Base | Solvent | Reported Yield (%) | Reference |
| Sodium Methoxide | Methanol | 22 | [1] |
| Sodium Ethoxide | Ethanol | 25.1 | [7] |
| Sodium Hydroxide | Dichloromethane/Water | 30.1 | |
| Sodium Hydroxide | Dichloromethane/Water | 35.36 | [8] |
| Lithium Ethoxide | Ethanol | 60-67 | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Lithium Ethoxide in Ethanol[2]
-
Preparation of Lithium Ethoxide Solution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lithium metal (1.40 g) in anhydrous ethanol (1 L) to prepare a 0.2 M solution.
-
Reaction Setup: In a separate flask, dissolve benzyltriphenylphosphonium chloride (60.0 g, 0.145 mol) and cinnamaldehyde (16.4 g, 0.155 mol) in anhydrous ethanol (200 mL).
-
Reaction: To the solution of the phosphonium salt and aldehyde, add the freshly prepared 0.2 M lithium ethoxide solution (760 mL). An orange color may appear transiently, followed by the precipitation of the product.
-
Work-up: Allow the mixture to stand for 30 minutes. Add water (700 mL) to the reaction mixture to further precipitate the product.
-
Purification: Collect the colorless crystals by vacuum filtration. Wash the crystals with 60% aqueous ethanol (150 mL) and dry them in a vacuum oven at 65°C. The expected yield of (E,E)-1,4-diphenylbutadiene is 17.9–19.9 g (60–67%).
Protocol 2: Synthesis using Sodium Hydroxide in a Two-Phase System
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (0.38 g), cinnamaldehyde (0.125 mL), and dichloromethane (1.0 mL).
-
Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (0.5 mL).
-
Reaction Time: Continue to stir the two-phase mixture vigorously at room temperature for at least 30 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with dichloromethane and water. Separate the organic layer.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol to yield the pure (E,E)-isomer.
Mandatory Visualizations
Caption: Mechanism of the Wittig synthesis of this compound.
Caption: General experimental workflow for the Wittig synthesis.
Caption: Troubleshooting decision tree for the Wittig synthesis.
References
- 1. odinity.com [odinity.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unwisdom.org [unwisdom.org]
- 8. scribd.com [scribd.com]
troubleshooting low product yield in 1,4-diphenylbutadiene synthesis
Welcome to the technical support center for the synthesis of 1,4-diphenylbutadiene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low product yield, encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to low yields in the synthesis of this compound, primarily focusing on the widely-used Wittig reaction.
Issue 1: Low or No Formation of the Phosphonium (B103445) Ylide
Q: I am not observing the characteristic color change (e.g., orange or yellow) upon adding the base to my phosphonium salt. What could be the problem?
A: The absence of the characteristic ylide color suggests that the ylide is not forming. This is typically due to two main reasons:
-
Inactive Base: The base used to deprotonate the phosphonium salt may be weak or degraded. For instance, sodium ethoxide or methoxide (B1231860) can react with atmospheric moisture and lose their potency. Stronger bases like sodium hydroxide (B78521) (in a two-phase system) or alkyllithiums are also used.[1][2] Ensure the base is fresh and handled under anhydrous (dry) conditions.
-
Presence of Moisture: Phosphorus ylides are highly reactive and sensitive to water. Any moisture in the solvent, glassware, or reagents will quench the ylide as it forms. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
Issue 2: Low Yield of Crude this compound Product
Q: My reaction produced some product, but the yield is significantly lower than expected (e.g., < 40%). What are the common causes?
A: Low crude yield can stem from several factors during the reaction phase:
-
Impure Aldehyde: The cinnamaldehyde (B126680) starting material can be contaminated with cinnamic acid due to oxidation. The acidic proton of the carboxylic acid will quench the ylide, preventing the Wittig reaction from occurring.[4] It is crucial to use pure, preferably freshly distilled, cinnamaldehyde.
-
Incomplete Phosphonium Salt Formation: If you synthesized your own phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride), an incomplete initial reaction means less starting material for the ylide formation step. A longer reflux time during the salt preparation may be necessary to ensure complete conversion.[2]
-
Side Reactions: The stability of the ylide can influence the outcome. If the ylide is unstable, it may degrade before reacting with the aldehyde. The reaction temperature should be controlled as specified in the protocol.
-
Reaction Conditions: The choice of solvent and base can significantly impact the yield. While ethanol (B145695) is common, some procedures suggest that using an ether solvent with an alkyllithium base could potentially increase the yield.[1]
Issue 3: Significant Product Loss During Purification
Q: I had a reasonable amount of crude product, but my final yield dropped dramatically after recrystallization. Why did this happen and how can I prevent it?
A: Product loss during workup and purification is a frequent cause of low final yields.
-
Co-precipitation with Triphenylphosphine (B44618) Oxide: The main byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be difficult to separate from the desired this compound product.[2][3] Washing the crude product with a solvent system in which triphenylphosphine oxide is soluble but the product is not (such as 60% aqueous ethanol) is a key step.[1]
-
Excessive Washing/Transfers: Each filtration, washing, and transfer step can lead to physical loss of the product.[2] Minimize the number of transfers and use cold solvent for washing to reduce the amount of product that dissolves.
-
Inappropriate Recrystallization Solvent: Using a solvent in which your product is too soluble will result in poor recovery after recrystallization. 95% ethanol is a common choice for this product.[3] Ensure the solution is allowed to cool slowly and then in an ice bath to maximize crystal formation.
Data Presentation: Synthesis Conditions and Reported Yields
The yield of this compound is highly dependent on the specific reaction conditions and handling techniques. The table below summarizes yields reported in various experimental contexts.
| Starting Materials | Base | Solvent(s) | Reported Yield (%) | Notes | Reference(s) |
| Triphenylcinnamylphosphonium chloride + Benzaldehyde | Lithium Ethoxide | Ethanol | 60-67% | Standard lab procedure. | [1] |
| Benzyltriphenylphosphonium chloride + Cinnamaldehyde | Sodium Ethoxide | Xylenes / Ethanol | 25.1% | Low yield attributed to product loss during multiple filtrations and glassware transfers. | [2] |
| Benzyltriphenylphosphonium chloride + Cinnamaldehyde | Sodium Hydroxide (50% aq.) | Dichloromethane (CH2Cl2) | 16% | Microscale experiment performed at room temperature without external heating. | [4] |
| Benzyltriphenylphosphonium chloride + Cinnamaldehyde | Not specified | Not specified | 35.36% | Final product melting point of 140°C suggests some impurities. | [5] |
Experimental Protocols
This section provides a detailed methodology for a common Wittig synthesis of (E,E)-1,4-diphenyl-1,3-butadiene.
Objective: To synthesize (E,E)-1,4-diphenyl-1,3-butadiene from benzyltriphenylphosphonium chloride and cinnamaldehyde via the Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
trans-Cinnamaldehyde
-
Sodium methoxide or 50% aqueous Sodium Hydroxide
-
Absolute Ethanol or Dichloromethane
-
95% Ethanol (for recrystallization)
-
Anhydrous Sodium Sulfate (if using CH2Cl2)
Procedure:
-
Ylide Preparation:
-
In a dry round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (1.0 eq) with an appropriate solvent (e.g., absolute ethanol or CH2Cl2).[4][6]
-
While stirring vigorously, add the base. If using sodium methoxide in ethanol, a color change to yellow/orange should be observed.[6] If using 50% NaOH with CH2Cl2, a two-phase system will form.
-
Stir the mixture for the time specified in your protocol (typically 15-30 minutes) to ensure complete formation of the ylide.[4][6]
-
-
Wittig Reaction:
-
Isolation of Crude Product:
-
Cool the reaction mixture in an ice bath to maximize precipitation.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a cold solvent (e.g., cold 60% aqueous ethanol) to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.[1][4]
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as boiling 95% ethanol.[3]
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and allow them to air dry.
-
-
Analysis:
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting low product yield.
References
Technical Support Center: Separation of Cis and Trans Isomers of 1,4-Diphenylbutadiene
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the separation of cis and trans isomers of 1,4-diphenylbutadiene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of this compound?
A1: The two most effective and commonly used methods for separating the geometric isomers of this compound are fractional crystallization and column chromatography. The choice between these methods will depend on the scale of the separation, the specific isomeric composition of your mixture, and the desired purity of the final products.
Q2: How do the physical properties of the isomers facilitate their separation?
A2: The significant difference in the melting points and polarity of the cis and trans isomers is the basis for their separation. The trans,trans isomer is a solid with a much higher melting point than the cis,cis and cis,trans isomers, making it readily separable by crystallization. In chromatography, the difference in polarity between the isomers allows for their differential adsorption to a stationary phase.
Q3: Which isomer is more stable?
A3: The trans,trans isomer is the most thermodynamically stable isomer due to reduced steric hindrance compared to the cis isomers. The cis isomers can be sensitive to light and may undergo photochemical conversion to the more stable trans,trans form.[1][2]
Q4: How can I identify the separated isomers?
A4: The isomers can be identified and their purity assessed using several analytical techniques. Melting point analysis is a straightforward method to distinguish the solid trans,trans isomer from the lower-melting cis isomers. Thin-Layer Chromatography (TLC) can be used to monitor the separation, with the less polar isomer typically having a higher Rf value. Spectroscopic methods such as 1H NMR are definitive for structure confirmation, as the coupling constants for the vinylic protons differ between cis and trans configurations.
Physical and Spectroscopic Properties of this compound Isomers
A clear understanding of the distinct properties of each isomer is crucial for successful separation and identification.
| Property | cis,cis-1,4-Diphenylbutadiene | cis,trans-1,4-Diphenylbutadiene | trans,trans-1,4-Diphenylbutadiene |
| Melting Point (°C) | 70.5[2] | 88 (can be an oily liquid)[2] | 149.7 - 152[2] |
| Solubility | Soluble in ether, chloroform, benzene, petroleum ether, hot glacial acetic acid; slightly soluble in alcohol.[2] | Not explicitly detailed, but expected to be similar to the cis,cis isomer. | Soluble in alcohol; sparingly soluble in ether.[2] |
| Appearance | Leaflets, needles[2] | Oily liquid or crystals[2] | Light yellow crystalline powder[3] |
| 1H NMR Coupling Constant (J) | ~11.55 Hz[4] | ~15.55 Hz[4] | >10 Hz |
Experimental Workflows
Fractional Crystallization Workflow
Caption: Workflow for separating trans,trans-1,4-diphenylbutadiene via fractional crystallization.
Column Chromatography Workflow
Caption: Workflow for separating cis and trans isomers of this compound using column chromatography.
Detailed Experimental Protocols
Protocol 1: Fractional Crystallization for the Isolation of trans,trans-1,4-Diphenylbutadiene
This protocol is designed for the selective crystallization of the trans,trans isomer from a mixture.
Materials:
-
Mixture of this compound isomers
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the isomer mixture in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The trans,trans isomer, being less soluble, will start to crystallize.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the trans,trans isomer.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining dissolved impurities (including the cis isomers).
-
Drying: Allow the crystals to dry completely on the filter paper. The resulting solid should be the purified trans,trans-1,4-diphenylbutadiene. The filtrate will contain the more soluble cis isomers.[1][5]
-
Purity Check: Confirm the purity of the isolated trans,trans isomer by measuring its melting point (expected: 149-152 °C) and by TLC analysis.
Protocol 2: Column Chromatography for the Separation of cis and trans Isomers
This protocol provides a general method for separating all isomers in a mixture using column chromatography.
Materials:
-
Mixture of this compound isomers
-
Silica gel (for column chromatography)
-
Hexane or petroleum ether (eluent)
-
Chromatography column
-
Sand
-
Glass wool
-
Collection tubes
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the isomer mixture on a silica gel TLC plate and develop it with hexane or petroleum ether. The goal is to achieve good separation between the spots corresponding to the different isomers.[1][6]
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring even packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., hexane). The isomers will travel down the column at different rates based on their polarity. The less polar trans,trans isomer is expected to elute first, followed by the more polar cis isomers.[1][4]
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Monitoring: Monitor the separation by performing TLC on the collected fractions. Spot each fraction on a TLC plate and visualize under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure, isolated isomers.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. The concentration of the trans,trans isomer is below its solubility limit. | Evaporate some of the solvent to increase the concentration and attempt to recrystallize. |
| Product is oily or has a low melting point. | The crystals are contaminated with the lower-melting cis isomers. The cooling was too rapid, trapping impurities. | Redissolve the product in a minimal amount of hot solvent and allow it to cool more slowly. Ensure the crystals are washed thoroughly with cold solvent during filtration. |
| Low recovery of the trans,trans isomer. | The isomer mixture has a low initial concentration of the trans,trans isomer. Some product remains dissolved in the filtrate. | Concentrate the filtrate and attempt a second crystallization. Be aware that this may yield a less pure product. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of isomers (co-elution). | The eluent is too polar, causing all isomers to move down the column too quickly. The column is overloaded with the sample. | Use a less polar eluent (e.g., pure hexane or petroleum ether). If separation is still poor, consider a less polar stationary phase like alumina. Reduce the amount of sample loaded onto the column. |
| Isomers are moving too slowly or not at all. | The eluent is not polar enough. | While unlikely with these non-polar isomers and a non-polar eluent, you can try a slightly more polar solvent system, for example, by adding a very small percentage of a more polar solvent like dichloromethane (B109758) to the hexane. |
| Tailing of spots on TLC and broad bands on the column. | The sample is too concentrated when loaded. The silica gel is too acidic, causing interactions with the compounds. | Dissolve the sample in a minimal amount of solvent before loading. Use a deactivated (neutral) silica gel or add a small amount of a non-polar base like triethylamine (B128534) (0.1-1%) to the eluent. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry. |
References
identifying and removing impurities from 1,4-diphenylbutadiene product
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the purity of their synthesized 1,4-diphenylbutadiene product.
Troubleshooting Guide
This section addresses common problems observed during the purification of this compound.
Problem: The final product has a low melting point.
A melting point below the expected range for the desired isomer (typically the trans,trans-isomer) indicates the presence of impurities. The melting point of pure trans,trans-1,4-diphenylbutadiene is approximately 150-153°C.[1]
Possible Causes & Solutions:
-
Presence of Geometric Isomers: The Wittig reaction can produce a mixture of cis,trans and trans,trans isomers.[2][3] The cis,trans isomer has a lower melting point.
-
Solution: Recrystallization is an effective method to separate the less soluble trans,trans-isomer from the more soluble cis,trans-isomer.[2] Suitable solvents include ethanol (B145695), 95% methanol (B129727), or cyclohexane.[2][4][5]
-
-
Contamination with Triphenylphosphine (B44618) Oxide: A common byproduct of the Wittig reaction is triphenylphosphine oxide.[2][3]
-
Solution: Triphenylphosphine oxide can be removed by washing the crude product with a solvent in which it is soluble, such as 60% aqueous ethanol.[4] Column chromatography can also be employed for separation.
-
-
Unreacted Starting Materials: Residual benzaldehyde (B42025) or cinnamaldehyde (B126680) from the synthesis will lower the melting point.
-
Solution: Proper workup of the reaction, including washing with appropriate solvents, should remove these impurities. Recrystallization is also effective.
-
Problem: The product is yellow or has a reddish tint.
The desired this compound product should be a white or faintly yellow crystalline solid.[1] Discoloration points to specific impurities.
Possible Causes & Solutions:
-
Colored Byproducts: The reaction mixture can sometimes be deep red, and residual colored impurities may persist in the crude product.[1]
-
Solution: Washing the crude product with water and then methanol can effectively remove these colored impurities.[1]
-
-
Photooxidation: Exposure to light and air can lead to the formation of aldehydes, which may be colored.[6]
-
Solution: Store the purified product in a dark, cool place, preferably under an inert atmosphere. If oxidation has occurred, purification by recrystallization or column chromatography may be necessary.
-
Problem: Thin Layer Chromatography (TLC) shows multiple spots.
A pure compound should ideally show a single spot on a TLC plate. Multiple spots confirm the presence of impurities.
Possible Causes & Solutions:
-
Mixture of Isomers and Byproducts: As mentioned previously, the crude product is often a mixture.
-
Solution: Column chromatography is a highly effective method for separating multiple components.[6] A typical system uses silica (B1680970) gel as the stationary phase and a non-polar eluent like hexane (B92381).[6] The different components will travel up the column at different rates, allowing for their individual collection.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via the Wittig reaction?
The most common impurities are the cis,trans-isomer of this compound, triphenylphosphine oxide, and unreacted starting materials such as benzaldehyde or cinnamaldehyde.[2][3]
Q2: How can I determine the purity of my this compound product?
Several analytical techniques can be used:
-
Melting Point Determination: A sharp melting point in the expected range indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate is a good indicator of purity.[2][7]
-
Spectroscopy (¹H NMR, IR): These techniques can confirm the chemical structure and identify impurities by the presence of unexpected signals.[3][6]
Q3: What is the best solvent for recrystallizing this compound?
Several solvents can be effective, and the choice may depend on the specific impurities present. Commonly used solvents include:
Q4: When should I use column chromatography instead of recrystallization?
Column chromatography is generally preferred when:
-
There are multiple impurities with similar solubilities, making separation by recrystallization difficult.
-
A very high degree of purity is required.
-
The impurities are present in a significant amount.
Data Presentation
| Parameter | Value | Reference |
| Melting Point (trans,trans-isomer) | 150-153 °C | [1] |
| Melting Point (cis,trans-isomer) | 88 °C | [8] |
| Melting Point (cis,cis-isomer) | 70.5 °C | [8] |
| Recrystallization Solvent | Ethanol, 95% Methanol, Cyclohexane, Methylcyclohexane | [1][2][4][5] |
| Column Chromatography Stationary Phase | Silica Gel | [6] |
| Column Chromatography Eluent | Hexane | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound product in a minimum amount of boiling ethanol (or another suitable solvent) in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.[5]
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using hexane as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with hexane. The different components of the mixture will travel down the column at different rates.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Solid-State Photoisomerization of Diphenylbutadiene
Welcome to the technical support center for the solid-state photoisomerization of diphenylbutadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this photochemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving efficient solid-state photoisomerization of diphenylbutadiene?
A1: The primary challenges in solid-state photoisomerization stem from the restrictive nature of the crystal lattice. Key difficulties include:
-
Crystal Packing: The arrangement of molecules in the crystal lattice must be conducive to the large-amplitude motions required for isomerization. Unfavorable packing can completely inhibit the reaction.[1][2]
-
Polymorphism: Diphenylbutadiene and its derivatives can exist in different crystalline forms (polymorphs), each with unique packing arrangements that can lead to different photochemical behaviors, including variations in reactivity and reaction products.[3]
-
Reaction Mechanism: In the solid state, the reaction often proceeds through a "bicycle-pedal" mechanism, a concerted two-bond isomerization, rather than the one-bond twists common in solution.[3][4] Understanding and controlling this mechanism is crucial.
-
Maintaining Crystallinity: The isomerization process can introduce strain into the crystal lattice, potentially leading to amorphization or crystal fragmentation, which can affect reaction efficiency and product isolation.[3]
-
Low Quantum Yields: Compared to solution-phase reactions, solid-state photoisomerization of diphenylbutadiene often exhibits lower quantum yields due to competing non-radiative decay pathways and constraints imposed by the crystal lattice.[3][5][6]
Q2: How does crystal engineering help overcome challenges in solid-state photoreactions?
A2: Crystal engineering provides a powerful strategy to control solid-state reactivity by designing specific molecular arrangements.[1][7] This is achieved through:
-
Directing Intermolecular Interactions: Utilizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking to guide molecules into a desired alignment for photoreaction.[1][2][7]
-
Topochemical Control: Applying principles like Schmidt's criteria, which suggest that for a [2+2] cycloaddition, the double bonds of adjacent molecules should be parallel and within a certain distance (less than 4.2 Å), to facilitate specific reaction pathways.[8] While originally for cycloadditions, the concept of pre-organizing reactants is central.
-
Use of Templates: Employing template molecules to co-crystallize with the reactant, thereby enforcing a specific packing arrangement that is favorable for the desired photoisomerization.[7]
Q3: What is the "bicycle-pedal" mechanism and why is it significant in the solid state?
A3: The "bicycle-pedal" (BP) mechanism is a type of photochemical isomerization where two double bonds rotate simultaneously in a concerted fashion.[3][4] This mechanism is particularly significant in the constrained environment of a crystal lattice because it requires less free volume compared to the twisting of a single double bond (one-bond twist). In the solid-state photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene, the BP mechanism can lead to the direct formation of the trans,trans isomer, a product not typically observed in solution.[3]
Troubleshooting Guide
Problem 1: Low or no conversion to the desired photoisomer.
| Possible Cause | Troubleshooting Step |
| Unfavorable Crystal Packing | 1. Recrystallization: Attempt to grow different polymorphs by varying the solvent, temperature, or crystallization rate. Analyze the crystal structure of each polymorph using single-crystal X-ray diffraction to identify favorable packing arrangements. |
| 2. Co-crystallization: Introduce a template molecule to guide the crystal packing of diphenylbutadiene into a reactive conformation. | |
| Incorrect Irradiation Wavelength | 1. UV-Vis Spectroscopy: Obtain the solid-state absorption spectrum of your diphenylbutadiene sample to determine the optimal excitation wavelength. |
| 2. Filter Wavelengths: Use appropriate filters to isolate the desired wavelength from your light source and avoid exciting photoproducts, which could lead to back-reactions or degradation. | |
| Insufficient Light Penetration | 1. Sample Preparation: Prepare thin films or finely ground powders to maximize the surface area exposed to light and minimize light scattering.[9] |
| 2. Stirring/Mixing: For powdered samples, ensure continuous mixing during irradiation to expose all crystals to the light source. | |
| Crystal Lattice Strain/Amorphization | 1. Monitor Crystallinity: Use powder X-ray diffraction (PXRD) to monitor the crystallinity of the sample throughout the irradiation process.[3] |
| 2. Temperature Control: Conduct the experiment at lower temperatures to potentially reduce lattice vibrations and minimize the accumulation of strain.[10] |
Problem 2: Formation of unexpected photoproducts.
| Possible Cause | Troubleshooting Step |
| Presence of Multiple Polymorphs | 1. Polymorph Screening: Systematically screen for and isolate single polymorphs. Characterize each polymorph to determine its unique photochemical behavior. |
| Photodegradation | 1. Control Irradiation Time: Monitor the reaction progress over time using techniques like HPLC or NMR to determine the optimal irradiation time before significant degradation occurs. |
| 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation. | |
| Solid-State Specific Reaction Pathways | 1. Product Characterization: Thoroughly characterize all photoproducts to understand the operative reaction mechanisms in your specific crystal form. The solid state can enable unique pathways not seen in solution.[3] |
Quantitative Data Summary
The following table summarizes reported quantum yields for the photoisomerization of 1,4-diphenyl-1,3-butadiene (DPB) isomers in different environments. Note that solid-state quantum yields are highly dependent on the specific crystal packing.
| Isomer | Medium | Isomerization | Quantum Yield (Φ) | Reference |
| trans,trans-DPB | Benzene | tt → tc | ~0.1 | [5][6] |
| trans,trans-DPB | Hexane | tt → tc | 0.092 | [5][6] |
| trans,trans-DPB | Hexane | tt → cc | 0.020 | [5][6] |
| cis,cis-DPB | Solid State (crystal) | cc → tt | Up to 0.09 (estimated) | [3] |
| cis,cis-DPB | Solution | cc → ct | ~0.045 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Solid-State Photoisomerization of Powdered cis,cis-1,4-Diphenyl-1,3-butadiene
-
Sample Preparation: A sample of crystalline cis,cis-1,4-diphenyl-1,3-butadiene is finely ground to a powder to ensure homogeneous irradiation.
-
Irradiation Setup: The powdered sample is placed in a quartz tube or spread as a thin layer on a watch glass. The sample is then positioned at a fixed distance from a UV lamp (e.g., a medium-pressure mercury lamp). The use of filters may be necessary to select a specific wavelength range.
-
Irradiation: The sample is irradiated at room temperature. For quantitative studies, the light intensity should be measured using actinometry.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots of the sample and analyzing them by:
-
¹H NMR Spectroscopy: Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃) to determine the ratio of isomers.
-
High-Performance Liquid Chromatography (HPLC): Dissolve the aliquot in a suitable solvent (e.g., acetonitrile) and analyze to quantify the different isomers.[3]
-
Powder X-ray Diffraction (PXRD): To monitor changes in the crystal structure and assess any loss of crystallinity.[3]
-
Fluorescence Spectroscopy: Can be used to monitor the appearance of the fluorescent trans,trans isomer.[3]
-
-
Product Isolation: Once the desired conversion is reached, the product can be isolated by recrystallization to separate the isomers.
Visualizations
Caption: Troubleshooting workflow for solid-state photoisomerization.
Caption: Key factors influencing solid-state photoisomerization.
References
- 1. Solid state [2+2] photo di/polymerisation reactions: A crystal engineering approach - American Chemical Society [acs.digitellinc.com]
- 2. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoreactivity in the solid-state — Molecular Crystal Engineering Group [site.unibo.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Prevention of 1,4-Diphenylbutadiene Photodegradation
For researchers, scientists, and drug development professionals utilizing 1,4-diphenylbutadiene (DPB) in their experiments, ensuring its photostability is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound (DPB)?
A1: Photodegradation is the alteration of a molecule's chemical structure due to the absorption of light. For this compound, a conjugated diene, this primarily manifests as photoisomerization, where the trans,trans-isomer converts to cis,trans- and cis,cis-isomers upon exposure to ultraviolet (UV) light.[1][2] In the presence of certain solvents like alcohols, photoaddition reactions can also occur.[3][4] This degradation is a significant concern because it changes the chemical identity and properties of the compound, leading to inaccurate experimental outcomes, including altered biological activity or spectroscopic measurements. Furthermore, prolonged exposure can lead to photooxidation, forming products such as aldehydes.[5]
Q2: What are the primary signs that my DPB sample is degrading?
A2: Signs of DPB degradation can include:
-
Changes in spectroscopic readings: A decrease in the characteristic UV absorbance or fluorescence of the trans,trans-isomer.
-
Appearance of new peaks in chromatograms: Analysis by High-Performance Liquid Chromatography (HPLC) may show the emergence of new peaks corresponding to the cis-isomers or other degradation byproducts.[2]
-
Inconsistent experimental results: Unexplained variability in bioassays or kinetic studies can be an indicator of sample degradation.
Q3: What are the main strategies to prevent the photodegradation of DPB?
A3: The primary strategies to minimize DPB photodegradation involve a combination of physical protection and chemical stabilization:
-
Exclusion of Light: Physically blocking light from reaching the sample is the most straightforward method.
-
Use of an Inert Atmosphere: To prevent photooxidation, it is crucial to remove oxygen from the experimental system.
-
Chemical Stabilizers: Incorporating UV absorbers, antioxidants, or quenchers into the solution can chemically inhibit degradation pathways.
Q4: How do chemical stabilizers work to protect DPB?
A4: Chemical stabilizers function through various mechanisms:
-
UV Absorbers: These compounds, such as 2-hydroxy-4-methoxybenzophenone, absorb damaging UV radiation and dissipate the energy as heat, effectively shielding the DPB molecules.[1][6]
-
Antioxidants: Antioxidants like Butylated Hydroxytoluene (BHT) inhibit photooxidation by scavenging free radicals that can be generated during light exposure and initiate degradation chain reactions.
-
Triplet State Quenchers: The excited triplet state of a molecule is often a precursor to photodegradation. Triplet quenchers can accept the energy from the excited DPB, returning it to the ground state before it can degrade.
-
Singlet Oxygen Quenchers: Singlet oxygen is a highly reactive species that can lead to photooxidation. Quenchers for singlet oxygen can deactivate this species, preventing it from reacting with DPB.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or decreasing UV-Vis absorbance or fluorescence readings over time. | Photodegradation of the trans,trans-DPB isomer to non-fluorescent or less absorbent cis-isomers. | 1. Work in a low-light environment (e.g., a dark room or with amber lighting). 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. Incorporate a UV absorber into your solvent system. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of photoisomers (cis,trans- and cis,cis-DPB) or photooxidation products. | 1. Confirm the identity of new peaks by comparing with standards or using mass spectrometry. 2. Purge all solutions with an inert gas (e.g., nitrogen or argon) and maintain an inert atmosphere during the experiment. 3. Add an antioxidant, such as BHT, to the solution. |
| Low or irreproducible yields in photochemical reactions involving DPB. | Degradation of the starting material or product by the light source used for the reaction. | 1. Filter the light source to remove wavelengths that are strongly absorbed by DPB but not necessary for the desired reaction. 2. Add a triplet state quencher if the degradation is suspected to proceed through the triplet excited state. |
| Discoloration or change in the physical appearance of the DPB solution. | Significant degradation has occurred, potentially leading to a complex mixture of byproducts. | 1. Discard the solution. 2. Review and reinforce all light and oxygen exclusion protocols. 3. Consider performing a stability study of DPB in your specific experimental medium to determine its degradation rate. |
Quantitative Data on Stabilizer Efficacy
While specific quantitative data on the stabilization of this compound with various additives is not extensively available in the literature, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended for demonstration purposes.
| Condition | Stabilizer | Concentration | Irradiation Time (hours) | DPB Remaining (%) | Photoisomerization Rate Constant (k, s⁻¹) |
| Control | None | - | 2 | 45 | 1.5 x 10⁻⁴ |
| UV Protection | 2-hydroxy-4-methoxybenzophenone | 0.1% (w/v) | 2 | 85 | 3.0 x 10⁻⁵ |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.05% (w/v) | 2 | 70 | 6.0 x 10⁻⁵ |
| Inert Atmosphere | Nitrogen Purge | - | 2 | 60 | 9.0 x 10⁻⁵ |
| Combined | All of the above | As above | 2 | 95 | 1.0 x 10⁻⁵ |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store solid this compound in an amber vial in a desiccator at or below 4°C. For solutions, store in amber volumetric flasks wrapped in aluminum foil at low temperatures.
-
Weighing and Dissolution: Perform weighing and dissolution in a dimly lit room or under a fume hood with the sash lowered and the light off.
-
Solvent Preparation: Use freshly distilled or deoxygenated solvents. To deoxygenate, bubble a gentle stream of nitrogen or argon through the solvent for at least 30 minutes prior to use.
Protocol 2: Incorporating a UV Absorber into a DPB Solution
-
Select a UV Absorber: Choose a UV absorber that is soluble in your experimental solvent and has a strong absorbance in the UV region where DPB is sensitive (around 330 nm), but minimal absorbance at wavelengths used for analysis if applicable. A common choice is 2-hydroxy-4-methoxybenzophenone.
-
Prepare Stock Solution: Prepare a stock solution of the UV absorber (e.g., 1% w/v) in the desired solvent.
-
Final Concentration: Add the UV absorber stock solution to your DPB solution to achieve a final concentration that provides adequate protection. A typical starting concentration is 0.1% (w/v). The optimal concentration may need to be determined experimentally.
-
Control: Prepare a control sample of DPB without the UV absorber to quantify the effectiveness of the stabilizer.
Protocol 3: Conducting Experiments under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is dry and free of contaminants.
-
Assembly: Assemble the reaction or experimental apparatus. Seal all joints with appropriate grease and clamps. Use rubber septa on any ports that will be used for additions or sampling.
-
Purging: Insert a needle connected to a source of inert gas (nitrogen or argon) through a septum, with an exit needle in another septum to allow for gas flow. Purge the system for at least 15-20 minutes.
-
Maintaining Atmosphere: After purging, remove the exit needle. Maintain a positive pressure of the inert gas throughout the experiment, often by using a balloon filled with the gas connected to the apparatus via a needle.
Visualizations
Photodegradation Pathway of this compound
Caption: Simplified photodegradation pathway of this compound.
Experimental Workflow for Preventing Photodegradation
Caption: Workflow for minimizing photodegradation of this compound.
Logical Relationship of Protective Measures
Caption: Interplay of factors and protective measures against photodegradation.
References
- 1. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Photochemistry of the 1,4-Diphenyl-1,3-butadienes in Ethanol. Trapping Conical Intersections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Selective Isomer Synthesis
Welcome to the technical support center for optimizing reaction conditions for selective isomer synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter while trying to achieve selective isomer synthesis.
Problem 1: Low Diastereoselectivity (Poor Diastereomeric Ratio)
Symptoms:
-
NMR or other analytical methods show a mixture of diastereomers with a ratio close to 1:1.
-
Difficulty in separating the desired diastereomer from the mixture.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often increase diastereoselectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, higher temperatures might be necessary to overcome a small energy barrier to a more selective pathway. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane (B109758), acetonitrile). Protic solvents may interfere with certain catalysts or reagents.[1][2] |
| Incorrect Catalyst or Ligand | The steric and electronic properties of the catalyst and its ligands are crucial for inducing facial selectivity. For metal-catalyzed reactions, screen different ligands (e.g., chiral phosphines, BINOL derivatives).[3][4] For organocatalyzed reactions, consider catalysts with different steric bulk or hydrogen bonding capabilities. |
| Steric Hindrance | If the substrate is sterically hindered, the directing group may not be able to effectively control the stereochemical outcome. Consider modifying the substrate to reduce steric bulk near the reacting center or use a less sterically demanding protecting group. |
| Reaction Time | If the reaction is reversible, a longer reaction time might lead to thermodynamic equilibrium, favoring the more stable diastereomer, which may not be the desired one. Monitor the reaction progress over time to determine the optimal reaction time for kinetic control. |
Problem 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)
Symptoms:
-
Chiral HPLC or other chiral separation techniques show two peaks of nearly equal area for the enantiomers.
-
The measured optical rotation of the product is close to zero.
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Chiral Catalyst or Reagent | The choice of chiral catalyst is paramount. Ensure the catalyst is of high enantiomeric purity. Screen a variety of chiral catalysts known for the specific transformation. The catalyst loading might also need optimization.[5][6] |
| Unsuitable Solvent | Solvent can play a critical role in the enantioselectivity by influencing the catalyst's conformation and the transition state assembly.[1][2] Test a range of aprotic solvents of varying polarity. Sometimes, a solvent mixture can provide the best results. |
| Incorrect Temperature | Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases the enantiomeric excess. |
| Presence of Impurities | Impurities in the starting materials or solvent can poison the catalyst or interfere with the chiral induction. Ensure all reagents and solvents are pure and dry. |
| Racemization of Product | The desired enantiomer might be racemizing under the reaction or workup conditions. Check the stability of the product under the reaction conditions and during purification. Consider milder workup procedures. |
Problem 3: Poor Regioselectivity (Mixture of Regioisomers)
Symptoms:
-
Formation of undesired constitutional isomers.
-
For example, in a Heck reaction, obtaining a mixture of α- and β-substituted products.[7][8]
Possible Causes & Solutions:
| Cause | Solution |
| Choice of Catalyst and Ligand | The ligand on the metal catalyst can have a profound effect on regioselectivity by influencing the steric and electronic environment around the metal center.[7][9] For example, in palladium-catalyzed reactions, bulky phosphine (B1218219) ligands can favor reaction at the less sterically hindered position.[9] |
| Solvent Effects | The solvent can influence the stability of intermediates, thereby affecting the regiochemical outcome. Experiment with solvents of different polarities.[1] |
| Reaction Temperature | Temperature can affect the selectivity of competing reaction pathways leading to different regioisomers.[10][11] Optimization of the reaction temperature is crucial. |
| Nature of the Base | In reactions like the Heck coupling, the choice of base can influence the regioselectivity.[9] Screen different organic and inorganic bases. |
| Electronic Effects of Substrate | Electron-donating or electron-withdrawing groups on the substrate can direct the reaction to a specific position. Consider modifying the electronic properties of the substrate if possible. |
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the diastereomeric or enantiomeric ratio of my product?
A1: The most common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, you can often integrate well-resolved, non-overlapping proton (¹H NMR) signals corresponding to each isomer to determine their ratio.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a suitable chiral stationary phase is the gold standard for determining enantiomeric excess (ee).[14][15] It can also be used to separate and quantify diastereomers.
-
Gas Chromatography (GC): Chiral GC columns can be used for the separation and quantification of volatile enantiomers.
-
Calculation of Enantiomeric Excess (ee): The formula for ee is: ee (%) = (|[Major Enantiomer] - [Minor Enantiomer]| / ([Major Enantiomer] + [Minor Enantiomer])) * 100[16][17][18]
Q2: What is the difference between stereoselective and stereospecific reactions?
A2:
-
A stereoselective reaction is one in which one stereoisomer is formed preferentially over another. The reaction can produce multiple stereoisomers, but one is the major product.[19][20]
-
A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. A particular stereoisomer of the starting material will give a specific stereoisomer of the product.[15][19]
Q3: How can I separate a mixture of isomers?
A3:
-
Diastereomers: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques such as column chromatography, crystallization, or distillation.[14]
-
Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Common methods include:
-
Chiral Column Chromatography (HPLC or GC): As mentioned above, this is a very effective method.[14][15]
-
Resolution via Diastereomeric Salts: Reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.
-
Q4: My reaction is giving a low yield of the desired isomer. What should I do?
A4: Low yield can be due to a variety of factors. In addition to optimizing for selectivity as described in the troubleshooting guides, consider the following:
-
Reaction Concentration: The concentration of your reactants can impact reaction rates and side reactions.
-
Purity of Reagents: Ensure all starting materials, reagents, and solvents are of high purity.
-
Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Deactivation: Your catalyst may be degrading over the course of the reaction. Consider adding the catalyst in portions or using a more robust catalyst.
Quantitative Data Tables
Table 1: Effect of Catalyst on Diastereoselectivity in a Catalytic Petasis Reaction
| Entry | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Uncatalyzed | <1:99 | >95 |
| 2 | (S)-VAPOL | 1:1.5 | 80 |
| 3 | (S)-H8-BINOL | 1:2.3 | 85 |
| 4 | (S)-BINOL | 1:1.2 | 90 |
| 5 | (S)-3,3'-Br2-BINOL | 4:1 | 75 |
| 6 | (S)-3,3'-Br2-BINOL with 4Å MS | 5.5:1 | 68 |
Data adapted from a study on catalytic diastereoselective Petasis reactions.[3] The reaction conditions were standardized to compare the effect of different chiral catalysts.
Table 2: Influence of Solvent on Enantioselectivity in an Asymmetric Henry Reaction
| Entry | Solvent | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 10 |
| 2 | Dichloromethane | 25 |
| 3 | Tetrahydrofuran (THF) | 60 |
| 4 | Diethyl Ether | 75 |
| 5 | Methyl tert-butyl ether (MTBE) | 92 |
This table illustrates the significant impact of solvent choice on the enantioselectivity of the Henry reaction catalyzed by a cinchona thiourea (B124793) catalyst.[2] Stronger Lewis basic solvents led to a higher ee.
Table 3: Effect of Temperature on Regioselectivity in a Heck Reaction
| Entry | Temperature (°C) | Product Ratio (trans:cis) | Yield (%) |
| 1 | 80 | 85:15 | 75 |
| 2 | 100 | 90:10 | 88 |
| 3 | 120 | 95:5 | 92 |
| 4 | 140 | >98:2 | 95 |
Data shows that for this particular Heck cross-coupling reaction, increasing the temperature led to a higher proportion of the trans-product and an overall higher yield.[11]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral ketone using a chiral ruthenium-based catalyst.
Materials:
-
Prochiral ketone (1.0 mmol)
-
Chiral Ru-catalyst (e.g., Ru(OAc)₂( (R)-BINAP)) (0.01 mmol, 1 mol%)
-
Anhydrous, degassed solvent (e.g., methanol, 10 mL)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation vessel
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the prochiral ketone and the chiral Ru-catalyst to the hydrogenation vessel.
-
Add the anhydrous, degassed solvent to the vessel.
-
Seal the vessel and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol outlines the Sharpless asymmetric epoxidation, a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols.[5][21][22][23][24]
Materials:
-
Allylic alcohol (1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.2 mmol)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET) (1.5 mmol)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., 5.5 M in decane) (2.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
4Å molecular sieves (activated)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane and activated 4Å molecular sieves.
-
Cool the flask to -20 °C.
-
Add titanium(IV) isopropoxide and the chosen enantiomer of diethyl tartrate. Stir for 30 minutes at -20 °C.
-
Add the allylic alcohol to the mixture.
-
Slowly add the tert-butyl hydroperoxide solution dropwise over a period of 10-15 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the epoxy alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Visualizations
Caption: A workflow diagram for optimizing reaction conditions for selective isomer synthesis.
Caption: Key factors influencing the selectivity of a chemical reaction.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. ethz.ch [ethz.ch]
- 7. diva-portal.org [diva-portal.org]
- 8. bilder.buecher.de [bilder.buecher.de]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. smart.dhgate.com [smart.dhgate.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 19. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines | Springer Nature Experiments [experiments.springernature.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scribd.com [scribd.com]
- 22. scribd.com [scribd.com]
- 23. youtube.com [youtube.com]
- 24. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
common side reactions in the synthesis of 1,4-diphenylbutadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,4-diphenylbutadiene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via the Wittig or Horner-Wadsworth-Emmons reactions.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low or negligible yield of this compound. A systematic check of the following points can help identify the issue:
-
Reagent Quality and Purity:
-
Phosphonium (B103445) Salt/Phosphonate (B1237965) Ester: The benzyltriphenylphosphonium (B107652) chloride (for Wittig) or diethyl benzylphosphonate (for HWE) must be dry and pure. Incomplete formation of the phosphonium salt in the preparatory step is a common reason for low yields.
-
Cinnamaldehyde (B126680): The cinnamaldehyde should be free of cinnamic acid, as the acidic proton will be abstracted by the ylide, quenching the reagent. Use freshly distilled or commercially available pure cinnamaldehyde.
-
Base: The base used to generate the ylide is critical. For the Wittig reaction, strong bases like sodium methoxide (B1231860) or n-butyllithium are often used. Ensure the base is not old or decomposed. For the Horner-Wadsworth-Emmons reaction, a weaker base like sodium ethoxide is typically sufficient. The strength and stoichiometry of the base can significantly impact the reaction.
-
Solvents: Anhydrous solvents are crucial for the formation of the ylide. Any moisture will protonate the ylide and inhibit the reaction.
-
-
Reaction Conditions:
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde may be allowed to warm to room temperature. Higher temperatures can lead to ylide decomposition.
-
Reaction Time: Insufficient reaction time for either the ylide formation or the reaction with cinnamaldehyde can lead to incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Ylide Formation:
-
The characteristic color change (often to a deep red or orange) upon addition of the base is an indicator of ylide formation. If this color change is not observed, the ylide is likely not forming. This could be due to issues with the base, solvent, or phosphonium salt.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Unexpected Isomer Ratio in the Product Mixture
Question: I have obtained the product, but the ratio of (E,E) to (E,Z) or (Z,Z) isomers is not what I expected. How can I control the stereoselectivity of the reaction?
Answer:
The stereochemical outcome of the Wittig and Horner-Wadsworth-Emmons reactions is highly dependent on the nature of the ylide and the reaction conditions.
-
Wittig Reaction:
-
Ylide Stability: The benzyltriphenylphosphonium ylide used for this synthesis is considered a "semi-stabilized" ylide. For such ylides, the E/Z selectivity is often poor, leading to a mixture of isomers.
-
Solvent: The choice of solvent can influence the transition state of the reaction and thus the isomer ratio. Protic solvents can lead to different selectivities compared to aprotic solvents.
-
Base and Salt Effects: The presence of lithium salts can disrupt the stereoselectivity of the Wittig reaction. Using sodium- or potassium-based bases in salt-free conditions generally favors the Z-isomer with unstabilized ylides, while stabilized ylides favor the E-isomer. For semi-stabilized ylides, the outcome can be complex. The Schlosser modification, which involves the use of phenyllithium (B1222949) at low temperatures, can be employed to favor the E-alkene.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
The HWE reaction is generally preferred for the synthesis of (E)-alkenes with high stereoselectivity. This is because the phosphonate-stabilized carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides, and the reaction proceeds through a thermodynamic pathway that favors the more stable trans-oxaphosphetane intermediate.
-
To maximize the yield of the (E,E)-isomer, the HWE reaction is the more reliable choice.
-
Quantitative Data on Isomer Ratios
| Synthesis Method | Reagents | Base/Conditions | Solvent | Typical (E,E) : (E,Z) Ratio | Reference(s) |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, trans-Cinnamaldehyde | NaOH (aq) | CH₂Cl₂ | Mixture, often favors (E,E) | |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, trans-Cinnamaldehyde | Sodium methoxide | Ethanol (B145695) | Predominantly (E,E) | |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, trans-Cinnamaldehyde | Sodium ethoxide | Ethanol | Highly selective for (E,E) | |
| Schlosser Modification | Benzyltriphenylphosphonium chloride, trans-Cinnamaldehyde | n-BuLi, then PhLi at low temp. | THF | High selectivity for (E,E) |
Issue 3: Difficulty in Removing Triphenylphosphine (B44618) Oxide Byproduct
Question: I am having trouble separating my this compound product from the triphenylphosphine oxide byproduct. What is the best way to purify my product?
Answer:
Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction due to its similar polarity to many organic products.
-
Crystallization: this compound is a solid. Recrystallization from a suitable solvent is an effective method for purification. Ethanol or aqueous ethanol are commonly used for this purpose. The desired (E,E)-isomer is typically less soluble than the other isomers and triphenylphosphine oxide in these solvents, especially at lower temperatures.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica (B1680970) gel can be used. A non-polar eluent system, such as petroleum ether or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate, will effectively separate the non-polar this compound from the more polar triphenylphosphine oxide.
-
Aqueous Extraction (for HWE): A significant advantage of the Horner-Wadsworth-Emmons reaction is that the phosphate (B84403) byproduct is water-soluble and can be easily removed by an aqueous workup.
Purification Strategy Flowchart
Caption: Purification strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the synthesis of this compound?
A1: The primary side products are the geometric isomers of this compound, namely the (E,Z) and (Z,Z) isomers, in addition to the desired (E,E) isomer. When using the Wittig reaction, triphenylphosphine oxide is a significant byproduct.
Q2: Can cinnamaldehyde undergo self-condensation under the basic conditions of the Wittig reaction?
A2: While cinnamaldehyde does have α-protons and can theoretically undergo self-aldol condensation in the presence of a base, this is generally not a major side reaction in the Wittig synthesis of this compound. The phosphorus ylide is a much more reactive nucleophile than the enolate of cinnamaldehyde, and it reacts rapidly with the aldehyde. However, using a very strong base and high concentrations of cinnamaldehyde could potentially lead to some self-condensation products. Some sources suggest that self-condensation is unlikely because the formation of a vinylic carbanion would be very unstable.
Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred for synthesizing (E,E)-1,4-diphenylbutadiene?
A3: The HWE reaction is generally more stereoselective for the formation of (E)-alkenes compared to the Wittig reaction with semi-stabilized ylides. This is due to the thermodynamic control of the reaction, which favors the more stable trans-intermediate. Additionally, the phosphate byproduct of the HWE reaction is water-soluble, making the purification of the final product much simpler than removing triphenylphosphine oxide from the Wittig reaction.
Q4: What is the role of the base in the Wittig reaction?
A4: The base is essential for the deprotonation of the phosphonium salt to form the highly reactive phosphorus ylide, which is the key nucleophile in the reaction. The choice of base can influence the reaction rate and, in some cases, the stereoselectivity of the alkene formation.
Q5: How can I confirm the identity and purity of my this compound product?
A5: Several analytical techniques can be used:
-
Melting Point: The (E,E)-isomer has a distinct melting point of around 153 °C. A sharp melting point close to this value indicates high purity. The (E,Z)-isomer has a much lower melting point, around 88 °C.
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. The different isomers may have slightly different Rf values.
-
Spectroscopy (NMR and IR):
-
¹H NMR: The vinyl protons of the different isomers will have characteristic chemical shifts and coupling constants. The large coupling constant (J > 12 Hz) for the trans double bond protons is a key indicator of the (E,E)-isomer.
-
IR Spectroscopy: The presence of C-H out-of-plane bending for a trans-disubstituted alkene (around 960-980 cm⁻¹) can help confirm the stereochemistry.
-
Experimental Protocols
Protocol 1: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene via the Wittig Reaction
This protocol is adapted from various laboratory procedures.
Materials:
-
Benzyltriphenylphosphonium chloride
-
trans-Cinnamaldehyde
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride and trans-cinnamaldehyde in dichloromethane.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise. A color change to deep red or orange should be observed, indicating the formation of the ylide.
-
Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by recrystallization from ethanol or aqueous ethanol to obtain the (E,E)-1,4-diphenyl-1,3-butadiene as a pale yellow solid.
Protocol 2: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene via the Horner-Wadsworth-Emmons Reaction
Materials:
-
Diethyl benzylphosphonate
-
trans-Cinnamaldehyde
-
Sodium ethoxide
-
Anhydrous ethanol
-
Deionized water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl benzylphosphonate in anhydrous ethanol.
-
Cool the solution in an ice bath and add a solution of sodium ethoxide in ethanol dropwise. Stir for 15-30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of trans-cinnamaldehyde in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding deionized water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Reaction Pathway Comparison
Caption: Comparison of Wittig and HWE reaction pathways.
Technical Support Center: Interpreting Complex NMR Spectra of Diphenylbutadiene Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in interpreting complex NMR spectra of 1,4-diphenylbuta-1,3-diene isomer mixtures.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a complex mixture of signals in the vinylic region (6.0-7.5 ppm). How can I identify which isomers of 1,4-diphenylbuta-1,3-diene are present?
A1: The vinylic region of the ¹H NMR spectrum is diagnostic for the different isomers of 1,4-diphenylbuta-1,3-diene. The key to distinguishing them lies in the chemical shifts and, more importantly, the coupling constants (J-values) of the olefinic protons.
-
(E,E)-isomer: This isomer is highly symmetrical, which simplifies its spectrum. You will typically observe two sets of signals for the four vinylic protons. The protons closer to the phenyl rings appear as a doublet of doublets, while the inner protons also appear as a doublet of doublets. A key feature is a large coupling constant (~15 Hz) characteristic of a trans relationship between the vinylic protons.
-
(E,Z)-isomer: This isomer is unsymmetrical, leading to a more complex spectrum with four distinct signals for the vinylic protons. You will observe both large (~15 Hz) and small (~11-12 Hz) coupling constants, corresponding to trans and cis couplings, respectively.
-
(Z,Z)-isomer: This isomer, like the (E,E)-isomer, is symmetrical. You will primarily observe smaller coupling constants (~11-12 Hz) characteristic of cis vinylic protons.
For a detailed comparison of chemical shifts and coupling constants, please refer to the Data Presentation section below.
Q2: The signals for my vinylic protons are overlapping, making it difficult to determine the coupling constants and multiplicities.
A2: Overlapping signals are a common challenge when dealing with mixtures of isomers. Here are several strategies to resolve this issue:
-
Change the Solvent: Running the NMR spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons due to different solvent-solute interactions, potentially resolving the overlap.
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, often resolving the overlap.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for unraveling complex spectra.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. By identifying the cross-peaks, you can trace the connectivity of the spin systems for each isomer, even if the 1D signals are overlapped.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. It is particularly useful for differentiating between E and Z isomers, as the spatial proximity of the vinylic protons will be different.
-
Q3: I see unexpected peaks in my spectrum, such as a broad singlet around 1.5 ppm or sharp singlets at 7.26 ppm and 1.56 ppm.
A3: These are likely due to common contaminants:
-
Broad singlet around 1.5 ppm: This is often due to water (H₂O) in the NMR solvent or sample.
-
Sharp singlet at ~7.26 ppm: This is the residual signal from chloroform (B151607) (CHCl₃) in the deuterated chloroform (CDCl₃) solvent.
-
Singlet at ~1.56 ppm: This could be from acetone (B3395972) contamination, especially if acetone was used for cleaning glassware.
To confirm the presence of an exchangeable proton like water, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear.
Q4: My baseline is distorted, and the peak shapes are poor.
A4: Poor baseline and peak shape are often due to issues with sample preparation or spectrometer shimming.
-
Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter. Filtering the sample before transferring it to the NMR tube is highly recommended.
-
Shimming: The magnetic field needs to be homogenous across the sample. Carefully shimming the spectrometer before acquiring the data is crucial for obtaining sharp peaks and a flat baseline.
-
Sample Concentration: Very high sample concentrations can lead to viscous solutions and broadened peaks. If your peaks are broad, try diluting your sample.
Data Presentation
The following table summarizes the typical ¹H NMR chemical shifts and coupling constants for the vinylic protons of the three isomers of 1,4-diphenylbuta-1,3-diene in CDCl₃.
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| (1E,3E)-1,4-diphenylbuta-1,3-diene | H-1, H-4 | ~6.66 | J1,2 = ~15.5 Hz |
| H-2, H-3 | ~6.94 | J2,3 = ~10.5 Hz | |
| (1E,3Z)-1,4-diphenylbuta-1,3-diene | H-1 | ~6.72 | J1,2 = ~15.6 Hz |
| H-2, H-3, H-4 | 7.17 - 7.42 (complex multiplet) | J3,4 = ~11.6 Hz | |
| (1Z,3Z)-1,4-diphenylbuta-1,3-diene | H-1, H-4 | ~6.59 | J1,2 = ~11.6 Hz |
| H-2, H-3 | ~6.73 | J2,3 = ~11.6 Hz |
Note: The chemical shifts of the aromatic protons typically appear as a complex multiplet between 7.2 and 7.5 ppm for all isomers.[2]
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your diphenylbutadiene mixture into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping: Cap the NMR tube securely. If storing for an extended period, you can wrap the cap with parafilm to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Standard ¹H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Standard Parameters: Load a standard set of ¹H NMR acquisition parameters. Typical parameters include:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on a Bruker spectrometer).
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range that covers from approximately -1 to 11 ppm.
-
-
Receiver Gain (RG): Use the automatic receiver gain setting (rga) to optimize the signal detection.
-
Acquisition: Start the acquisition.
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Mandatory Visualization
Caption: Experimental workflow for NMR analysis of diphenylbutadiene mixtures.
Caption: Decision tree for identifying diphenylbutadiene isomers based on ¹H NMR coupling constants.
References
Technical Support Center: cis,trans-1,4-Diphenyl-1,3-butadiene
This guide provides troubleshooting information and frequently asked questions regarding the stability of cis,trans-1,4-diphenyl-1,3-butadiene (ct-DPB). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its synthesis, handling, and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly synthesized cis,trans-1,4-diphenyl-1,3-butadiene sample shows a new major peak in the HPLC/NMR analysis after a short period. What is happening?
A1: The most common issue is the photoisomerization of the cis,trans isomer to the more thermodynamically stable trans,trans isomer (tt-DPB).[1] This process is primarily driven by exposure to light (ambient or UV). The conjugated π-system of the molecule readily absorbs light, which can induce rotation around the double bonds, leading to isomerization.[2] In solution, the primary photoproduct of ct-DPB is tt-DPB.[3][4]
-
Troubleshooting Steps:
-
Minimize Light Exposure: Immediately protect your sample from light by using amber vials or wrapping containers in aluminum foil.[5]
-
Work Quickly: Perform purification and analysis steps as rapidly as possible to reduce the duration of light exposure.
-
Confirm Identity: Analyze the new peak using techniques like ¹H NMR or by comparing its retention time with a trans,trans-DPB standard. The trans,trans isomer is expected to be less polar and may have a different elution profile in chromatography.
-
Q2: I observe a yellowing or discoloration of my solid cis,trans-DPB sample over time, even when stored in the dark. What could be the cause?
A2: While photoisomerization is the primary concern, discoloration suggests potential chemical degradation, likely through oxidation. Conjugated polyenes can react with atmospheric oxygen, especially at the electron-rich double bonds.[6] This can lead to the formation of peroxides, epoxides, or carbonyl compounds (like benzaldehyde (B42025) and cinnamaldehyde (B126680) derivatives), which are often colored.[6]
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.
-
Low Temperature: Store samples at low temperatures (e.g., in a freezer at -20°C) to slow down the rate of both isomerization and oxidation.
-
Purity Check: Ensure the starting material is free of residual catalysts or impurities from the synthesis, as these can sometimes promote degradation.
-
Q3: The photoisomerization quantum yield of my reaction seems highly variable and dependent on the solvent. Why is this?
A3: The solvent plays a critical role in the photoisomerization dynamics of diphenylbutadienes. Solvent polarity can significantly affect the energy levels of the excited states involved in the isomerization process.[7] For instance, the isomerization of tt-DPB to ct-DPB is accelerated over 30-fold in acetonitrile (B52724) compared to n-hexane.[7] This is attributed to the highly polar character of the perpendicular intermediate state formed during the rotation around the double bond.[7] The viscosity of the medium can also influence the rate of isomerization.
-
Troubleshooting Steps:
-
Consistent Solvent System: Use a consistent and well-defined solvent system for all experiments to ensure reproducibility.
-
Solvent Polarity Consideration: Be aware that switching from a nonpolar solvent (like hexane) to a polar one (like acetonitrile or ethanol) can drastically change reaction times and quantum yields.[7]
-
Degassing: For precise photochemical studies, degas the solvent to remove dissolved oxygen, which can quench excited states or lead to side reactions.[4]
-
Quantitative Stability Data
The stability and photoisomerization of DPB isomers are highly dependent on experimental conditions. The following table summarizes key quantitative findings from the literature.
| Isomer | Condition | Solvent | Observation | Quantum Yield (Φ) | Reference |
| trans,trans-DPB | Photoirradiation | Hexane (B92381) | Isomerization to cis,trans and cis,cis | Φtt→tc = 0.092; Φtt→cc = 0.020 | [8][9] |
| trans,trans-DPB | Photoirradiation | Acetonitrile | 30-fold acceleration of isomerization compared to n-hexane. | Φtt→ct = 0.4 | [7] |
| cis,trans-DPB | Photoirradiation | Cyclohexane-d₁₂ | Exclusive formation of trans,trans-DPB. | Not specified | [3][4] |
| cis,cis-DPB | Photoirradiation | Solid State (crystal) | Direct conversion to trans,trans-DPB (up to 90%). | Not applicable | [10] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of cis,trans-DPB
This protocol outlines the best practices for storing and handling cis,trans-DPB to minimize degradation and isomerization.
-
Purification: Ensure the compound is highly pure after synthesis. Use column chromatography or recrystallization to remove impurities.[4] Note: Work under low-light conditions during purification.
-
Drying: Dry the purified solid thoroughly under a high vacuum to remove all traces of solvent.
-
Inerting: Place the solid sample in a clean, dry amber glass vial.
-
Atmosphere Control: Purge the vial with a stream of dry, inert gas (e.g., argon or nitrogen) for several minutes to displace all oxygen.
-
Sealing: Securely seal the vial with a Teflon-lined cap. For long-term storage, consider sealing the cap with paraffin (B1166041) film.
-
Storage: Store the sealed vial in a freezer at -20°C or below, away from any light sources.
-
Handling: When accessing the sample, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. If possible, open and handle the compound in a glovebox or under a positive pressure of inert gas.
Protocol 2: Monitoring Isomeric Purity via HPLC
This protocol provides a general method for analyzing the isomeric composition of a DPB sample using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the DPB sample.
-
Dissolve the sample in 10 mL of HPLC-grade hexane or another suitable nonpolar solvent to create a ~0.1 mg/mL stock solution.
-
Prepare all solutions in amber volumetric flasks to protect from light.
-
-
HPLC Conditions (Example Method):
-
Column: Normal-phase silica (B1680970) column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: 99:1 (v/v) Hexane:Ethyl Acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where DPB isomers absorb strongly (e.g., 330 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the prepared sample solution onto the HPLC system.
-
Record the chromatogram. The isomers will separate based on their polarity. Typically, the less polar trans,trans isomer will elute before the cis,trans isomer.
-
Integrate the peak areas for each isomer to determine the relative percentage of each in the sample.
-
Visualizations
Isomerization and Degradation Pathway
The primary stability issue for cis,trans-DPB is its conversion to the more stable trans,trans isomer upon exposure to light. In the presence of oxygen, secondary degradation pathways can also occur.
Caption: Primary instability pathway of cis,trans-DPB.
Troubleshooting Flowchart for Sample Impurity
This flowchart provides a logical workflow for identifying the cause of unexpected impurities in a cis,trans-DPB sample.
Caption: Troubleshooting guide for ct-DPB sample impurities.
Experimental Workflow for Photostability Analysis
This diagram illustrates the key steps in a typical experiment designed to quantify the photostability of cis,trans-DPB.
Caption: Workflow for a ct-DPB photostability experiment.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. unwisdom.org [unwisdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Photoisomerization of 1,4-Diphenylbutadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the solvent effects on the photoisomerization of 1,4-diphenylbutadiene (DPB).
Data Presentation
The following table summarizes the key photophysical and photochemical parameters for trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (tt-DPB) in various solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Photoisomerization Quantum Yield (Φt→c) | Fluorescence Quantum Yield (Φf) | Isomerization Time (τiso) [ps] |
| Perfluorohexane | 1.68 | 1.25 | <0.01[1][2] | - | - |
| n-Hexane | 1.88 | 1.375 | 0.1[1][3] | - | 829[1][3] |
| Methylcyclohexane | 2.02 | 1.423 | 0.04[2][4] | - | - |
| Cyclohexane | 2.02 | 1.426 | 0.05[2][4] | 0.42[5] | - |
| Benzene | 2.28 | 1.501 | 0.12[2][4] | - | - |
| Acetonitrile (B52724) | 37.5 | 1.344 | 0.4[1][3] | - | 27[1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Determination of Photoisomerization Quantum Yield (Φ)
This protocol outlines the procedure for determining the trans→cis photoisomerization quantum yield of DPB using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).
Materials:
-
trans,trans-1,4-diphenyl-1,3-butadiene (tt-DPB)
-
Spectroscopic grade solvents (e.g., hexane (B92381), acetonitrile)
-
Quartz cuvettes with stoppers
-
UV lamp with a specific wavelength output (e.g., 313 nm or 350 nm)
-
Optical filters to isolate the desired wavelength
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Chemical actinometer (e.g., potassium ferrioxalate) for absolute quantum yield measurements
Procedure:
-
Sample Preparation: Prepare a dilute solution of tt-DPB in the desired solvent. The absorbance at the excitation wavelength should be between 0.1 and 0.2 to ensure uniform irradiation.
-
Degassing: Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes to prevent quenching of the excited state by oxygen.
-
Initial Analysis: Before irradiation, record the initial UV-Vis absorption spectrum and analyze an aliquot by HPLC to determine the initial concentration of the trans,trans isomer.
-
Irradiation: Irradiate the solution in the quartz cuvette with the UV lamp for a specific time. It is recommended to keep the conversion below 10% to simplify kinetic analysis.
-
Post-Irradiation Analysis: After irradiation, record the UV-Vis spectrum again and analyze an aliquot by HPLC to quantify the amounts of trans,trans and cis,trans isomers.
-
Actinometry (for absolute Φ): Determine the photon flux of the light source using a chemical actinometer under identical experimental conditions.
-
Calculation: The quantum yield is calculated as the number of molecules isomerized divided by the number of photons absorbed.
Protocol 2: HPLC Analysis of DPB Isomers
This protocol describes the separation and quantification of DPB isomers using HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. The exact ratio should be optimized for baseline separation.
-
Detection Wavelength: Monitor at the isosbestic point for total concentration and at the λmax of each isomer for individual quantification (e.g., ~330 nm for tt-DPB).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Calibration: Prepare standard solutions of purified tt-DPB and, if available, the cis isomers of known concentrations to generate calibration curves.
-
Sample Analysis: Inject the aliquots taken during the photoisomerization experiment.
-
Data Analysis: Integrate the peak areas for the different isomers. Use the calibration curves to determine the concentration of each isomer at each time point.
Protocol 3: Transient Absorption Spectroscopy
This technique is used to study the ultrafast dynamics of the excited states of DPB.
Instrumentation:
-
Pump-Probe Setup: A femtosecond or picosecond laser system is required. The output is split into a pump beam (to excite the sample) and a probe beam (to monitor the absorption changes).
-
Optical Delay Line: To control the time delay between the pump and probe pulses.
-
Spectrometer: To record the transient absorption spectra.
Procedure:
-
Sample Preparation: Prepare a solution of tt-DPB in the solvent of interest in a quartz cuvette. The concentration should be adjusted to have an optimal absorbance at the pump wavelength.
-
Pump-Probe Measurement: The pump pulse excites the sample, and the time-delayed probe pulse measures the change in absorbance as a function of wavelength and time.
-
Data Acquisition: Record transient absorption spectra at various time delays. This will reveal the formation and decay of excited states and intermediate species.
-
Data Analysis: The decay kinetics at specific wavelengths can be fitted to exponential functions to determine the lifetimes of the excited states involved in the photoisomerization process.
Mandatory Visualizations
Caption: Signaling pathway for the photoisomerization of trans,trans-DPB.
Caption: Experimental workflow for quantum yield determination.
Troubleshooting Guides and FAQs
Q1: Why is the photoisomerization quantum yield of my tt-DPB experiment unexpectedly low, especially in non-polar solvents?
A1: The photoisomerization quantum yield of tt-DPB is known to be highly solvent-dependent. In non-polar solvents like hexane and cyclohexane, the quantum yield is significantly lower compared to polar solvents like acetonitrile.[1][3] This is attributed to the nature of the excited state potential energy surface. In non-polar solvents, there can be competing non-radiative decay pathways that do not lead to isomerization.[2][4] Ensure your solvent is of high purity and properly degassed, as oxygen can quench the excited state and further reduce the quantum yield.
Q2: I am having difficulty separating the isomers of DPB using HPLC. What can I do?
A2: Baseline separation of DPB isomers can be challenging. Here are a few troubleshooting steps:
-
Optimize the Mobile Phase: Adjust the ratio of your organic modifier (e.g., acetonitrile) to water. A slight change in polarity can significantly improve resolution.
-
Try a Different Organic Modifier: If acetonitrile/water does not provide adequate separation, consider using methanol/water.
-
Gradient Elution: If isocratic elution is insufficient, a shallow gradient of the organic solvent may be necessary to resolve closely eluting isomers.
-
Column Choice: Ensure you are using a high-quality C18 column with a suitable particle size (e.g., 5 µm or smaller).
Q3: My transient absorption signal is weak and noisy. How can I improve it?
A3: A weak or noisy transient absorption signal can be due to several factors:
-
Low Pump Power: Ensure the pump laser is providing sufficient energy to excite a detectable population of molecules.
-
Poor Overlap of Pump and Probe Beams: Carefully align the pump and probe beams to ensure they are spatially overlapped within the sample.
-
Sample Degradation: Photodegradation of the sample can lead to a decrease in signal over time. Use a fresh sample or a flow cell for prolonged measurements.
-
Detector Noise: Ensure your detector is properly cooled and that the electronics are well-grounded to minimize noise.
Q4: Can I use any UV wavelength to induce photoisomerization?
A4: While DPB absorbs over a range of UV wavelengths, it is best to excite into a well-defined absorption band (e.g., the main S0 → S1 transition). Using a wavelength on the edge of the absorption band may lead to less efficient excitation. It is also important to use a light source with a narrow bandwidth, which can be achieved using optical filters, to ensure that you are populating a specific electronic state.
Q5: How does solvent polarity affect the isomerization time?
A5: Solvent polarity has a dramatic effect on the isomerization time of tt-DPB. For instance, the isomerization time is significantly shorter in the polar solvent acetonitrile (27 ps) compared to the non-polar solvent n-hexane (829 ps).[1][3] This is because the transition state for isomerization has a more polar character than the ground state. Polar solvents stabilize this transition state, lowering the energy barrier for isomerization and thus accelerating the process.[1][3]
References
- 1. Medium Effects on the Direct Cis−Trans Photoisomerization of 1,4-Diphenyl-1,3-butadiene in Solution [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhotochemCAD | this compound [photochemcad.com]
scaling up the synthesis of 1,4-diphenylbutadiene for research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the synthesis of 1,4-diphenylbutadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Wittig reaction.[1][2][3][4] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[4] For this compound, cinnamaldehyde (B126680) is typically reacted with the ylide generated from benzyltriphenylphosphonium (B107652) chloride.[1][4] An alternative approach is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion and often favors the formation of (E)-alkenes.[5][6]
Q2: How can I control the stereochemistry of the final product to obtain the desired (E,E)-isomer?
The Wittig reaction can produce a mixture of (E,E) and (E,Z) isomers.[1] The thermodynamically more stable (E,E)-isomer is typically the major product, especially when using a stabilized ylide, as the reaction can be selective for the E-isomer.[1] The (E,E) isomer has less steric hindrance compared to the (E,Z) isomer.[7] Purification techniques like recrystallization are effective in isolating the pure (E,E) isomer due to its higher melting point and lower solubility compared to the cis-trans isomer.[8]
Q3: What is the expected yield for the synthesis of this compound?
Yields can vary significantly depending on the specific protocol and scale. Reported yields for the Wittig synthesis range from approximately 25% to as high as 67%.[3][9] Low yields can often be attributed to losses during filtration and transfer between glassware.[3] Optimizing reaction conditions and handling techniques can help improve the overall yield.
Q4: What are the key safety precautions to consider during this synthesis?
Sodium hydroxide (B78521) is highly corrosive and should be handled with care.[2] Methylene chloride (dichloromethane) is a volatile and toxic solvent; it is crucial to work in a well-ventilated fume hood and avoid inhaling its vapors.[2] Sodium methoxide (B1231860) is also a chemical that requires careful handling to avoid burns.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete formation of the Wittig salt (benzyltriphenylphosphonium chloride). | Ensure a sufficient reaction time for the formation of the Wittig salt.[3] |
| Cinnamaldehyde starting material is contaminated with cinnamic acid. | The Wittig reagent reacts with the carbonyl group of aldehydes and ketones, not carboxylic acids.[7] Use pure cinnamaldehyde for the reaction. | |
| Insufficient reaction time for the Wittig reaction itself. | Allow the reaction to stir for the recommended duration (e.g., 30 minutes) to ensure completion.[1] | |
| Loss of product during workup and purification. | Minimize transfers between glassware. Use small amounts of cold solvent to aid in the transfer of solids during filtration.[10] | |
| Product is an Oil or Low-Melting Solid | Presence of a significant amount of the (E,Z)-isomer. | The (E,Z)-isomer has a lower melting point than the (E,E)-isomer.[1] Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) or methylcyclohexane (B89554) to isolate the higher-melting (E,E)-isomer.[2][11] |
| Presence of triphenylphosphine (B44618) oxide byproduct. | Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[3] It can be removed during the recrystallization step. | |
| Reaction Mixture Color Does Not Change as Expected | The ylide is not forming properly. | Ensure the base (e.g., sodium hydroxide, sodium methoxide) is fresh and properly dispensed. The formation of the ylide is often indicated by a color change to yellow or orange.[1][10][11] |
| The reaction is not proceeding. | Check the quality of all reagents, especially the cinnamaldehyde. | |
| Difficulty in Purifying the Product | The product is contaminated with starting materials or byproducts. | Thin-layer chromatography (TLC) can be used to assess the purity of the product and the filtrate after crystallization.[8][10] This will help in identifying the presence of impurities. |
| Inefficient crystallization. | Ensure the correct solvent and temperature are used for recrystallization. Slow cooling can lead to the formation of purer crystals.[2][8] |
Experimental Protocols
Wittig Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene
This protocol is adapted from established laboratory procedures.[1][2]
1. Ylide Formation:
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride and cinnamaldehyde in dichloromethane.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 30 minutes. The mixture may turn yellowish as the ylide forms.[1]
2. Reaction and Work-up:
-
After 30 minutes, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with water to remove inorganic salts and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1][2]
3. Isolation and Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent, such as 95% ethanol, to obtain the purified (E,E)-1,4-diphenyl-1,3-butadiene.[2]
-
Isolate the crystals by vacuum filtration and wash with cold ethanol.[10]
-
Determine the melting point and yield of the purified product.
Data Presentation
Table 1: Physical Properties of Reagents and Products
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Cinnamaldehyde | 132.16 | -7.5 | 248 | 1.05 |
| Benzyltriphenylphosphonium Chloride | 388.87 | 323-332 | - | - |
| Sodium Hydroxide | 40.00 | 318 | 1388 | 2.13 |
| Dichloromethane | 84.93 | -97.7 | 39.6 | 1.33 |
| (E,E)-1,4-Diphenyl-1,3-butadiene | 206.28 | 150-153 | 350 | - |
| (E,Z)-1,4-Diphenyl-1,3-butadiene | 206.28 | 88 | 350 | - |
| Triphenylphosphine Oxide | 278.29 | 156 | 360 | 1.21 |
Data compiled from multiple sources.[1][7]
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Typical Yield | 25-67% | [3][9] |
| Reaction Time | 30 minutes | [1] |
| Recrystallization Solvent | 95% Ethanol or Methylcyclohexane | [2][11] |
| Melting Point of (E,E)-isomer | 150-153 °C | [1][11] |
Visualizations
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 2. webassign.net [webassign.net]
- 3. unwisdom.org [unwisdom.org]
- 4. scribd.com [scribd.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 8. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. geocities.ws [geocities.ws]
Validation & Comparative
comparing photoisomerization of 1,4-diphenylbutadiene and stilbene
A Comparative Guide to the Photoisomerization of 1,4-Diphenylbutadiene and Stilbene (B7821643)
Introduction
Photoisomerization, the light-induced conversion of a molecule from one isomer to another, is a fundamental process in photochemistry with wide-ranging applications in molecular switches, photopharmacology, and materials science.[1] Stilbene (1,2-diphenylethene) is a canonical model for studying such transformations, particularly the rotation around a central carbon-carbon double bond upon electronic excitation.[1][2] 1,4-Diphenyl-1,3-butadiene (DPB), a larger analogue with a conjugated diene system, provides a more complex system for comparison, offering insights into the photophysics of linear polyenes.[3] This guide provides an objective comparison of the photoisomerization of stilbene and this compound, supported by experimental data and detailed methodologies.
Mechanism of Photoisomerization
Upon absorbing a UV photon, both stilbene and DPB are promoted from their electronic ground state (S₀) to the first excited singlet state (S₁).[1][2] In the S₁ state, the molecule is no longer at a potential energy minimum and undergoes torsional motion, primarily twisting around a C=C double bond.[2] This leads to a perpendicular, twisted intermediate geometry, which is a conical intersection where the S₁ and S₀ potential energy surfaces meet.[2] From this point, the molecule can non-radiatively decay back to the S₀ state, relaxing to form a mixture of the trans and cis ground state isomers.[2]
Caption: General mechanism of singlet-state photoisomerization.
Quantitative Data Comparison
The photochemical properties of stilbene and this compound differ significantly, particularly in their quantum yields and excited-state lifetimes. These differences are influenced by molecular structure and solvent environment.
| Parameter | Stilbene | This compound (DPB) | Solvent |
| Photoisomerization Quantum Yield (Φ) | |||
| Φtrans→cis | 0.27 - 0.48[3] | Φtt→ct = 0.1[4][5] | n-Hexane |
| Φtt→ct = 0.4[4][5] | Acetonitrile (B52724) | ||
| Φtt→tc = 0.092; Φtt→cc = 0.020[6][7] | Hexane | ||
| Excited State Lifetime (τ) | |||
| τ (trans-S₁) | ~55 ps to 100 ps[3][8][9] | ~829 ps (tt-DPB)[4][5] | n-Hexane |
| ~27 ps (tt-DPB)[4][5] | Acetonitrile | ||
| τ (cis-S₁) | ~1 ps to 7 ps[8][9] | ~5 ps (cc-DPB, P-state decay)[4][5] | n-Hexane |
| ~1.6 ps (cc-DPB, P-state decay)[4][5] | Acetonitrile | ||
| Fluorescence Quantum Yield (Φf) | Varies; Φt→c ≈ 1 - Φf in non-polar solvents[10] | 0.42 (tt-DPB)[11][12] | Cyclohexane |
| Absorption Max (λmax) | ~310 nm (trans) | ~330-351 nm (tt-DPB)[11][13] | Hexane/Cyclohexane |
Key Observations:
-
Quantum Yield: The photoisomerization quantum yield of stilbene is generally higher than that of DPB in non-polar solvents.[3][6] However, the isomerization of DPB is highly sensitive to solvent polarity, showing a 30-fold acceleration in polar acetonitrile compared to non-polar n-hexane.[4][5] This is attributed to a highly polar character of its perpendicular intermediate state.[4][5]
-
Complexity of Isomerization: DPB can undergo isomerization around two double bonds, leading to multiple isomers (trans,trans, cis,trans, and cis,cis). Studies have shown that a two-bond photoisomerization pathway from trans,trans to cis,cis exists, accounting for nearly 20% of the process in hexane.[6][7] This "bicycle pedal" mechanism is not possible in stilbene.[6][14]
-
Excited-State Decay Pathways: For stilbene in non-polar solvents, fluorescence and isomerization are the primary deactivation pathways from the excited state.[10] In contrast, for trans,trans-DPB, these two processes do not account for all excited-state decay, indicating the presence of competing non-radiative decay pathways that do not lead to isomerization.[6][7][15]
Experimental Protocols
The characterization of photoisomerization relies on several key experimental techniques.
Pump-Probe Transient Absorption Spectroscopy
This is a powerful method for studying the ultrafast dynamics of photoexcited molecules on femtosecond to picosecond timescales.[1]
-
Objective: To measure the lifetimes of excited states and track the formation of transient intermediates.[1][16]
-
Methodology:
-
A dilute solution of the sample is prepared in a quartz cuvette.[16]
-
An ultrashort "pump" laser pulse excites the sample to the S₁ state.[1]
-
A time-delayed "probe" pulse (often a white light continuum) is passed through the sample.[1]
-
The change in absorbance of the probe light is measured as a function of the delay time between the pump and probe pulses.[1]
-
This data allows for the construction of time-resolved spectra, revealing the decay of the excited state and the rise and decay of any intermediates, such as the perpendicular twisted state.[1][17] For example, a transient absorption peak around 390 nm is characteristic of the perpendicular intermediate of cc-DPB.[4][5]
-
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield (Φ) quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing isomerization divided by the number of photons absorbed by the sample.[10]
-
Objective: To accurately measure the efficiency of the trans ↔ cis photoisomerization.
-
Methodology: This procedure involves two main measurements: the rate of photoisomerization and the photon flux of the light source.[10]
-
Rate of Isomerization:
-
A solution of the isomer (e.g., trans-stilbene) of known concentration is prepared.
-
The initial UV-Vis absorption spectrum is recorded.[16]
-
The solution is irradiated with monochromatic light at a specific wavelength for a set period.
-
The change in the absorption spectrum is monitored over time until a photostationary state (PSS) is reached.[16] The concentrations of the trans and cis isomers can be calculated from the absorbance changes using the Beer-Lambert law.
-
-
Photon Flux Determination (Chemical Actinometry):
-
The number of photons delivered by the light source must be precisely measured. Potassium ferrioxalate (B100866) is a common chemical actinometer for this purpose.[10][18]
-
A solution of potassium ferrioxalate is irradiated under the exact same conditions (light source, geometry, irradiation time) as the sample.[10][19]
-
The light induces the reduction of Fe³⁺ to Fe²⁺. The amount of Fe²⁺ produced is determined spectrophotometrically at 510 nm after complexation with 1,10-phenanthroline.[10]
-
Knowing the well-established quantum yield of the ferrioxalate actinometer at the irradiation wavelength, the photon flux (photons per unit time) can be calculated.[10]
-
-
Calculation of Φ: With the number of molecules isomerized and the number of photons absorbed, the photoisomerization quantum yield can be calculated.
-
Caption: Experimental workflow for quantum yield determination.
Conclusion
While both stilbene and this compound serve as important models for photoisomerization, they exhibit distinct photochemical behaviors. Stilbene's isomerization is a relatively straightforward and efficient process, making it an ideal introductory model. In contrast, DPB presents a more complex picture with its dual isomerization sites, sensitivity to solvent polarity, and additional non-radiative decay channels.[4][5][6][7] The study of these differences provides deeper insights into the factors controlling photochemical reactions, which is crucial for the rational design of photosensitive molecules for applications in drug development and materials science.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution. | Semantic Scholar [semanticscholar.org]
- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 9. Extremely efficient and long lifetime fluorescence of cis-stilbene contained in a rigid dendrimer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. PhotochemCAD | this compound [photochemcad.com]
- 12. This compound [omlc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 19. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
Spectroscopic Validation of 1,4-Diphenylbutadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for validating the structure of trans,trans-1,4-diphenylbutadiene. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification and differentiation of 1,4-diphenylbutadiene from its isomers.
Introduction to this compound and its Isomers
This compound is a conjugated diene that exists as three stereoisomers: trans,trans-, cis,trans-, and cis,cis-. Additionally, a constitutional isomer, 1,2-diphenylbutadiene, exists. The distinct spatial arrangement of the phenyl and vinyl groups in these isomers leads to unique spectroscopic signatures, which can be effectively utilized for their differentiation. This guide focuses on the validation of the thermodynamically most stable and common isomer, trans,trans-1,4-diphenylbutadiene.
Comparative Spectroscopic Analysis
A multi-spectroscopic approach, employing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides a robust framework for the structural elucidation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational modes of trans,trans-1,4-diphenylbutadiene are summarized in the table below. The most characteristic feature is the strong absorption band around 988 cm⁻¹, which is indicative of the C-H out-of-plane bending of the trans-disubstituted double bonds. The absence of a corresponding band for cis-disubstituted double bonds (typically around 690-730 cm⁻¹) is a key indicator for the trans,trans isomer.
| Spectroscopic Data for trans,trans-1,4-Diphenylbutadiene | |
| Technique | Observed Signals |
| Infrared (IR) | ~3060-3030 cm⁻¹ (Aromatic & Vinylic C-H stretch), ~1597 cm⁻¹ (C=C stretch, conjugated), ~988 cm⁻¹ (trans C-H bend), ~748, 692 cm⁻¹ (Aromatic C-H bend) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of trans,trans-1,4-diphenylbutadiene is characterized by the coupling constants of the vinylic protons. The large coupling constant (typically > 15 Hz) between the vinylic protons confirms their trans relationship. In contrast, the coupling constant for cis vinylic protons is significantly smaller (typically 6-12 Hz).
¹³C NMR Spectroscopy: The symmetry of the trans,trans isomer results in a simpler ¹³C NMR spectrum compared to its less symmetrical isomers. The chemical shifts of the vinylic carbons are also indicative of the stereochemistry.
| NMR Data for this compound Isomers | ||
| Isomer | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| trans,trans | 7.20-7.50 (m, 10H, Ar-H), 6.95 (d, 2H, J ≈ 15 Hz, Ar-CH=), 6.65 (m, 2H, =CH-) | 137.4, 133.0, 128.8, 127.7, 126.5 |
| cis,trans (deuterated) | 7.17-7.42 (m, 11H), 6.71-6.74 (d, 1H, J ≈ 15.5 Hz) | Data not readily available |
| cis,cis (deuterated) | 7.26-7.43 (m, 8H), 6.58-6.60 (d, 1H, J ≈ 11.5 Hz), 6.71-6.74 (d, 1H, J ≈ 11.5 Hz) | Data not readily available |
| 1,2-Diphenylbutadiene | Data not readily available | Data not readily available |
Note: Data for deuterated cis,trans and cis,cis isomers are provided to illustrate the expected coupling constants.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system. The extended conjugation in trans,trans-1,4-diphenylbutadiene results in a longer wavelength of maximum absorption (λmax) compared to its cis isomers, which are sterically hindered and therefore less planar.
| UV-Vis Data for this compound Isomers | |
| Isomer | λmax (in hexane) |
| trans,trans | 328 nm[2] |
| cis,trans | Shorter λmax expected due to reduced planarity |
| cis,cis | Shorter λmax expected due to significant steric hindrance |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation: A solid sample of this compound is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-150 ppm).
-
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane (B92381) or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a reference. The absorption spectrum is recorded over a wavelength range that includes the expected λmax (e.g., 200-400 nm).
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the structure of this compound and the relationship between its structure and spectroscopic data.
Caption: Workflow for the spectroscopic validation of this compound.
Caption: Correlation of structural features with key spectroscopic signals.
Conclusion
The structural validation of trans,trans-1,4-diphenylbutadiene can be unequivocally achieved through a combination of IR, NMR, and UV-Vis spectroscopy. The characteristic trans C-H bending in the IR spectrum, the large vinylic coupling constant in the ¹H NMR spectrum, and the long-wavelength absorption maximum in the UV-Vis spectrum collectively provide a unique fingerprint for the trans,trans isomer, allowing for its clear differentiation from other isomers. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the fields of chemistry and drug development.
References
comparative analysis of (E,E) vs (E,Z) 1,4-diphenylbutadiene isomers
A Comparative Analysis of (E,E) and (E,Z)-1,4-Diphenylbutadiene Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the (E,E) and (E,Z) isomers of 1,4-diphenylbutadiene, focusing on their physicochemical properties, spectroscopic characteristics, and photochemical reactivity. The information is intended for researchers, scientists, and professionals in drug development who may utilize these compounds as fluorescent probes, photoswitches, or building blocks in larger molecular architectures.
Physicochemical and Spectroscopic Properties
The (E,E) and (E,Z) isomers of this compound exhibit distinct physical and spectroscopic properties stemming from their different geometric arrangements. The (E,E) isomer, being more linear and planar, tends to have a higher melting point and exhibits strong fluorescence. In contrast, the (E,Z) isomer has a lower melting point and is essentially non-fluorescent in solution.
| Property | (E,E)-1,4-diphenylbutadiene | (E,Z)-1,4-diphenylbutadiene |
| Molecular Weight | 206.28 g/mol | 206.28 g/mol |
| Melting Point | 150-154 °C[1][2] | 88 °C[3] |
| UV-Vis (λmax) | ~330 nm (in hexane)[4] | Data not readily available |
| Molar Absorptivity (ε) | ~33,000 M⁻¹cm⁻¹ (at 330 nm in hexane)[4][5] | Data not readily available |
| Fluorescence Emission (λem) | ~373 nm (excitation at 330 nm) | Non-fluorescent in solution |
| Fluorescence Quantum Yield (Φf) | 0.42 (in hexane)[4][5] | ~0 |
Synthesis of (E,E) and (E,Z)-1,4-diphenylbutadiene
A common and versatile method for the synthesis of this compound isomers is the Wittig reaction. This reaction involves the formation of a phosphonium (B103445) ylide which then reacts with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
The synthesis typically proceeds by reacting benzyltriphenylphosphonium (B107652) chloride with a strong base to form the corresponding ylide. This ylide is then reacted with cinnamaldehyde (B126680) to produce a mixture of (E,E) and (E,Z)-1,4-diphenylbutadiene isomers[6]. The (E,E) isomer is generally the major product due to its greater thermodynamic stability.
References
- 1. trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE | 538-81-8 [chemicalbook.com]
- 3. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 4. PhotochemCAD | this compound [photochemcad.com]
- 5. This compound [omlc.org]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of 1,4-Diphenylbutadiene: Alternative Routes and Experimental Insights
For researchers and professionals in the fields of organic synthesis and drug development, the selection of an optimal synthetic route is paramount to achieving desired yields, purity, and cost-effectiveness. This guide provides a comparative analysis of various synthetic pathways to obtain 1,4-diphenylbutadiene, a valuable conjugated diene. The widely-used Wittig reaction is compared against several alternative methods, with a focus on experimental data and detailed protocols to inform synthetic strategy.
Comparison of Synthesis Routes for this compound
The following table summarizes the key quantitative data for different methods used to synthesize this compound, offering a clear comparison of their performance based on reported experimental results.
| Synthesis Route | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Wittig Reaction | Cinnamaldehyde (B126680) | Benzyltriphenylphosphonium (B107652) chloride | Sodium hydroxide (B78521) | Dichloromethane/Water | Room Temp. | 30 min | 35.36[1] |
| Wittig Reaction | Cinnamaldehyde | Benzyltriphenylphosphonium chloride | Sodium ethoxide | Ethanol | Not specified | Not specified | 25.1[2] |
| Wittig Reaction | Cinnamaldehyde | Benzyltriphenylphosphonium chloride | Sodium methoxide (B1231860) | Methanol (B129727) | 21 | 30 min | 22[3] |
| Wittig Reaction | Cinnamaldehyde | Benzyltriphenylphosphonium chloride | Not specified | Not specified | Not specified | Not specified | 58.6[4] |
| Perkin Reaction | Cinnamaldehyde | Phenylacetic acid | Lead oxide | Acetic anhydride | Not specified | Not specified | Yield not reported |
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental transformations for the Wittig and Perkin reactions in the synthesis of this compound.
Caption: The Wittig reaction pathway to this compound.
Caption: The Perkin reaction pathway to this compound.
Experimental Protocols
Wittig Reaction
The Wittig reaction is a widely employed method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. In the case of this compound, cinnamaldehyde is reacted with benzyltriphenylphosphonium ylide, which is typically generated in situ from benzyltriphenylphosphonium chloride and a base.[5]
Protocol 1 (35.36% Yield): [1]
-
In a suitable reaction flask, combine benzyltriphenylphosphonium chloride and cinnamaldehyde.
-
Add a 50% aqueous solution of sodium hydroxide to the mixture.
-
Stir the reaction vigorously at room temperature for 30 minutes.
-
The product, 1,4-diphenyl-1,3-butadiene, is obtained as a solid.
Protocol 2 (22% Yield): [3]
-
Prepare a suspension of benzyltriphenylphosphonium chloride (0.7508 g, 1.9308 mmol), cinnamaldehyde (0.2415 g, 1.8273 mmol), and anhydrous methanol (1.0 mL).
-
Add sodium methoxide (2.4 mL, 4.8 mmol, 2M) to the suspension.
-
Stir the mixture at 21°C for 30 minutes.
-
Isolate the crude product via vacuum filtration, rinsing with cold methanol and water.
-
Recrystallize the crude product from hot methanol to obtain pure E,E-1,4-diphenyl-1,3-butadiene.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of an alkali salt of the acid. For the synthesis of this compound, cinnamaldehyde can be reacted with phenylacetic acid using lead oxide as a catalyst in acetic anhydride.[6]
General Protocol: While a specific detailed protocol with yield for this exact transformation was not found in the reviewed literature, the general procedure involves heating a mixture of cinnamaldehyde, phenylacetic acid, and a catalytic amount of lead oxide in acetic anhydride. The reaction leads to the formation of the corresponding unsaturated carboxylic acid, which upon decarboxylation, would yield this compound. Further optimization and detailed experimental investigation are required to determine the efficacy of this route.
Alternative Olefination and Coupling Strategies
While detailed experimental data for the synthesis of this compound via the following methods were not prominently available in the searched literature, these reactions represent viable alternative strategies for forming carbon-carbon double bonds and are widely used in organic synthesis.
-
McMurry Reaction: This reaction involves the reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent, such as that generated from titanium tetrachloride and a reducing agent like zinc.[7] In principle, the self-coupling of cinnamaldehyde could yield this compound.
-
Julia-Kocienski Olefination: This modified Julia olefination allows for the one-pot synthesis of alkenes from aldehydes and heteroaryl sulfones.[8] The reaction of benzaldehyde (B42025) with a suitable cinnamyl sulfone derivative could provide a pathway to this compound.
-
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] A potential route to this compound could involve the coupling of styrene (B11656) with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a base.
-
Suzuki Coupling: This versatile palladium-catalyzed cross-coupling reaction joins an organoboron compound with an organic halide or triflate.[10] The synthesis of this compound could be envisioned through the coupling of a styryl boronic acid or ester with a bromostyrene derivative.
Conclusion
The Wittig reaction remains a well-documented and reliable method for the synthesis of this compound, with multiple established protocols offering a range of yields. The Perkin reaction presents a classical alternative, though specific conditions and performance data for this particular product require further investigation. Modern cross-coupling reactions such as the McMurry, Julia-Kocienski, Heck, and Suzuki reactions offer powerful and versatile platforms for the construction of conjugated systems like this compound. While specific, optimized protocols for this target molecule using these latter methods are not as readily available in the surveyed literature, their general applicability suggests they are promising avenues for further synthetic exploration, potentially offering advantages in terms of stereoselectivity, functional group tolerance, and overall efficiency. Researchers are encouraged to consider these alternatives and adapt existing methodologies to develop novel and improved syntheses of this compound.
References
- 1. scribd.com [scribd.com]
- 2. unwisdom.org [unwisdom.org]
- 3. odinity.com [odinity.com]
- 4. Synthesis of Trans,Trans-I,4-Diphenyl-l,3-Butadiene Via Wittig Reaction with Phosphonium Ylide | Semantic Scholar [semanticscholar.org]
- 5. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
A Spectroscopic Comparison of 1,4-Diphenylbutadiene and Its Derivatives: A Guide for Researchers
An in-depth analysis of the photophysical and structural properties of 1,4-diphenylbutadiene and its analogs, providing key comparative data for researchers in materials science and drug development.
This guide offers a detailed spectroscopic comparison of this compound (DPB) and its derivatives. By examining their UV-Vis absorption, fluorescence emission, and nuclear magnetic resonance (NMR) spectra, we aim to provide a comprehensive resource for scientists working with these compounds. The data presented herein is crucial for understanding the structure-property relationships that govern the photophysical behavior of this important class of molecules.
Spectroscopic Data Comparison
The electronic and structural properties of this compound can be significantly altered by the introduction of various substituents on the phenyl rings or the butadiene backbone. These modifications influence the extent of π-conjugation, leading to shifts in absorption and emission maxima, as well as changes in fluorescence quantum yields. The following tables summarize the key spectroscopic data for the parent (E,E)-1,4-diphenylbutadiene and a selection of its derivatives.
| Compound | Solvent | λmax (abs) (nm) | ε (M⁻¹cm⁻¹) | λmax (em) (nm) | Quantum Yield (Φ) | Reference(s) |
| (E,E)-1,4-Diphenyl-1,3-butadiene | Hexane | 330 | 33,000 | 373 | 0.42 | [1] |
| (E,E)-1,4-Di(p-tolyl)-1,3-butadiene | Cyclohexane | 335 | - | 360, 378, 400 | - | |
| (E,E)-1-(p-Methoxyphenyl)-4-phenyl-1,3-butadiene | Cyclohexane | 338 | - | 364, 383, 406 | - | |
| (E,E)-1,4-Di(p-anisyl)-1,3-butadiene | Cyclohexane | 348 | - | 375, 395, 419 | - | |
| (E,E)-1,4-Dinitro-1,3-butadiene | Methanol | 281 | - | - | - | [2] |
Table 1: UV-Vis Absorption and Fluorescence Data for this compound and Its Derivatives.
The proton NMR (¹H NMR) chemical shifts provide valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts of the vinylic and aromatic protons are particularly sensitive to substitution.
| Compound | Solvent | Vinylic Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Reference(s) |
| (E,E)-1,4-Diphenyl-1,3-butadiene | CDCl₃ | 6.66 (dd), 6.94 (m) | 7.22-7.42 (m) | [3] |
| cis,trans-1,2-Dideuterio-1,4-diphenyl-1,3-butadiene | CDCl₃ | 6.71-6.74 (d, J=15.55 Hz), 7.17-7.42 (m) | 7.17-7.42 (m) | [4] |
| cis,cis-1,2-Dideuterio-1,4-diphenyl-1,3-butadiene | CDCl₃ | 6.58-6.60 (d, J=11.55 Hz), 6.71-6.74 (d, J=11.55 Hz) | 7.26-7.43 (m) | [4] |
Table 2: ¹H NMR Chemical Shift Data for this compound and Its Deuterated Isomers.
Experimental Protocols
Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene via Wittig Reaction
A common and efficient method for the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene is the Wittig reaction. The following protocol is a generalized procedure.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
trans-Cinnamaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and trans-cinnamaldehyde in dichloromethane.
-
Add a concentrated aqueous solution of sodium hydroxide to the stirred mixture. The reaction is typically exothermic.
-
Continue stirring at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the (E,E)-1,4-diphenyl-1,3-butadiene as a crystalline solid.
Spectroscopic Analysis
UV-Vis Absorption Spectroscopy:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., hexane, cyclohexane, or ethanol) of known concentration.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1]
-
Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum (λmax).
-
The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce the coupling between neighboring protons.
Visualizing Reaction Pathways
The photochemical behavior of this compound is of significant interest, particularly its photoisomerization. Upon absorption of UV light, the different stereoisomers can interconvert. The following diagram illustrates the potential photoisomerization pathways between the (E,E), (E,Z), and (Z,Z) isomers.
References
A Researcher's Guide to Confirming the Purity of 1,4-Diphenylbutadiene via Melting Point Analysis
For professionals in chemical research and drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. The physical properties of a compound, such as its melting point, offer a rapid and cost-effective first indicator of its purity. This guide provides a detailed comparison and protocol for using melting point analysis to verify the purity of 1,4-diphenylbutadiene, a common compound in organic synthesis.
The purity of a crystalline solid is directly related to its melting point. A pure compound typically has a sharp melting point range of 0.5-1.0°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which both lowers the melting point and broadens the temperature range over which the substance melts.[1][2][3][4]
The target isomer in most common syntheses of this compound is the trans,trans-isomer. The presence of other geometric isomers, unreacted starting materials, or reaction byproducts will alter the observed melting point.
Comparative Melting Point Data
The expected melting point for pure trans,trans-1,4-diphenyl-1,3-butadiene (B188828) is in the range of 150-154°C.[5][6] Significant deviation from this range is a strong indicator of impurities. The table below compares the literature melting points of pure trans,trans-1,4-diphenylbutadiene and potential impurities that may arise during its synthesis, commonly achieved via the Wittig reaction.
| Compound | Role | Literature Melting Point (°C) | Expected Impact on a Sample of trans,trans-1,4-Diphenylbutadiene |
| trans,trans-1,4-Diphenyl-1,3-butadiene | Product | 150 - 154 | Reference Standard: Sharp melting range within this window. |
| cis,trans-1,4-Diphenyl-1,3-butadiene | Isomeric Impurity | ~88 | Significant depression and broadening of the melting range. |
| cis,cis-1,4-Diphenyl-1,3-butadiene | Isomeric Impurity | ~70.5 | Significant depression and broadening of the melting range. |
| Cinnamaldehyde | Unreacted Starting Material | -7.5 | Acts as a significant impurity, causing substantial melting point depression and broadening. |
| Benzyltriphenylphosphonium chloride | Unreacted Starting Material | ~330 (decomposes) | Will not melt but acts as an impurity, causing depression and broadening of the product's melting range. |
| Triphenylphosphine oxide | Reaction Byproduct | 154 - 158 | Challenging Impurity: Its melting point is very close to the product's, making it difficult to detect via melting point analysis alone. The melting range may be slightly elevated or broadened. |
| Hypothetical Sample A (Pure) | Experimental Result | 151.5 - 152.5 | Corresponds well with the literature value for the pure product. |
| Hypothetical Sample B (Impure) | Experimental Result | 142 - 147 | A depressed and broad melting range indicates the presence of impurities. |
Experimental Protocol for Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a this compound sample using a modern capillary melting point apparatus.
1. Sample Preparation:
- Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[7]
- If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.
- Tamp the open end of a glass capillary tube into the powdered sample until a small amount of solid enters the tube.[7]
- Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[8] The packed sample height should be 2-3 mm for an accurate reading.[7]
2. Instrument Setup and Measurement:
- Insert the packed capillary tube into the sample holder of the melting point apparatus.[9]
- Set a starting temperature approximately 15-20°C below the expected melting point of 152°C.[7]
- For a preliminary, rapid determination, use a fast heating rate (10-20°C per minute) to find an approximate melting range.
- For an accurate measurement, prepare a new sample and heat rapidly to about 15°C below the approximate melting point found.[7]
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[1]
- Record the temperature at which the first droplet of liquid appears (T1).
- Continue heating slowly and record the temperature at which the last solid crystal melts (T2).
- The melting point range is reported as T1 - T2.
3. Interpretation:
- Pure Sample: A sharp melting range of 1-2°C that falls within the literature value (e.g., 151-153°C).
- Impure Sample: A depressed melting point and a broad range (e.g., 145-150°C).
- Mixed Melting Point (for Identity Confirmation): To confirm the identity of the sample, mix it with a small amount of a known pure standard of trans,trans-1,4-diphenylbutadiene. If there is no depression or broadening of the melting point of the mixture, the sample's identity is confirmed.[8]
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using melting point analysis.
References
- 1. Triphenylphosphine oxide | CAS#:791-28-6 | Chemsrc [chemsrc.com]
- 2. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. Cinnamaldehyde [chemeurope.com]
- 4. Benzyltriphenylphosphonium Chloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. Benzyltriphenylphosphonium chloride, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. trans-Cinnamaldehyde 99 14371-10-9 [sigmaaldrich.com]
A Comparative Analysis of Theoretical and Experimental UV-Vis Absorption Spectra of 1,4-Diphenyl-1,3-butadiene
A comprehensive guide for researchers comparing computational predictions with experimental outcomes in the spectroscopic analysis of conjugated systems.
This guide provides a detailed comparison of the theoretical and experimental absorption spectra of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (DPB), a widely studied conjugated system. By juxtaposing experimental data with computational results from Time-Dependent Density Functional Theory (TD-DFT), this document aims to offer researchers, scientists, and drug development professionals a clear framework for evaluating the accuracy and predictive power of modern theoretical methods in spectroscopy.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key spectral data obtained from both experimental measurements and theoretical calculations. The experimental spectrum was recorded in hexane (B92381), and the theoretical calculations were performed to simulate the absorption characteristics of the molecule.
| Parameter | Experimental Value | Theoretical Value |
| Maximum Absorption Wavelength (λmax) | 330 nm[1] | 329 nm |
| Molar Absorptivity (ε) | 33,000 M⁻¹cm⁻¹[1] | - |
| Oscillator Strength (f) | - | 1.25 |
| Solvent/Method | Hexane[1] | TD-DFT (CAM-B3LYP) |
Note: Molar absorptivity (ε) is an experimental quantity derived from the Beer-Lambert law and is not directly calculated as such in standard TD-DFT outputs. Instead, theoretical calculations provide the oscillator strength (f), which is a dimensionless quantity representing the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption peak.
Experimental Protocol: UV-Vis Absorption Spectroscopy
The experimental absorption spectrum of 1,4-diphenyl-1,3-butadiene was obtained using ultraviolet-visible (UV-Vis) spectroscopy. The following protocol outlines the typical steps involved in such a measurement.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of 1,4-diphenyl-1,3-butadiene in a non-polar solvent.
Materials and Equipment:
-
trans,trans-1,4-diphenyl-1,3-butadiene
-
Hexane (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer (e.g., Cary 3)[2]
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: A standard stock solution of 1,4-diphenyl-1,3-butadiene is prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of hexane in a volumetric flask.
-
Preparation of Serial Dilutions: A series of solutions of varying concentrations are prepared by diluting the stock solution with hexane.
-
Spectrophotometer Setup: The spectrophotometer is turned on and allowed to warm up. The wavelength range is set to scan the UV-Vis region (typically 200-800 nm).
-
Baseline Correction: A quartz cuvette filled with the solvent (hexane) is placed in both the sample and reference holders, and a baseline spectrum is recorded to subtract the absorbance of the solvent.
-
Sample Measurement: The cuvette in the sample holder is rinsed and filled with one of the diluted solutions of 1,4-diphenyl-1,3-butadiene. The absorption spectrum is then recorded. This step is repeated for all the prepared solutions.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectra. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), a plot of absorbance at λmax versus concentration is created. The slope of the resulting line is equal to the molar absorptivity (since the path length is 1 cm).
Theoretical Methodology: Time-Dependent Density Functional Theory (TD-DFT)
The theoretical absorption spectrum and electronic transitions of 1,4-diphenyl-1,3-butadiene were calculated using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical approach is widely used to investigate the properties of molecules in their excited states.[3][4]
Computational Details:
-
Method: Time-Dependent Density Functional Theory (TD-DFT)
-
Functional: CAM-B3LYP (a long-range corrected hybrid functional known to provide accurate excitation energies for many organic molecules)
-
Basis Set: A suitable basis set, such as 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.
-
Solvent Model: To account for the effect of the solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with the dielectric constant of hexane.
The calculation first involves optimizing the ground-state geometry of the molecule. Subsequently, the TD-DFT calculation is performed to obtain the vertical excitation energies (which correspond to the absorption wavelengths) and their corresponding oscillator strengths. The transition with the highest oscillator strength typically corresponds to the experimental λmax.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental absorption spectra.
Caption: Workflow for comparing experimental and theoretical absorption spectra.
Discussion and Conclusion
The close agreement between the experimental λmax of 330 nm and the theoretically calculated value of 329 nm demonstrates the high predictive accuracy of the TD-DFT method with the CAM-B3LYP functional for this type of conjugated system. This level of accuracy is crucial for in silico screening of molecules with desired optical properties, potentially reducing the need for extensive experimental synthesis and characterization in the early stages of research and development.
While a direct comparison between the experimental molar absorptivity (ε) and the calculated oscillator strength (f) is not straightforward, the high oscillator strength of 1.25 for the main electronic transition is consistent with the strong absorption observed experimentally (ε = 33,000 M⁻¹cm⁻¹). Both parameters indicate a high probability for the π → π* electronic transition responsible for the primary absorption band in 1,4-diphenyl-1,3-butadiene.
References
The Performance of 1,4-diphenylbutadiene in OLEDs: A Comparative Analysis with Alternative Emitter Materials
Therefore, this guide will focus on comparing a classic fluorescent material, tris(8-hydroxyquinolinato)aluminium (Alq3), and a representative high-performance blue fluorescent emitter, 2,5,8,11-tetra-tert-butylperylene (B1354965) (TBPe), to provide a benchmark for performance.
Data Presentation
The following tables summarize the key performance metrics for Alq3 and a high-performance blue fluorescent emitter. A placeholder for 1,4-diphenylbutadiene is included to highlight the absence of comparable recent experimental data.
Table 1: Performance Comparison of Emissive Materials in OLEDs
| Parameter | This compound (DPB) | Tris(8-hydroxyquinolinato)aluminium (Alq3) | High-Performance Blue Fluorescent Emitter (e.g., Anthracene (B1667546) or Pyrene Derivatives) |
| Emission Color | Blue | Green[1] | Deep Blue[2][3] |
| Peak Emission Wavelength | Data Not Available | ~520-530 nm[4] | ~460-480 nm[5][6] |
| Max. External Quantum Efficiency (EQE) | Data Not Available | ~1% (basic structure), up to 4.6% (modified)[7] | >5% up to ~11.8%[2][5] |
| Max. Luminous Efficiency | Data Not Available | ~3 cd/A[3] | >5 cd/A[8] |
| Max. Luminance | Data Not Available | >7600 cd/m²[3] | >18,000 cd/m²[9] |
| CIE Coordinates (x, y) | Data Not Available | (0.30, 0.55) (typical) | (0.14, 0.12)[2] |
| Turn-on Voltage | Data Not Available | ~5 V[4] | < 3 V[8] |
| Operational Lifetime | Data Not Available | Moderate | Moderate to High[6] |
Experimental Protocols
The performance data cited in this guide are obtained through standardized fabrication and characterization protocols for OLED devices.
OLED Fabrication
A typical fabrication process for a multilayer OLED device is as follows:
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Deposition of Organic Layers : The organic layers are deposited onto the ITO anode via high-vacuum thermal evaporation. A typical device structure includes:
-
Hole Injection Layer (HIL) : e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).
-
Hole Transport Layer (HTL) : e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML) : The material of interest (e.g., Alq3 or a blue fluorescent emitter). This layer can be a neat film or a host-dopant system.
-
Electron Transport Layer (ETL) : e.g., Alq3 is commonly used for its electron transport properties in addition to its emissive capabilities.
-
Electron Injection Layer (EIL) : A thin layer of a low work function material, such as lithium fluoride (B91410) (LiF), is deposited to facilitate electron injection from the cathode.
-
-
Cathode Deposition : A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through thermal evaporation.
The entire deposition process is carried out under high vacuum (<10⁻⁶ Torr) to prevent contamination of the organic layers.
Device Characterization
Once fabricated, the OLED devices are characterized to determine their performance metrics:
-
Current-Voltage-Luminance (I-V-L) Characteristics : The device is driven by a source measure unit. The current density and voltage are recorded, while the luminance (brightness) is measured using a calibrated photodiode or a luminance meter.
-
Electroluminescence (EL) Spectra : The emitted light is captured by a spectrometer to determine the emission spectrum, peak wavelength, and the Commission Internationale de l'Eclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE) : The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime : The device is operated at a constant current, and the luminance is monitored over time. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decay to 50% or 90% of its initial value, respectively.
Mandatory Visualization
Below are diagrams illustrating a typical OLED structure and the experimental workflow for device characterization.
Caption: A diagram of a typical multilayer OLED device structure.
Caption: Experimental workflow for OLED fabrication and characterization.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- 5. Novel blue fluorescent emitters structured by linking triphenylamine and anthracene derivatives for organic light-emitting devices with EQE exceeding 5% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
literature values for 1,4-diphenylbutadiene melting point and spectra
A comprehensive guide to the physicochemical properties of 1,4-diphenylbutadiene, this document provides researchers, scientists, and drug development professionals with essential literature values for its melting point and spectroscopic data. The information is presented in a clear, comparative format, supported by detailed experimental protocols and a visual workflow for compound analysis.
Physicochemical Data of this compound Isomers
The following table summarizes the reported melting points and key spectral characteristics for the different isomers of this compound. The trans,trans isomer is the most commonly encountered and thermodynamically stable form.
| Parameter | trans,trans-1,4-Diphenylbutadiene | cis,trans-1,4-Diphenylbutadiene | cis,cis-1,4-Diphenylbutadiene |
| Melting Point (°C) | 149.7 - 154[1][2][3] | 88[2] | 70.5[2] |
| Appearance | Colorless crystalline solid[1] | Oily liquid or crystals[2] | Leaflets, needles[2] |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.42 (m, Ar-H), ~7.31 (m, Ar-H), ~7.22 (m, Ar-H), ~6.94 (m, =CH-), ~6.66 (m, =CH-)[4] | Not readily available | Not readily available |
| ¹³C NMR (THF, δ in ppm) | Literature data available, specific shifts depend on solvent and instrument frequency.[5] | Not readily available | Not readily available |
| Key IR Absorptions (cm⁻¹) | ~3020 (Ar C-H stretch), ~1600 (Ar C=C stretch), ~995 (trans C-H bend), ~750 & ~690 (Ar C-H bend)[6][7] | Not readily available | Not readily available |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Melting Point Determination
-
Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder, and an IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet is also taken and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A proton NMR spectrum is then acquired.
-
¹³C NMR: A carbon-13 NMR spectrum is acquired. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Analytical Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 3. trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1,4-DIPHENYLBUTADIYNE(886-65-7) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,4-Diphenyl-1,3-butadiene [webbook.nist.gov]
- 7. 1,4-Diphenyl-1,3-butadiene [webbook.nist.gov]
A Comparative Guide to Thin-Layer Chromatography for Isomer Separation Validation
In the landscape of pharmaceutical development and chemical research, the accurate separation and quantification of isomers are paramount. Isomers, molecules with identical molecular formulas but different arrangements of atoms, can exhibit distinct pharmacological, toxicological, and physicochemical properties. Consequently, regulatory bodies mandate rigorous validation of analytical methods used to ensure the purity and composition of isomeric mixtures.
This guide provides an objective comparison of Thin-Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of isomer separation, with a focus on accuracy. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Quantitative Data Presentation: A Comparative Overview
The accuracy of an analytical method is a measure of the closeness of the experimental value to the true or accepted value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. The following tables summarize the accuracy data from various studies comparing TLC, HPLC, and GC for the separation and quantification of isomers.
Table 1: Comparison of Recovery Data for TLC and HPLC in the Analysis of Biogenic Amines
| Analyte | Spiked Amount (µg) | HPLC Recovery (%) | TLC Recovery (%) |
| Tryptamine | 18.0 | 95.5 | 90.4 |
| β-phenylethylamine | 18.2 | 96.1 | 91.2 |
| Putrescine | 20.0 | 100.0 | 97.9 |
| Cadaverine | 19.4 | 97.0 | 94.8 |
| Histamine | 19.8 | 99.0 | 96.9 |
| Tyramine | 19.0 | 95.1 | 95.1 |
| Spermine | 18.4 | 92.0 | 86.2 |
| Spermidine | 18.9 | 94.5 | 88.9 |
| Data sourced from a comparative study on biogenic amine determination in food samples.[1] |
Table 2: Accuracy of Validated Chiral HPLC Methods for Enantiomeric Purity
| Analyte | Unwanted Enantiomer | Recovery (%) |
| Alogliptin Benzoate | (S)-isomer | 100 - 102 |
| Escitalopram | (R)-citalopram | 100.28 - 102.86 |
| Ramipril | RRRRR-isomer | 99.5 |
| Kopsinaline | Undesired enantiomer | 98.0 - 102.0 |
| Data compiled from various HPLC validation studies.[2][3][4] |
Table 3: General Acceptance Criteria for Method Validation
| Technique | Parameter | Typical Acceptance Criteria |
| TLC-Densitometry | Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% | |
| HPLC | Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% | |
| GC | Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% (repeatability), < 3% (intermediate precision) | |
| General validation parameters as per industry standards.[5] |
From the data, it is evident that both TLC and HPLC can achieve acceptable levels of accuracy for quantitative analysis.[1] While HPLC is often considered the gold standard for its higher resolution and automation capabilities, modern High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a viable, and often more cost-effective and rapid, alternative.[6][7] Gas Chromatography is particularly suited for the analysis of volatile isomers.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical technique. Below are representative protocols for isomer separation using TLC-densitometry, HPLC, and GC.
Protocol 1: Quantitative Isomer Separation by TLC-Densitometry
This protocol outlines a general procedure for the separation and quantification of isomers using HPTLC with densitometric detection.
1. Materials and Reagents:
-
HPTLC plates (e.g., silica (B1680970) gel 60 F254)
-
Chiral selector (if separating enantiomers, either in the stationary phase or as a mobile phase additive)
-
Mobile phase (a mixture of organic solvents optimized for the specific isomers)
-
Standard solutions of the isomers of known concentrations
-
Sample solutions
-
Developing chamber
-
Automated TLC sampler
-
TLC scanner (densitometer)
-
Data analysis software
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60F-254. For chiral separations, a chiral stationary phase (CSP) or impregnation of the plate with a chiral selector can be used.[7]
-
Mobile Phase: A solvent system optimized to achieve a significant difference in the retardation factor (Rf) values of the isomers. For example, a mixture of toluene (B28343) and ethyl acetate (B1210297) (8:2, v/v) has been used for the separation of asarone (B600218) isomers.[8]
-
Chamber Saturation: The developing chamber should be saturated with the mobile phase vapor for a defined period (e.g., 20-30 minutes) to ensure reproducible results.
-
Development: The plate is developed to a specific distance (e.g., 80 mm).
3. Procedure:
-
Sample Application: Apply precise volumes of the standard and sample solutions as bands of a specific length onto the HPTLC plate using an automated sampler.
-
Chromatogram Development: Place the HPTLC plate in the saturated developing chamber and allow the mobile phase to ascend to the predetermined distance.
-
Drying: Remove the plate from the chamber and dry it completely.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner at the wavelength of maximum absorbance of the isomers.
-
Quantification: The peak areas of the separated isomers are recorded. A calibration curve is generated by plotting the peak area versus the concentration of the standard solutions. The concentration of the isomers in the sample is then determined from this calibration curve.
Protocol 2: Chiral Isomer Separation by HPLC
This protocol describes a typical method for the separation of enantiomers using chiral HPLC.
1. Materials and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak®)
-
Mobile phase (e.g., a mixture of n-hexane, ethanol, and a modifier like diethylamine)
-
Standard and sample solutions prepared in the mobile phase
2. Chromatographic Conditions:
-
Column: A chiral column appropriate for the isomers of interest (e.g., Lux cellulose-2, 250×4.6mm, 5µm).[3]
-
Mobile Phase: An isocratic or gradient mixture of solvents. For example, n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[2]
-
Detection: UV detection at a wavelength where the isomers show significant absorbance (e.g., 230 nm).[3]
-
Injection Volume: A fixed volume, for example, 10 µL.[2]
3. Procedure:
-
System Suitability: Inject a standard solution containing both enantiomers to verify the resolution, theoretical plates, and tailing factor of the chromatographic system.
-
Calibration: Inject a series of standard solutions of the undesired enantiomer at different concentrations to establish a calibration curve.
-
Sample Analysis: Inject the sample solutions and record the chromatograms.
-
Quantification: Determine the peak areas of the enantiomers and calculate the concentration of the undesired enantiomer in the sample using the calibration curve.
Protocol 3: Isomer Separation by Gas Chromatography (GC)
This protocol is suitable for the separation of volatile isomers, such as positional or geometric isomers.
1. Materials and Reagents:
-
Gas chromatograph equipped with an injector, a capillary column, a temperature-programmable oven, and a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)
-
Carrier gas (e.g., helium, nitrogen)
-
Capillary column with a stationary phase appropriate for the isomers (e.g., a polar or non-polar column)
-
Standard and sample solutions
2. Chromatographic Conditions:
-
Column: A capillary column with dimensions and stationary phase chosen for optimal separation (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate or pressure.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature program is often used to achieve good separation. For example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 200°C and held for 5 minutes.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C).
3. Procedure:
-
Injection: Inject a small volume (e.g., 1 µL) of the standard or sample solution into the GC.
-
Separation and Detection: The volatile isomers are separated in the column based on their boiling points and interaction with the stationary phase, and then detected as they elute.
-
Data Analysis: The retention times are used for qualitative identification, and the peak areas are used for quantitative analysis. A calibration curve is constructed from the analysis of standard solutions to determine the concentration of isomers in the samples.
Mandatory Visualizations
Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.
TLC-Densitometry Workflow for Isomer Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. Wide concentration range investigation of recovery, precision and error structure in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imgroupofresearchers.com [imgroupofresearchers.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of GC-MS and TLC techniques for asarone isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermodynamic Properties of Newly Synthesized Acetylsalicylic Acid and NIST Standard Reference Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of the thermodynamic properties of a newly synthesized batch of acetylsalicylic acid, herein referred to as "Product X," with the extensively curated data available in the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4] The focus of this comparison is the enthalpy of fusion, a critical parameter that provides insights into the purity and crystalline structure of the compound.
Data Presentation: Enthalpy of Fusion
The enthalpy of fusion (ΔfusH) is the heat absorbed by a substance as it melts at a constant temperature. It is a key indicator of the energetics of the crystal lattice. The following table summarizes the experimentally determined enthalpy of fusion for Product X and compares it with the values reported in the NIST Chemistry WebBook for acetylsalicylic acid (Aspirin).[1]
| Compound | Source | Enthalpy of Fusion (ΔfusH) in kJ/mol | Melting Temperature (Tfus) in K | Method |
| Acetylsalicylic Acid | NIST Chemistry WebBook | 29.17 | 409.2 | Differential Scanning Calorimetry (DSC) |
| Acetylsalicylic Acid | NIST Chemistry WebBook | 31.01 | 412.7 | Differential Scanning Calorimetry (DSC) |
| Acetylsalicylic Acid | NIST Chemistry WebBook | 29.8 | 414 | Not Specified |
| Product X | Experimental | 29.5 ± 0.4 | 410.5 ± 1.2 | Differential Scanning Calorimetry (DSC) |
The experimental value for Product X aligns well with the range of values reported by NIST, suggesting a comparable crystalline form and purity.
Experimental Protocols: Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
The enthalpy of fusion for Product X was determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter equipped with a cooling system.
-
Aluminum sample pans and lids.
-
A microbalance for accurate sample weighing.
Procedure:
-
Sample Preparation: A small amount of Product X (approximately 3-5 mg) was accurately weighed into an aluminum DSC pan. The pan was then hermetically sealed with a lid. An empty, sealed aluminum pan was used as the reference.
-
Instrument Setup: The DSC instrument was purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.
-
Temperature Program: The following temperature program was initiated:
-
Equilibration at 25 °C.
-
Heating from 25 °C to 160 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: The heat flow to the sample was recorded as a function of temperature. The melting of the sample is observed as an endothermic peak on the resulting thermogram.
-
Data Analysis: The enthalpy of fusion was calculated by integrating the area of the melting peak. The onset temperature of the peak was taken as the melting point. The instrument was calibrated using a certified indium standard prior to the sample measurement.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the enthalpy of fusion using Differential Scanning Calorimetry.
Caption: Workflow for Enthalpy of Fusion Determination by DSC.
References
A Comparative Guide to Alkene Synthesis: The Wittig Reaction and Its Modern Counterparts
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of olefination method can be critical to the success of a synthetic route. This guide provides an in-depth comparison of the venerable Wittig reaction with its key alternatives: the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, the Julia-Kocienski olefination, and the Tebbe olefination. We will delve into their mechanisms, stereoselectivity, substrate scope, and practical considerations, supported by quantitative data and detailed experimental protocols.
Executive Summary
The Wittig reaction, a Nobel Prize-winning discovery, has long been a workhorse for alkene synthesis. However, challenges in controlling stereoselectivity and difficulties in removing the triphenylphosphine (B44618) oxide byproduct have spurred the development of numerous alternative methods. The Horner-Wadsworth-Emmons reaction offers a significant advantage in byproduct removal and generally provides excellent E-selectivity. The Peterson olefination provides a unique opportunity for stereochemical control, allowing for the formation of either the E- or Z-alkene from a common intermediate. The Julia-Kocienski olefination is renowned for its high E-selectivity and tolerance of a wide range of functional groups. For the specific task of methylenation, particularly of esters and amides, the Tebbe olefination is often the method of choice.
Comparative Analysis of Alkene Synthesis Methods
The selection of an appropriate olefination method hinges on several factors, including the desired stereochemistry of the alkene, the nature of the carbonyl compound and the olefination reagent, and the presence of other functional groups in the molecule.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Peterson Olefination | Julia-Kocienski Olefination | Tebbe Olefination |
| Reagent | Phosphonium ylide | Phosphonate (B1237965) carbanion | α-Silyl carbanion | Arylsulfonyl carbanion | Titanocene methylidene complex |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate (B84403) ester (easily removed by extraction)[1] | Siloxane (volatile) | Arylsulfinate and SO₂ (gaseous) | Titanocene oxide |
| Stereoselectivity | Stabilized ylides give E-alkenes; non-stabilized ylides give Z-alkenes.[2] | Generally high E-selectivity with stabilized phosphonates. Still-Gennari modification for Z-selectivity.[3][4] | Can be controlled to give either E- or Z-alkenes from the same intermediate by choice of acidic or basic workup.[5] | High E-selectivity.[6][7] | Not applicable for substituted alkenes (primarily for methylenation).[8] |
| Substrate Scope | Broad for aldehydes and ketones. | Broad for aldehydes and ketones, including some hindered ketones. | Broad for aldehydes and ketones. | Broad for aldehydes and ketones.[9] | Aldehydes, ketones, esters, amides, and lactones.[10] |
| Functional Group Tolerance | Moderate; sensitive to some reducible groups. | Good; phosphonate carbanions are less basic than Wittig ylides.[3] | Good; tolerates nitriles.[5] | Excellent; proceeds under mild conditions.[9] | Good; less basic than Wittig reagents.[10] |
Data Presentation: Yields and Stereoselectivity
The following tables provide a summary of representative experimental data for the different olefination methods, showcasing their performance with various substrates.
Table 1: Wittig Reaction
| Aldehyde/Ketone | Ylide | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde (B42025) | Ph₃P=CHCO₂Et | Ethyl cinnamate | 85 | >95:5 |
| Cyclohexanone (B45756) | Ph₃P=CH₂ | Methylenecyclohexane | 72 | N/A |
| 4-Nitrobenzaldehyde | Ph₃P=CHPh | 4-Nitro-trans-stilbene | 91 | >98:2 |
Table 2: Horner-Wadsworth-Emmons Reaction
| Aldehyde/Ketone | Phosphonate | Product | Yield (%) | E:Z Ratio |
| 3-Phenylpropanal (B7769412) | (EtO)₂P(O)CH₂CO₂Et | Ethyl 5-phenyl-2-pentenoate | 88 | 95:5 |
| Isovaleraldehyde | (CF₃CH₂O)₂P(O)CH₂CO₂Me (Still-Gennari) | Methyl 4-methyl-2-pentenoate | 78 | 5:95 |
| 4-Bromobenzaldehyde | (EtO)₂P(O)CH₂CN | 4-Bromocinnamonitrile | 92 | >98:2 |
Table 3: Peterson Olefination
| Aldehyde/Ketone | α-Silyl Carbanion | Workup | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | Ph-CH(SiMe₃)Li | Acidic (H₂SO₄) | Stilbene | 85 | 5:95 |
| Benzaldehyde | Ph-CH(SiMe₃)Li | Basic (KH) | Stilbene | 89 | 95:5 |
| Cyclohexanone | (Me₃Si)CH₂MgCl | Acidic (H₂SO₄) | Methylenecyclohexane | 91 | N/A |
Table 4: Julia-Kocienski Olefination
| Aldehyde | Sulfone | Product | Yield (%) | E:Z Ratio |
| 4-Methoxybenzaldehyde (B44291) | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 4-Methoxy-trans-stilbene | 85 | >98:2 |
| Dodecanal | 1-tert-Butyl-1H-tetrazol-5-yl methyl sulfone | 1-Tridecene | 90 | N/A |
| Citronellal | Benzothiazol-2-yl methyl sulfone | (E)-3,7-Dimethyl-1,6-octadiene | 75 | 92:8 |
Table 5: Tebbe Olefination
| Carbonyl Compound | Product | Yield (%) |
| Cyclohexanone | Methylenecyclohexane | 84 |
| Ethyl benzoate | 1-Ethoxy-1-phenylethene | 86 |
| N,N-Dimethylbenzamide | N,N-Dimethyl-1-phenylvinylamine | 78 |
Experimental Protocols
Detailed methodologies for the key olefination reactions are provided below.
Wittig Reaction Protocol
Synthesis of (E)-Ethyl Cinnamate
-
In a round-bottom flask, benzyltriphenylphosphonium (B107652) chloride (1.1 eq) is suspended in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 1 hour at 0 °C, during which the color changes to deep red, indicating the formation of the ylide.
-
A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford (E)-ethyl cinnamate.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
Synthesis of (E)-Ethyl 5-phenyl-2-pentenoate
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.2 eq) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
The resulting solution of the phosphonate carbanion is cooled to 0 °C, and a solution of 3-phenylpropanal (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (E)-ethyl 5-phenyl-2-pentenoate.
Peterson Olefination Protocol
Synthesis of (Z)-Stilbene
-
To a solution of (trimethylsilyl)methylbenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.0 eq) is added dropwise. The mixture is stirred for 1 hour at 0 °C.
-
The resulting solution of the α-silyl carbanion is cooled to -78 °C, and a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
For Z-alkene formation, the reaction is quenched with a dilute aqueous solution of H₂SO₄ at 0 °C and stirred for 1 hour.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by column chromatography affords (Z)-stilbene.
Julia-Kocienski Olefination Protocol
Synthesis of 4-Methoxy-trans-stilbene
-
To a solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of KHMDS (1.1 eq) in THF is added dropwise. The mixture is stirred for 30 minutes.
-
A solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by column chromatography to yield 4-methoxy-trans-stilbene.
Tebbe Olefination Protocol
Synthesis of Methylenecyclohexane
-
The Tebbe reagent (0.5 M solution in toluene (B28343), 1.2 eq) is added to a solution of cyclohexanone (1.0 eq) in anhydrous toluene at -40 °C under an inert atmosphere.
-
The reaction mixture is slowly warmed to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of 15% aqueous NaOH at 0 °C.
-
The mixture is stirred for 15 minutes and then filtered through a pad of Celite.
-
The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated carefully due to the volatility of the product.
-
The crude product can be purified by distillation to afford methylenecyclohexane.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows of the discussed olefination reactions.
Conclusion
The Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, particularly for the synthesis of Z-alkenes from non-stabilized ylides. However, for many applications, more modern methods offer significant advantages in terms of ease of purification, stereocontrol, and functional group tolerance. The Horner-Wadsworth-Emmons reaction is often the go-to method for the synthesis of E-alkenes due to its reliability and the straightforward removal of its byproduct. When precise control over alkene geometry is paramount, the Peterson olefination provides a unique and powerful strategy. For complex syntheses requiring high E-selectivity and broad functional group compatibility, the Julia-Kocienski olefination stands out. Finally, for the specific and important transformation of methylenating carbonyls, including less reactive esters and amides, the Tebbe olefination is an indispensable tool. A thorough understanding of the nuances of each of these powerful reactions enables the modern synthetic chemist to strategically and efficiently construct complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Safety Operating Guide
1,4-Diphenylbutadiene proper disposal procedures
Proper disposal of 1,4-Diphenylbutadiene is critical for ensuring laboratory safety and environmental protection. This substance is classified as a hazardous chemical, and adherence to established protocols is mandatory for researchers, scientists, and drug development professionals. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste.
Essential Safety and Hazard Information
This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The compound is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1][2][3]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Hazard Statement Code | Description | Signal Word |
|---|---|---|---|---|
| Skin Irritation | Category 2 | H315 | Causes skin irritation[1][2][3] | Warning |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation[1][2][3] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[1][2][3] | Warning |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye and Face Protection : Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[1]
-
Skin Protection : Handle the chemical with gloves.[1] Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory best practices.
-
Respiratory Protection : To prevent respiratory irritation, avoid breathing dust.[1][2] Use a dust mask, such as a type N95 (US), especially when handling the solid compound.
-
Body Protection : Wear a lab coat and appropriate protective clothing.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to transfer it to an approved chemical waste disposal plant.[1][3][4] Do not discharge the chemical or its containers into drains or the environment.[1][4]
Methodology for Waste Collection and Segregation
-
Prepare a Hazardous Waste Container :
-
Obtain a designated hazardous waste container that is compatible with aromatic hydrocarbons. The container must be sealable and in good condition.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Collect Chemical Waste :
-
Collect Contaminated Materials :
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and paper towels, must also be treated as hazardous waste.
-
Place these contaminated items in a separate, clearly labeled hazardous waste container designated for solid waste.
-
-
Labeling and Storage :
-
Ensure the hazardous waste label on the container is filled out completely, including the full chemical name ("trans,trans-1,4-Diphenyl-1,3-butadiene"), CAS number (538-81-8), and the associated hazards (Irritant).
-
Keep the waste container tightly closed and store it in a dry, well-ventilated, and secure location, away from incompatible materials.[1][3]
-
-
Arrange for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4]
-
Handling of Empty Containers
-
A container that has held this compound should be treated as hazardous waste.
-
For non-acute hazardous waste, containers can be disposed of as regular trash once all contents have been removed, the label is defaced, and the cap is removed.[5] However, given the irritant nature of this chemical, it is best practice to consult with your EHS office for specific guidance on container disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,4-Diphenylbutadiene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,4-Diphenylbutadiene. The following procedural instructions are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Identification and Immediate Precautions
This compound is a light yellow crystalline powder.[1][2] While its toxicological properties have not been fully investigated, it is known to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Therefore, it is crucial to handle this chemical with appropriate caution.
Emergency Overview:
-
Ingestion: May cause irritation of the digestive tract.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale |
| Hand Protection | Double-gloving with a compatible inner glove and a chemical-resistant outer glove. Viton™ or Fluoroelastomer (FKM) gloves are recommended for handling aromatic hydrocarbons. Thicker nitrile gloves may be suitable for short-duration tasks, but their resistance to aromatic hydrocarbons is limited.[4][5] | To prevent skin contact and irritation. Aromatic hydrocarbons can degrade many common glove materials. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is the minimum requirement when handling the solid powder to prevent inhalation of dust.[6] If engineering controls are not sufficient to control dust, a respirator may be required. | To prevent respiratory tract irritation from airborne particles. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. Shoes must fully cover the feet. | To protect skin from accidental spills and dust. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when handling the powder.
-
Ventilation: Ensure adequate ventilation to minimize dust generation and accumulation.[1][3]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers are within reach.
Weighing and Dispensing
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Tare Container: Place a clean, labeled receiving container on the analytical balance and tare it.
-
Dispense Solid: Carefully scoop the this compound powder from its storage container using a clean spatula. Avoid generating dust.
-
Transfer to Container: Gently transfer the powder into the tared container within the ventilated enclosure.
-
Close Containers: Immediately and securely close both the stock container and the receiving container.
-
Clean Area: Decontaminate the balance and surrounding surfaces with a damp cloth to remove any residual dust. Dispose of the cloth as solid chemical waste.
Post-Handling Procedures
-
Decontamination: Wipe down all surfaces and equipment used with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials for proper disposal.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and finally the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]
Spill and Emergency Procedures
Minor Spill (Solid Powder)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep or vacuum up the spilled material.[1] Avoid generating dust. Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a damp cloth, followed by soap and water.
Emergency Contact
-
In case of eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
If inhaled, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
If ingested, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused chemical, contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed, and compatible hazardous waste container. As a non-halogenated aromatic hydrocarbon, it should be segregated from halogenated waste streams.
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, labeled container for non-halogenated organic waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Licensed Disposal: Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₄[5] |
| Molecular Weight | 206.28 g/mol [5] |
| Appearance | Light yellow crystalline powder[1][2] |
| Melting Point | 150-152 °C (lit.)[2][6] |
| Boiling Point | 350 °C (lit.)[2][6] |
| Solubility | Soluble in ethanol, slightly soluble in ether.[1] |
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
